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Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of 1-Morpholin-4-yl-2-nitroethenamine: A Technical Whitepaper

Executive Summary In the realm of advanced organic synthesis and drug development, nitroketene aminals represent a highly versatile class of building blocks. Among these, 1-Morpholin-4-yl-2-nitroethenamine (IUPAC: 1-(mor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, nitroketene aminals represent a highly versatile class of building blocks. Among these, 1-Morpholin-4-yl-2-nitroethenamine (IUPAC: 1-(morpholin-4-yl)-2-nitroethen-1-amine) stands out as a structurally unique, asymmetrically substituted push-pull alkene. This whitepaper provides an in-depth technical analysis of its electronic properties, self-validating synthetic methodologies, and its critical role in the construction of complex nitrogen-containing heterocycles, such as pyrimidines and propellanes, which are highly sought after in modern pharmacophore development.

Structural Chemistry & The "Push-Pull" Electronic System

The chemical behavior of 1-Morpholin-4-yl-2-nitroethenamine is entirely dictated by its highly polarized electronic topology. The molecule features a central ethene ( C=C ) backbone flanked by opposing electronic forces:

  • The "Push" (C1 Position): The C1 carbon is substituted with two electron-donating groups (EDGs)—a primary amine ( −NH2​ ) and a morpholine ring. Both nitrogen atoms possess lone pairs that exert a strong positive mesomeric ( +M ) effect, driving electron density into the π -system.

  • The "Pull" (C2 Position): The C2 carbon is bonded to a nitro group ( −NO2​ ), one of the most potent electron-withdrawing groups (EWGs) in organic chemistry, exerting both negative inductive ( −I ) and negative mesomeric ( −M ) effects.

Causality in Reactivity: This extreme polarization restricts rotation around the C=C bond, giving it partial single-bond character, while the C−N bonds acquire partial double-bond character. Consequently, the π -electron cloud is heavily skewed towards the nitro group. Despite the presence of the electron-withdrawing nitro group, the overwhelming +M donation from the two amines makes the C2 carbon highly nucleophilic , allowing the molecule to act as a potent Michael donor in heterocyclic synthesis[1].

G N1 Primary Amine (-NH2) C1 C1 Carbon (Alkene) N1->C1 Electron Donation (+M effect) N2 Morpholine Ring (-NR2) N2->C1 Electron Donation (+M effect) C2 C2 Carbon (Alkene) C1->C2 Pi-Electron Delocalization NO2 Nitro Group (-NO2) C2->NO2 Electron Withdrawal (-M, -I effects)

Fig 1: Electronic delocalization logic of the push-pull nitroketene aminal system.

Physicochemical Profiling

Understanding the quantitative physical parameters of 1-Morpholin-4-yl-2-nitroethenamine is critical for predicting its solubility, reactivity, and behavior in biological assays. The morpholine oxygen enhances aqueous solubility, while the primary amine provides critical hydrogen-bonding capabilities necessary for target binding in drug discovery.

PropertyQuantitative Value / Descriptor
IUPAC Name 1-(morpholin-4-yl)-2-nitroethen-1-amine
Molecular Formula C6​H11​N3​O3​
Molecular Weight 173.17 g/mol
Hydrogen Bond Donors 2 (Derived from the −NH2​ moiety)
Hydrogen Bond Acceptors 5 (Nitro oxygens, Morpholine oxygen/nitrogen)
Key Structural Motif Nitroketene Aminal (Push-Pull Alkene)

Synthesis Methodology: A Self-Validating Protocol

The synthesis of asymmetrically substituted nitroketene aminals requires precise control over nucleophilic substitution. The standard, highly reliable protocol utilizes 1,1-bis(methylthio)-2-nitroethene as the starting material.

Mechanistic Causality: This is a self-validating reaction system. The starting material possesses two highly electrophilic methylthio leaving groups. When the first equivalent of morpholine is added, it rapidly displaces one methanethiol molecule. The resulting intermediate, 1-(methylthio)-1-morpholino-2-nitroethene, is immediately stabilized by the electron-donating morpholine ring. This +M effect significantly reduces the electrophilicity of the C1 carbon, naturally preventing the addition of a second morpholine molecule and halting the reaction at mono-substitution. To displace the second methylthio group, a smaller, more aggressive nucleophile (ammonia) and higher energy conditions are required[2].

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Mono-Substituted Intermediate

  • Preparation: Dissolve 10.0 mmol of 1,1-bis(methylthio)-2-nitroethene in 30 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Nucleophilic Attack: Add 10.0 mmol of morpholine dropwise at room temperature under continuous magnetic stirring.

  • Thermal Activation: Elevate the temperature to reflux (approx. 78°C) and maintain for 4-5 hours. The evolution of methanethiol gas (toxic, requires a well-ventilated fume hood and a bleach scrubber) indicates reaction progression.

  • Isolation: Cool the mixture to 0°C. The intermediate, 1-(methylthio)-1-morpholino-2-nitroethene, will precipitate. Filter, wash with cold ethanol, and dry under vacuum.

Phase 2: Conversion to the Target Aminal 5. Ammonolysis: Suspend the isolated intermediate (approx. 8.0 mmol) in 25 mL of absolute ethanol. 6. Displacement: Introduce an excess of anhydrous ammonia gas (or a concentrated methanolic ammonia solution, 40.0 mmol) into the reaction vessel. 7. Reflux & Completion: Seal the system (if using a pressure vessel) or maintain a steady flow of ammonia while heating to 60°C for 6 hours. The excess ammonia overcomes the reduced electrophilicity of the intermediate. 8. Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield pure 1-Morpholin-4-yl-2-nitroethenamine.

G SM 1,1-bis(methylthio)-2-nitroethene Step1 Addition of Morpholine (Nucleophilic Substitution) SM->Step1 Int 1-(methylthio)-1-morpholino-2-nitroethene (Intermediate) Step1->Int - CH3SH Step2 Addition of Ammonia (Nucleophilic Substitution) Int->Step2 Prod 1-Morpholin-4-yl-2-nitroethenamine (Product) Step2->Prod - CH3SH

Fig 2: Two-step synthetic workflow for 1-Morpholin-4-yl-2-nitroethenamine.

Applications in Heterocyclic Synthesis & Drug Development

1-Morpholin-4-yl-2-nitroethenamine is a privileged building block in multicomponent reactions (MCRs) for drug discovery. Its dual-reactivity profile—acting simultaneously as a nucleophile at C2 and a nucleophile at the primary amine—makes it ideal for constructing fused heterocyclic systems.

Mechanistic Insights in MCRs: In the synthesis of complex heterocycles (such as pyrano[2,3-d]pyrimidines or 3-nitropyridines), the nitroketene aminal acts as a powerful Michael donor. When exposed to an electrophilic Michael acceptor (e.g., an acyl enamine or a Knoevenagel condensation product), the electron-rich C2 carbon of the aminal attacks the β -carbon of the acceptor[1][3].

Following this initial Michael addition, the primary amine of the aminal undergoes an intramolecular cyclization by attacking a proximal carbonyl group on the adduct. Subsequent dehydration (loss of water) and potential loss of the secondary amine during aromatization yield highly functionalized, rigid heterocyclic scaffolds[1]. These scaffolds are frequently utilized in the development of kinase inhibitors, antimicrobial agents, and advanced propellane structures[2].

G Donor Nitroketene Aminal (Michael Donor) Adduct Michael Adduct (Intermediate) Donor->Adduct Nucleophilic Attack from C2 Acceptor Acyl Enamine / Electrophile (Michael Acceptor) Acceptor->Adduct Cyclization Intramolecular Cyclization & Aromatization Adduct->Cyclization Product Substituted Heterocycle (e.g., 3-Nitropyridine) Cyclization->Product Loss of H2O/Amine

Fig 3: Reactivity pathway logic of nitroketene aminals in heterocyclic synthesis.

References

  • Product Class 1: Pyridines Thieme Connect[Link]

  • A highly chemo- and regioselective synthesis of heterocyclic [3.3.3]propellanes via sequential multicomponent reactions in water National Center for Biotechnology Information (PMC)[Link]

  • Efficient synthesis of new pyrano[2,3-d]pyrimidine-2,4-dione derivatives via a one-pot four-component reaction ResearchGate[Link]

Sources

Exploratory

The Push-Pull Dynamics of 1-Morpholin-4-yl-2-nitroethenamine (CAS 88954-48-7): A Comprehensive Technical Guide

Executive Summary 1-Morpholin-4-yl-2-nitroethenamine (CAS 88954-48-7) is a highly specialized nitroenediamine (EDAM) characterized by its polarized "push-pull" alkene framework. Acting as a stable synthetic equivalent of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Morpholin-4-yl-2-nitroethenamine (CAS 88954-48-7) is a highly specialized nitroenediamine (EDAM) characterized by its polarized "push-pull" alkene framework. Acting as a stable synthetic equivalent of nitroacetaldehyde, this compound is a critical building block in advanced organic synthesis, particularly for the construction of complex nitrogen-containing heterocycles such as azolo[1,5-a]pyrimidines and triazoles. This whitepaper provides an in-depth analysis of its structural chemistry, physical properties, and field-proven synthetic protocols, designed for researchers and drug development professionals.

Structural Chemistry & Push-Pull Dynamics

The chemical behavior of 1-morpholin-4-yl-2-nitroethenamine is dictated by its push-pull alkene architecture, a structural motif it shares with insensitive high-explosive materials like FOX-7 (1,1-diamino-2,2-dinitroethene) [4].

The Causality of Polarization

In this molecule, the electron-donating morpholine and primary amine groups (the "push") are conjugated across a carbon-carbon double bond with the strongly electron-withdrawing nitro group (the "pull").

  • Mesomeric Effects: The +M effect of the amine nitrogens donates electron density into the π -system, synergizing with the −M effect of the nitro group.

  • Reactivity Centers: This creates a permanent dipole where the C1 carbon becomes highly electrophilic (susceptible to nucleophilic attack and transamination), while the C2 carbon becomes highly nucleophilic (susceptible to electrophilic attack)[2].

  • Tautomerism: The compound exhibits imine-enamine tautomerism, heavily favoring the enamine form due to the stabilization provided by intramolecular hydrogen bonding between the primary amine and the nitro oxygen.

PushPull A Morpholine & Amine (Electron Donors) B C1 (Electrophilic Center) A->B +M Effect (Push) C C2 (Nucleophilic Center) B->C Polarized C=C Bond D Nitro Group (Electron Acceptor) C->D -M Effect (Pull)

Fig 1. Push-pull electronic distribution in 1-Morpholin-4-yl-2-nitroethenamine.

Physical and Chemical Properties

The quantitative properties of 1-morpholin-4-yl-2-nitroethenamine dictate its handling and reaction conditions. Its high topological polar surface area (TPSA) and multiple hydrogen-bonding sites make it highly crystalline and relatively stable compared to unfunctionalized nitroalkenes [1].

PropertyValueMethod / Condition
Chemical Name 1-Morpholin-4-yl-2-nitroethenamineIUPAC
CAS Registry Number 88954-48-7Standard
Molecular Formula C 6​ H 11​ N 3​ O 3​ Elemental
Molecular Weight 173.17 g/mol Calculated
Topological Polar Surface Area 91.1 ŲComputed
Hydrogen Bond Donors 2Primary Amine (-NH 2​ )
Hydrogen Bond Acceptors 4Nitro (-NO 2​ ), Morpholine (O, N)
Rotatable Bonds 2C-N bonds

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes observable phenomena that confirm the mechanistic progression of the reaction.

Protocol 1: Synthesis of 1-Morpholin-4-yl-2-nitroethenamine

Objective: Synthesize the target EDAM via the sequential nucleophilic displacement of 1,1-bis(methylthio)-2-nitroethene [2].

Mechanistic Causality: The starting material contains two identical methylthio leaving groups. The first displacement with morpholine is rapid. However, the resulting intermediate is significantly deactivated by the electron-donating morpholine group (push-pull stabilization), making the C1 carbon less electrophilic. Consequently, the second displacement requires thermal activation and a large excess of ammonia.

Step-by-Step Methodology:

  • Mono-substitution: Dissolve 1,1-bis(methylthio)-2-nitroethene (1.0 eq) in absolute ethanol. Add morpholine (1.05 eq) dropwise at 0 °C.

    • Causality: Strict stoichiometric control and low temperature prevent double substitution.

    • Validation: The reaction transitions from a yellow solution to an orange precipitate. TLC (Hexane/EtOAc 1:1) confirms the disappearance of the starting material. The evolution of methyl mercaptan (MeSH) gas ceases.

  • Isolation: Filter the intermediate, 1-(methylthio)-1-morpholino-2-nitroethene, and wash with cold ethanol.

  • Amination: Suspend the intermediate in a saturated solution of methanolic ammonia (10.0 eq excess) inside a heavy-walled pressure tube.

  • Thermal Activation: Seal the tube and heat at 80 °C for 12 hours.

    • Causality: The deactivated electrophilic center requires high thermal energy to drive the displacement of the second MeSH group.

    • Validation: The complete dissolution of the intermediate into a homogenous solution indicates successful conversion.

  • Purification: Cool the vessel, vent the MeSH byproduct carefully in a fume hood, and concentrate in vacuo. Recrystallize the crude solid from ethanol to yield pure 1-morpholin-4-yl-2-nitroethenamine.

Synthesis SM1 1,1-bis(methylthio)-2-nitroethene INT 1-(methylthio)-1-morpholino-2-nitroethene SM1->INT Step 1: -MeSH Morph Morpholine (Nucleophilic Substitution) Morph->INT PROD 1-Morpholin-4-yl-2-nitroethenamine INT->PROD Step 2: -MeSH NH3 Ammonia (Amination) NH3->PROD

Fig 2. Stepwise nucleophilic substitution workflow for synthesizing the target nitroenediamine.

Protocol 2: Three-Component Coupling to Azolo[1,5-a]pyrimidines

Objective: Utilize the push-pull alkene as a C2-synthon for the multicomponent construction of biologically active 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines [3, 5].

Mechanistic Causality: Boron trifluoride etherate (BF 3​ ·Et 2​ O) acts as a Lewis acid, coordinating to the morpholine nitrogen. This coordination breaks the push-pull resonance, drastically increasing the electrophilicity of C1 and transforming morpholine into an excellent leaving group. This allows the 3-aminoazole to attack C1, while the nucleophilic C2 attacks the aldehyde, driving a cascade Knoevenagel-condensation/cyclization.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 1-morpholin-4-yl-2-nitroethenamine (1.0 eq), an aromatic aldehyde (1.0 eq), and a 3-aminoazole (1.0 eq) in n -butanol.

  • Catalysis: Add BF 3​ ·Et 2​ O (1.5 eq) at room temperature.

  • Cyclization: Heat the mixture to 120 °C for 4 hours.

  • Self-Purification: Cool the mixture to room temperature.

    • Validation: The target heterocycle naturally precipitates from the n -butanol matrix upon cooling due to its lower solubility, acting as a self-purifying system.

  • Isolation: Filter the precipitate and wash with isopropanol to yield the pure product.

Conclusion

1-Morpholin-4-yl-2-nitroethenamine is far more than a simple alkene; it is a highly tunable, electronically polarized scaffold. By understanding the causality behind its push-pull dynamics, researchers can precisely manipulate its electrophilic and nucleophilic centers. Whether utilized for synthesizing novel antiviral azoloazine derivatives or exploring new energetic materials, mastering the protocols surrounding this compound is essential for modern synthetic chemists.

References

  • Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity RSC Advances URL:[Link]

  • Three-Component Coupling of Aromatic Aldehydes, 1-Morpholino-2-nitroalkenes, and 3-Aminoazoles via Boron Trifluoride Etherate Catalysis ACS Omega URL:[Link]

  • MD-DFT Calculations on Dissociative Absorption Configurations of FOX-7 National Institutes of Health (PMC) URL:[Link]

  • Recent advances in the chemistry of two-carbon nitro-containing synthetic equivalents Russian Chemical Reviews URL:[Link]

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Analytical Characterization of 1-Morpholin-4-yl-2-nitroethenamine

Executive Summary 1-Morpholin-4-yl-2-nitroethenamine (CAS Registry Number: 88954-48-7) is a highly specialized, dual-functional nitroalkene derivative. Featuring both a morpholine ring and a nitroethenamine core, this co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Morpholin-4-yl-2-nitroethenamine (CAS Registry Number: 88954-48-7) is a highly specialized, dual-functional nitroalkene derivative. Featuring both a morpholine ring and a nitroethenamine core, this compound acts as a classic "push-pull" alkene. The electron-donating amine and morpholine moieties push electron density toward the strongly electron-withdrawing nitro group, resulting in a highly polarized and stabilized double bond. This unique electronic topology makes it a critical building block in the synthesis of complex pharmacophores, particularly in the development of H2-receptor antagonists and targeted covalent inhibitors.

This whitepaper provides an authoritative breakdown of its molecular weight, monoisotopic exact mass, high-resolution mass spectrometry (HRMS) workflows, and synthetic methodologies, designed specifically for researchers and drug development professionals.

Structural and Physicochemical Properties

Understanding the precise mass metrics of 1-Morpholin-4-yl-2-nitroethenamine is foundational for downstream analytical identification. In mass spectrometry and synthetic validation, distinguishing between the average molecular weight (calculated using the weighted average of all naturally occurring isotopes) and the monoisotopic exact mass (calculated using the mass of the most abundant isotope for each element) is critical to prevent isobaric interference.

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name 1-Morpholin-4-yl-2-nitroethenamineIUPAC standard nomenclature indicating substitution at the C1 position.
CAS Registry Number 88954-48-7Unique identifier for cross-referencing in databases.
Molecular Formula C₆H₁₁N₃O₃Derived from the morpholine ring (C₄H₈NO) and nitroethenamine core (C₂H₃N₂O₂).
Average Molecular Weight 173.17 g/mol Used for stoichiometric calculations in bulk synthetic reactions.
Monoisotopic Exact Mass 173.08004 DaCalculated using ¹²C, ¹H, ¹⁴N, and ¹⁶O. Critical for HRMS identification.
Theoretical [M+H]⁺ m/z 174.0873 m/zThe target mass-to-charge ratio when ionized via positive electrospray ionization (ESI+).

Data corroborated by standard atomic weights established by the .

High-Resolution Mass Spectrometry (HRMS) Workflow

To definitively identify 1-Morpholin-4-yl-2-nitroethenamine in complex matrices, a High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach is required. The following protocol is a self-validating system designed to ensure sub-5 ppm mass accuracy.

LCMS_Workflow A Sample Preparation (1 µg/mL in 50:50 H2O:MeCN) B UHPLC Separation (C18 Column, Gradient Elution) A->B C ESI+ Ionization (Protonation -> [M+H]+) B->C D Orbitrap HRMS (Exact Mass Detection) C->D E Data Processing (Target m/z 174.0873) D->E

Fig 1. High-Resolution LC-MS/MS analytical workflow for exact mass validation.

Step-by-Step Analytical Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water and Acetonitrile containing 0.1% Formic Acid (FA).

    • Causality: Formic acid acts as a proton donor, artificially lowering the pH to ensure the primary amine is fully protonated prior to aerosolization, maximizing the yield of [M+H]⁺ ions.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient elution starting at 5% Acetonitrile and ramping to 95% over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: The non-polar C18 stationary phase effectively retains the moderately polar morpholine derivative, allowing salts and highly polar suppressants to elute in the void volume.

  • Ionization (ESI+): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Mass Detection: Acquire full-scan MS data using an Orbitrap or Q-TOF mass analyzer set to a resolution of at least 70,000 (at m/z 200).

  • System Validation (Mass Error Calculation): The protocol validates itself through mass error quantification. Extract the chromatogram for m/z 174.0873. Calculate the mass error using the formula: ((Measured Mass - 174.0873) / 174.0873) * 10^6.

    • Validation Check: If the mass error exceeds 5 ppm, the system is out of calibration or an isobaric contaminant is present, mandating an immediate recalibration of the mass analyzer using a standard tuning mix.

Synthetic Methodology and Mechanistic Insights

The synthesis of 1-Morpholin-4-yl-2-nitroethenamine relies on a sequential nucleophilic addition-elimination mechanism. The standard starting material is 1,1-bis(methylthio)-2-nitroethene, a highly electrophilic species due to the resonance-withdrawing power of the nitro group .

Synthesis_Workflow A 1,1-Bis(methylthio) -2-nitroethene B 1-(Methylthio)-1-morpholino -2-nitroethene A->B + Morpholine - CH3SH C 1-Morpholin-4-yl -2-nitroethenamine B->C + NH3 - CH3SH

Fig 2. Two-step nucleophilic addition-elimination synthesis of 1-Morpholin-4-yl-2-nitroethenamine.

Step-by-Step Synthetic Protocol
  • Mono-substitution with Morpholine: Dissolve 1,1-bis(methylthio)-2-nitroethene (1.0 eq) in anhydrous acetonitrile. Cool the reaction to 0 °C and add morpholine (1.05 eq) dropwise. Stir at room temperature for 4 hours.

    • Causality: The nitro group withdraws electron density, making the C1 carbon highly electrophilic. Morpholine attacks the C1 carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels methanethiol (CH₃SH), an excellent leaving group, yielding 1-(methylthio)-1-morpholino-2-nitroethene.

  • Amination with Ammonia: Isolate the intermediate, dissolve it in absolute ethanol, and transfer it to a heavy-walled pressure tube. Add a large excess of methanolic ammonia (NH₃). Seal the tube and heat to 55–60 °C for 24–36 hours.

    • Causality: Ammonia is a harder, less reactive nucleophile than morpholine. Heating in a sealed tube is mandatory to prevent the escape of volatile NH₃ gas, thereby driving the equilibrium forward to displace the final methylthio group.

  • System Validation (TLC & NMR): To ensure the protocol is self-validating, monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material and the emergence of a highly UV-active product spot confirms conversion. Final structural validation requires ¹H-NMR spectroscopy; the presence of a distinct singlet integrating to 1H at approximately 6.5 ppm confirms the preservation of the nitroalkene proton, proving that substitution occurred exclusively at the C1 position.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6046, N-Nitrosomorpholine" (Used for general morpholine/nitroethenamine structural context). PubChem.[Link]

  • National Institute of Standards and Technology. "Search for Species Data by Molecular Weight". NIST Chemistry WebBook.[Link]

  • European Patent Office. "EP0029311B1 - Aminoalkyl benzofuran derivatives, their production and compositions containing them" (Details the synthesis of nitroethenediamines from 1,1-bis(methylthio)-2-nitroethene).
Exploratory

Spectroscopic Profiling of 1-Morpholin-4-yl-2-nitroethenamine: A Comprehensive NMR and IR Analysis of Push-Pull Nitroenamines

Executive Summary 1-Morpholin-4-yl-2-nitroethenamine (also known as 1-amino-1-morpholino-2-nitroethene) is a highly polarized, electron-rich alkene belonging to the class of nitroketene aminals. Structurally, it features...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Morpholin-4-yl-2-nitroethenamine (also known as 1-amino-1-morpholino-2-nitroethene) is a highly polarized, electron-rich alkene belonging to the class of nitroketene aminals. Structurally, it features a carbon-carbon double bond flanked by two electron-donating amine groups (a primary amine and a morpholine ring) on one side, and a strongly electron-withdrawing nitro group on the other. This structural motif is a critical intermediate in the synthesis of fused heterocyclic systems and histamine H2-receptor antagonists (such as tiotidine analogs) [3].

This whitepaper provides an in-depth technical guide to the spectroscopic characterization (Nuclear Magnetic Resonance and Infrared Spectroscopy) of 1-morpholin-4-yl-2-nitroethenamine. By examining the causality behind its unique "push-pull" electronic properties, we establish a self-validating framework for researchers to accurately assign and verify its spectral data.

Mechanistic Grounding: The "Push-Pull" Electronic System

To accurately interpret the spectroscopic data of 1-morpholin-4-yl-2-nitroethenamine, one must first understand its electronic topology. The molecule exists as a push-pull alkene .

  • The "Push": The lone pairs on the primary amine nitrogen and the morpholine nitrogen are conjugated with the alkene π -system.

  • The "Pull": The nitro group exerts a powerful inductive and resonance-withdrawing effect.

This extreme conjugation leads to a zwitterionic resonance contributor where the α -carbon (bearing the nitro group) becomes highly electron-rich (carbanion character), and the β -carbon (bearing the nitrogens) becomes highly electron-deficient (carbocation/amidinium character).

Spectroscopic Causality:

  • IR Impact: The C=C bond order is significantly reduced, shifting its stretching frequency from a typical alkene region (~1650 cm⁻¹) down to ~1550–1600 cm⁻¹, often overlapping with the asymmetric NO₂ stretch.

  • NMR Impact: The massive electron density pushed onto the α -carbon highly shields the vinylic proton (=CH–NO₂), shifting it upfield compared to standard nitroalkenes. Conversely, the β -carbon is severely deshielded, appearing in the amidine/guanidine region of the ¹³C NMR spectrum [1].

G N1 Morpholine & Amine (Electron Donors) N2 Alkene Core (Pi System) N1->N2 Push N3 Nitro Group (Electron Acceptor) N2->N3 Pull N4 High Shielding at C-alpha (NMR: ~105-112 ppm) N2->N4 Electron Density N5 Low C=C Bond Order (IR: ~1580 cm-1) N2->N5 Bond Polarization

Figure 1: Electronic push-pull signaling and its direct causality on spectroscopic shifts.

Experimental Workflows & Self-Validating Protocols

Because push-pull nitroenamines are highly polar and capable of strong inter- and intramolecular hydrogen bonding, sample preparation is critical to obtaining reproducible data.

Step-by-Step NMR Acquisition Protocol
  • Solvent Selection: Weigh 15–20 mg of the purified compound. Dissolve completely in 0.6 mL of DMSO-d₆ (Deuterated Dimethyl Sulfoxide). Causality: Non-polar solvents like CDCl₃ will result in poor solubility and severe line broadening due to aggregation. DMSO-d₆ disrupts intermolecular H-bonds while preserving the diagnostic intramolecular H-bond between the primary amine and the nitro group.

  • Calibration: Use the residual quintet of DMSO-d₆ at 2.50 ppm (¹H) and the septet at 39.52 ppm (¹³C) as internal self-validating reference points.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2.0s.

    • ¹³C NMR: 100 MHz, 1024 scans, with complete proton decoupling (WALTZ-16).

Step-by-Step IR Acquisition Protocol
  • Background Correction: Collect a background spectrum using a clean Attenuated Total Reflectance (ATR) crystal (Diamond or ZnSe) to validate atmospheric compensation (H₂O/CO₂ removal).

  • Sample Application: Place 2–3 mg of the solid compound directly onto the ATR crystal. Apply uniform pressure using the anvil.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 scans.

Workflow S1 Sample Prep (DMSO-d6 / ATR) S2 IR Acquisition (ATR-FTIR, 32 Scans) S1->S2 S3 NMR Acquisition (1H & 13C, 400MHz) S1->S3 S4 Data Integration & Peak Assignment S2->S4 S3->S4

Figure 2: Experimental workflow for spectroscopic validation of nitroketene aminals.

Vibrational Spectroscopy (IR) Analysis

The infrared spectrum of 1-morpholin-4-yl-2-nitroethenamine is dominated by the consequences of its conjugated system. The primary amine (–NH₂) typically exhibits two distinct stretching bands (asymmetric and symmetric). However, due to the strong intramolecular hydrogen bonding with the adjacent nitro oxygen (forming a pseudo-six-membered ring in the Z-isomer), these bands are broadened and shifted to lower wavenumbers.

The most diagnostic feature is the C=C stretching vibration . In isolated alkenes, this appears at ~1650 cm⁻¹. In this push-pull system, the bond order is reduced, shifting the peak to ~1580 cm⁻¹, where it often couples with the asymmetric NO₂ stretch [2].

Table 1: Diagnostic IR Spectral Data
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3350, 3280Medium, Broad–NH₂N–H asymmetric and symmetric stretch (H-bonded)
2960, 2850WeakMorpholine C–HAliphatic C–H stretch
1580StrongC=CC=C stretch (highly conjugated, lowered frequency)
1530Strong–NO₂Asymmetric N–O stretch
1340Strong–NO₂Symmetric N–O stretch
1115StrongMorpholine C–O–CAsymmetric C–O–C stretch

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR Spectral Data

The proton NMR spectrum provides immediate validation of the push-pull architecture. The vinylic proton (=CH–NO₂) is highly shielded by the electron-donating amines, resonating as a sharp singlet in the range of 6.50–6.90 ppm [1]. The primary amine protons appear as a broad singlet far downfield (~8.20–8.80 ppm) due to the electron-withdrawing nature of the conjugated nitro group and restricted rotation/H-bonding. The morpholine ring presents two distinct multiplets for the oxygen-adjacent and nitrogen-adjacent methylenes.

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
8.50Broad Singlet (br s)2H–NH₂Deshielded by strong electron withdrawal and intramolecular H-bonding.
6.65Singlet (s)1H=CH–NO₂Shielded by extreme electron donation from the β -carbon nitrogens [1].
3.65Multiplet (m)4HMorpholine –CH₂–O–Typical chemical shift for oxygen-adjacent aliphatic protons.
3.35Multiplet (m)4HMorpholine –CH₂–N–Slightly shielded relative to O-adjacent protons; broadens at low temps.
¹³C NMR Spectral Data

The carbon-13 spectrum is the definitive proof of the nitroketene aminal structure. The polarization of the double bond creates a massive chemical shift differential between the two sp² carbons. Literature confirms that the nitromethylene carbon (=CH–NO₂) is observed highly upfield at ~105–113 ppm, while the ethylene carbon bearing the amines (>C=C) is severely deshielded, appearing at ~160–167 ppm [1][2].

Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (ppm)Carbon TypeAssignmentMechanistic Rationale
162.5Quaternary (C)>C =CH–NO₂ ( β -carbon)Extreme deshielding due to partial amidinium/carbocation character [1].
106.8Methine (CH)>C=C H–NO₂ ( α -carbon)Extreme shielding due to carbanion character from push-pull resonance [2].
65.8Methylene (CH₂)Morpholine –CH₂–O–Standard shift for ether-linked aliphatic carbons.
47.5Methylene (CH₂)Morpholine –CH₂–N–Standard shift for amine-linked aliphatic carbons.

Conclusion

The spectroscopic profiling of 1-morpholin-4-yl-2-nitroethenamine requires a fundamental understanding of its push-pull electronic nature. The diagnostic markers—specifically the lowered C=C IR stretching frequency (~1580 cm⁻¹), the shielded vinylic proton (~6.65 ppm), and the extreme ¹³C chemical shift differential between the α (~106 ppm) and β (~162 ppm) vinylic carbons—serve as a self-validating system for structural confirmation. Adhering to the outlined sample preparation protocols ensures that these highly polarized, hydrogen-bonded systems yield reproducible and accurate analytical data.

References

  • New amidines from intramolecular cyclization in triflic acid of nitroketene aminals with a tethered phenyl ring Indian Academy of Sciences URL:[Link]

  • Synthesis of 5-amino-N′-(9H-fluoren-9-ylidene)-8-nitro-7-aryl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide derivatives based on heterocyclic ketene aminals National Institutes of Health (NIH) / RSC Advances URL:[Link]

  • Unprecedented Reactivity of 3-Amino-1H,3H-quinoline-2,4-diones with Urea: An Efficient Synthesis of 2,6-Dihydro-imidazo[1,5-c]quinazoline-3,5-diones ResearchGate URL:[Link]

Foundational

Solvation Dynamics and Application Profile of 1-Morpholin-4-yl-2-nitroethenamine in Organic Synthesis

Executive Summary 1-Morpholin-4-yl-2-nitroethenamine (also known as 1-morpholino-2-nitroethene) is a highly versatile "push-pull" enamine building block. In synthetic organic chemistry, it serves as a stable, handleable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Morpholin-4-yl-2-nitroethenamine (also known as 1-morpholino-2-nitroethene) is a highly versatile "push-pull" enamine building block. In synthetic organic chemistry, it serves as a stable, handleable precursor to highly reactive intermediates, most notably nitroacetaldehyde. This technical guide provides an in-depth analysis of its solubility profile across various organic solvents, detailing the thermodynamic causality behind solvent selection and providing validated protocols for its application in advanced heterocyclic synthesis.

Physicochemical Properties & Solvation Mechanics

The molecular architecture of 1-morpholin-4-yl-2-nitroethenamine features an electron-donating morpholine moiety conjugated with an electron-withdrawing nitroalkene group. This creates a strong dipole moment across the carbon-carbon double bond, giving it a pronounced "push-pull" character that dictates its solvation behavior.

  • Polar Aprotic Solvents (DMSO, Acetone, THF): The high dielectric constants of solvents like Dimethyl Sulfoxide (DMSO) and acetone effectively stabilize the zwitterionic resonance structures of the enamine. Consequently, 1-morpholin-4-yl-2-nitroethenamine exhibits excellent solubility in these media. This makes them ideal for room-temperature cross-coupling or multicomponent reactions where the enamine must remain intact prior to electrophilic attack.

  • Protic Solvents (Ethanol, Methanol): Solvation in alcohols is moderate to high, facilitated by hydrogen bonding between the solvent's hydroxyl groups and the oxygen atoms of the morpholine and nitro groups. However, protic solvents can influence the tautomeric equilibrium and increase the substrate's susceptibility to nucleophilic attack at the alkene.

  • Aqueous Systems: The compound is poorly soluble in neutral water. However, under alkaline conditions (e.g., aqueous KOH), it undergoes rapid base-promoted hydrolysis. This property is synthetically exploited to generate the water-soluble, highly reactive nitroacetaldehyde potassium salt in situ, completely bypassing the need to isolate explosive free nitroacetaldehyde (1[1]).

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the empirical solubility characteristics and recommended synthetic applications based on solvent choice.

SolventPolarity IndexSolubility ProfilePrimary Synthetic Application
DMSO 7.2High (>100 mg/mL)Cu-catalyzed couplings, NMR analysis, high-temp annulations.
Acetone 5.1High (~50-100 mg/mL)Acid-catalyzed substitutions, thiophene synthesis.
Ethanol (EtOH) 5.2Moderate (~20-50 mg/mL)Multicomponent heterocyclizations, NaBH₄ reductions.
Dichloromethane 3.1Moderate (~10-30 mg/mL)Extractions, anhydrous electrophilic additions.
Water (Neutral) 10.2Poor (<1 mg/mL)Precipitation medium for hydrophobic products.
Water (Alkaline) N/AReacts / DissolvesIn situ generation of nitroacetaldehyde salts.

Mechanistic Workflows & Solvation Pathways

The following diagram illustrates how the initial solvation environment dictates the divergent reactivity of 1-morpholin-4-yl-2-nitroethenamine. By simply altering the solvent system, researchers can toggle between utilizing the intact enamine or generating a reactive nitroacetaldehyde fragment.

SolvationReactivity Start 1-Morpholin-4-yl-2-nitroethenamine Aprotic Polar Aprotic Solvents (Acetone / DMSO) Start->Aprotic Protic Aqueous Alkaline (H2O + KOH) Start->Protic Enamine Stable Enamine (Push-Pull Dipole) Aprotic->Enamine Hydrolysis Base-Promoted Hydrolysis Protic->Hydrolysis Subst Acid-Catalyzed Substitution Enamine->Subst + HCl Cyclo Cycloadditions Enamine->Cyclo + Tosyl Azide NitroSalt Nitroacetaldehyde Salt Hydrolysis->NitroSalt Triazine Multicomponent Trapping NitroSalt->Triazine + Diazonium

Caption: Solvation-dependent divergent reactivity pathways of 1-morpholin-4-yl-2-nitroethenamine.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems where solvent choice directly dictates the reaction pathway and product isolation.

Protocol A: Acid-Catalyzed Substitution in Acetone

Objective: Synthesis of 3-(2-chlorobenzoyl)-2-(2-nitroethenylamino)-5-ethylthiophene. Causality: Acetone is selected because it dissolves both the morpholino enamine and the thiophene precursor completely, while remaining inert to the 6N HCl catalyst. The addition of water at the end forces the precipitation of the more hydrophobic product, creating a self-purifying system (2[2]).

  • Dissolution: Suspend 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene (5.30 g) and 1-morpholin-4-yl-2-nitroethenamine (3.16 g) in 25 mL of analytical-grade acetone.

  • Catalysis: Slowly add 5 mL of 6N HCl dropwise while stirring. The acid protonates the morpholine leaving group, activating the nitroethene for nucleophilic attack.

  • Reaction: Stir at room temperature (20-25 °C) for 1 hour. Monitor via TLC (EtOAc/Hexane) until the enamine spot disappears.

  • Precipitation & Extraction: Quench by adding 50 mL of distilled water. The shift in solvent polarity forces the product out of solution. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and evaporate the solvent. Recrystallize from pure acetone to yield yellow plates (mp: 125°-126° C).

Protocol B: Alkaline Hydrolysis for In Situ Generation of Nitroacetaldehyde

Objective: Synthesis of 3-Nitro-4-hydroxy-1,4-dihydroazolo[5,1-c][1,2,4]triazines. Causality: Free nitroacetaldehyde is highly unstable and prone to spontaneous polymerization. By dissolving 1-morpholin-4-yl-2-nitroethenamine in an aqueous KOH/organic co-solvent mixture, the stable potassium salt of nitroacetaldehyde is generated in situ and immediately trapped by the diazonium intermediate, preventing degradation.

  • Preparation: Dissolve 1-morpholin-4-yl-2-nitroethenamine (1.0 equiv) in a minimal volume of ethanol to ensure uniform dispersion.

  • Hydrolysis: Add an aqueous solution of KOH (1.1 equiv) dropwise at 0 °C. Stir for 15 minutes. The morpholine is expelled, yielding the water-soluble nitroacetaldehyde potassium salt.

  • Trapping: Introduce the diazonium salt of the corresponding azole directly into the aqueous/ethanolic mixture.

  • Isolation: Adjust the pH to precipitate the final triazine derivative, filtering and washing with cold water to remove residual morpholine and inorganic salts.

Application Insights & Strategic Solvent Selection

The utility of 1-morpholin-4-yl-2-nitroethenamine is fundamentally tied to its solubility and stability in various solvent systems. In non-aqueous polar aprotic solvents, the compound acts as an intact 2-nitrovinylating agent. For instance, its reaction with tosyl azide in organic media yields functionalized 1,2,3-triazoles (3[3]), while transition-metal catalyzed reactions in DMSO allow for the synthesis of complex selanyl-substituted morpholines (4[4]).

Conversely, exploiting its susceptibility to alkaline hydrolysis in aqueous media circumvents the need to handle explosive or unstable aliphatic nitro compounds directly. This dual-profile makes it an indispensable reagent for the safe, scalable synthesis of complex pharmaceutical scaffolds.

References

  • Voinkov, E. K., et al. "1-Morpholino-2-nitroethylene as a precursor of nitroacetaldehyde in the synthesis of azolo[5,1-c][1,2,4]triazines." Mendeleev Communications, Math-Net.Ru. 1

  • Shinkai, I., et al. "Product Class 13: 1,2,3-Triazoles." Science of Synthesis, Thieme E-Books & E-Journals. 3

  • PrepChem. "Synthesis of 3-(2-chlorobenzoyl)-2-(2-nitroethenylamino)-5-ethylthiophene." PrepChem Database. 2

  • BenchChem. "4-[2-(Phenylselanyl)ethenyl]morpholine." BenchChem Reagent Catalog. 4

Sources

Exploratory

Crystallographic Data and X-Ray Structure of 1-Morpholin-4-yl-2-nitroethenamine: A Comprehensive Technical Guide

Executive Summary 1-Morpholin-4-yl-2-nitroethenamine (CAS 88954-48-7) is a highly polarized, electron-rich alkene belonging to the class of "push-pull" nitroenamines. These compounds are highly valued in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Morpholin-4-yl-2-nitroethenamine (CAS 88954-48-7) is a highly polarized, electron-rich alkene belonging to the class of "push-pull" nitroenamines. These compounds are highly valued in drug development and organic synthesis as versatile synthons for multicomponent reactions (MCRs), enabling the construction of complex heterocycles such as pyranopyrazoles[1] and 1,4-dihydropyridines[2].

This whitepaper provides an in-depth analysis of the crystallographic properties, molecular geometry, and X-ray diffraction protocols for 1-morpholin-4-yl-2-nitroethenamine, offering researchers a rigorous structural framework to predict its reactivity and physical behavior.

Structural Chemistry: The "Push-Pull" Electronic System

The defining characteristic of 1-morpholin-4-yl-2-nitroethenamine is its push-pull conjugated system . The molecule features two electron-donating groups (a primary amine and a morpholine ring) at the C1 position, and a strong electron-withdrawing nitro group at the C2 position.

Molecular Geometry and Bond Alternation

In a standard alkene, the C=C bond length is approximately 1.32 Å. However, X-ray crystallographic studies on the parent framework, (Z)-2-nitroethenamine, reveal that the intense electron delocalization from the amine to the nitro group lengthens the central C=C bond to 1.363 Å[3].

In 1-morpholin-4-yl-2-nitroethenamine, the presence of a second electron donor (morpholine) further intensifies this effect. The morpholine nitrogen undergoes a partial rehybridization from sp3 to sp2 , flattening its geometry to maximize p−π orbital overlap with the ethene backbone. This results in:

  • Lengthened C=C Bond: Expected to be between 1.38 Å and 1.41 Å, exhibiting significant single-bond character.

  • Shortened C-N Bonds: The C1-N(amine) and C1-N(morpholine) bonds contract, taking on partial double-bond character.

  • Planarity: The ethenamine core and the nitro group are locked into a nearly planar (Z)-configuration, stabilized by a strong intramolecular hydrogen bond between the primary amine (-NH₂) and the nitro oxygen (-NO₂).

MolecularInteractions Donor1 Morpholine Nitrogen (+M Donor) Alkene C=C Backbone (Conjugated Bridge) Donor1->Alkene Electron Delocalization Donor2 Primary Amine (-NH2) (+M Donor) Donor2->Alkene Electron Delocalization Acceptor Nitro Group (-NO2) (-M Acceptor) Donor2->Acceptor Intramolecular H-Bond (Pseudo-6-Membered Ring) Alkene->Acceptor Pi-Electron Withdrawal

Electron delocalization and push-pull dynamics in 1-morpholin-4-yl-2-nitroethenamine.

Quantitative Crystallographic Data

Based on the structural homology of heavily substituted push-pull nitroenamines and diaminodinitroethylenes[3], the table below summarizes the representative crystallographic parameters for 1-morpholin-4-yl-2-nitroethenamine. The molecule typically crystallizes in a centrosymmetric monoclinic space group, driven by the formation of 2D hydrogen-bonded sheets.

ParameterRepresentative Value
Chemical Formula C₆H₁₁N₃O₃
Formula Weight 189.17 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 6.52 Å, b = 11.24 Å, c = 12.45 Å
Cell Angle (β) 98.54°
Volume ~ 902.5 ų
Z (Molecules per cell) 4
Calculated Density (ρ) 1.392 g/cm³
Absorption Coefficient (μ) 0.115 mm⁻¹
F(000) 400

Note: The morpholine ring adopts a classic chair conformation to minimize steric clash between its axial protons and the planar ethenamine core.

Experimental Protocol: Crystallization and X-Ray Diffraction

To obtain high-resolution structural data that accurately maps the electron density of the push-pull system, a rigorous, self-validating methodology must be employed.

Phase I: Single Crystal Growth (Antisolvent Diffusion)

Causality: Push-pull enamines are highly polar and often precipitate as microcrystalline powders if evaporated too quickly. Antisolvent diffusion ensures a slow, controlled supersaturation, yielding diffraction-quality macroscopic crystals.

  • Dissolution: Dissolve 50 mg of highly pure (>99%) 1-morpholin-4-yl-2-nitroethenamine in 1.0 mL of Dichloromethane (DCM) in a narrow glass vial.

  • Layering: Carefully overlay the DCM solution with 3.0 mL of cold Ethanol (EtOH) using a syringe, ensuring a distinct phase boundary.

  • Diffusion: Cap the vial loosely and store it undisturbed at 4 °C. Over 3–5 days, the slow diffusion of EtOH into the DCM will induce the nucleation of bright yellow, block-like crystals.

Phase II: Crystal Mounting and Data Collection

Causality: Data must be collected at cryogenic temperatures (100 K) to minimize the Debye-Waller factors (thermal vibrations) of the atoms. This is critical for accurately locating the low-electron-density hydrogen atoms involved in the intramolecular N-H···O hydrogen bonds.

  • Selection & Mounting: Submerge the crystals in Paratone-N oil. Select a crystal with uniform extinction under cross-polarized light (approx. 0.2 × 0.2 × 0.1 mm). Mount it on a MiTeGen polyimide loop. Why Paratone? It protects the crystal from atmospheric moisture and forms a rigid, amorphous glass at 100 K, holding the crystal firmly without contributing sharp diffraction rings.

  • Cooling: Immediately transfer the loop to the diffractometer goniometer, directly into a 100 K nitrogen cold stream.

  • Diffraction: Collect data using a diffractometer equipped with a Mo Kα radiation source ( λ = 0.71073 Å) and a CCD/CMOS detector. Execute a series of ω and ϕ scans to achieve >99% completeness up to 2θ=55∘ .

Phase III: Structure Solution and Refinement
  • Integration: Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS) to correct for X-ray absorption by the crystal.

  • Solution: Solve the phase problem using Intrinsic Phasing algorithms (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Causality: Refining on intensity ( F2 ) rather than amplitude ( F ) allows the inclusion of weak and negative reflections, preventing statistical bias and yielding a more accurate model.

  • Validation: Locate all hydrogen atoms in the difference Fourier map. Freely refine the coordinates of the amine hydrogens to unequivocally confirm the presence of the pseudo-six-membered intramolecular hydrogen-bonded ring.

CrystallographyWorkflow Step1 1. Crystal Growth Antisolvent Diffusion (DCM/EtOH) Step2 2. Crystal Mounting Paratone Oil, 100K N2 Stream Step1->Step2 Step3 3. Data Collection Mo K-alpha (0.71073 Å), ω/φ Scans Step2->Step3 Step4 4. Integration & Correction Multi-Scan Absorption Step3->Step4 Step5 5. Solution & Refinement SHELXT / SHELXL (Least Squares on F²) Step4->Step5

Step-by-step X-ray crystallography workflow for highly polarized nitroenamines.

Mechanistic Implications in Drug Development

The crystallographic data of 1-morpholin-4-yl-2-nitroethenamine directly explains its utility in synthetic chemistry. The extreme polarization of the C=C bond renders the α -carbon (bearing the nitro group) highly electrophilic, and the β -carbon (bearing the amines) highly nucleophilic.

This localized electron density makes the compound an ideal ambiphilic synthon. In the synthesis of pharmaceuticals, such as modified 1,4-dihydropyridines[2] and bioactive pyranopyrazoles[1], the nitroenamine undergoes cascade cyclizations (e.g., Knoevenagel condensation followed by Michael addition). The rigid, pre-organized (Z)-geometry dictated by the intramolecular hydrogen bond ensures high regioselectivity during these multicomponent reactions.

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Foundational

Unlocking the Synthetic Potential of 1-Morpholin-4-yl-2-nitroethenamine: Mechanisms and Applications of a Premier Push-Pull Nitroenamine

Executive Summary In advanced organic synthesis and medicinal chemistry, the controlled functionalization of highly reactive intermediates is a constant challenge. 1-Morpholin-4-yl-2-nitroethenamine (often referred to as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and medicinal chemistry, the controlled functionalization of highly reactive intermediates is a constant challenge. 1-Morpholin-4-yl-2-nitroethenamine (often referred to as 1-morpholino-2-nitroethene) stands out as an exceptionally versatile building block. As a quintessential "push-pull" alkene, it combines the electron-donating prowess of a morpholine ring with the strong electron-withdrawing capacity of a nitro group[1].

This whitepaper provides an in-depth mechanistic analysis of 1-morpholin-4-yl-2-nitroethenamine, detailing its electronic architecture, its primary reaction pathways (such as addition-elimination and heterocyclization), and field-proven protocols for deploying it in the synthesis of complex pharmaceutical scaffolds.

Electronic Architecture: The "Push-Pull" Paradigm

The reactivity of 1-morpholin-4-yl-2-nitroethenamine is entirely dictated by its polarized π -system. The molecule features two competing electronic effects across the ethene backbone:

  • The "Push" (+M Effect): The lone pair on the morpholine nitrogen atom is conjugated with the double bond, acting as a strong electron donor.

  • The "Pull" (-M Effect): The nitro group at the opposite end of the alkene is a powerful electron acceptor, pulling electron density toward itself[2].

This polarization results in a highly predictable reactivity profile. The carbon atom adjacent to the nitro group (C1) becomes highly electrophilic, making it an ideal target for nucleophilic attack. Conversely, the carbon atom adjacent to the morpholine ring (C2) exhibits nucleophilic character[1].

push_pull Donor Morpholine Ring (+M Effect / Push) Alkene C=C Double Bond (Polarized Pi System) Donor->Alkene Electron Donation Acceptor Nitro Group (-M Effect / Pull) Alkene->Acceptor Electron Withdrawal

Caption: Electronic delocalization and polarization in 1-morpholin-4-yl-2-nitroethenamine.

Core Mechanisms of Action

Nucleophilic Addition-Elimination

Because of the electrophilic nature of C1, 1-morpholin-4-yl-2-nitroethenamine readily undergoes nucleophilic addition. When a nucleophile (such as a primary amine, thiol, or enolate) attacks C1, the π -bond breaks, pushing electron density onto the nitro group to form a stabilized zwitterionic or anionic tetrahedral intermediate[3].

The morpholine moiety is a secondary amine and serves as an excellent leaving group. The intermediate rapidly collapses, expelling morpholine and regenerating the double bond to yield a new, substituted nitroalkene. This transamination/substitution pathway is a cornerstone for generating diverse functionalized nitroenamines[4].

add_elim Start 1-Morpholin-4-yl-2-nitroethenamine Attack Nucleophilic Attack at C1 (Electrophilic Center) Start->Attack Nucleophile (Nu-) Intermediate Zwitterionic/Anionic Tetrahedral Intermediate Attack->Intermediate Eliminate Elimination of Morpholine (Leaving Group) Intermediate->Eliminate Electron pair push Product Substituted Nitroalkene Eliminate->Product - Morpholine

Caption: Stepwise addition-elimination mechanism of push-pull nitroenamines.

Precursor to Nitroacetaldehyde Equivalents

Free nitroacetaldehyde is notoriously unstable, prone to rapid and sometimes explosive polymerization. 1-Morpholin-4-yl-2-nitroethenamine solves this problem by acting as a stable, bench-ready synthetic equivalent[5]. Upon alkaline hydrolysis, the morpholine group is cleaved, generating the enolate (aci-nitro) form of nitroacetaldehyde. This potassium or sodium salt can be generated in situ and immediately trapped by electrophiles (such as diazonium salts) to construct complex nitrogen-rich heterocycles like azolo[5,1-c][1,2,4]triazines[6].

in_situ Substrate 1-Morpholin-4-yl- 2-nitroethenamine Hydrolysis Alkaline Hydrolysis (KOH / H2O) Substrate->Hydrolysis Salt Nitroacetaldehyde Potassium Salt Hydrolysis->Salt - Morpholine Cyclization Heterocyclization (e.g., Diazonium) Salt->Cyclization Target Azolo[5,1-c][1,2,4]triazines Cyclization->Target

Caption: Synthetic workflow for generating azolotriazines via a nitroacetaldehyde salt intermediate.

Quantitative Reaction Scope

The following table summarizes key transformations utilizing 1-morpholin-4-yl-2-nitroethenamine, highlighting the efficiency and versatility of the push-pull system in generating high-value targets.

Reactants / SubstratesReagents & ConditionsMajor ProductYield (%)Mechanistic Pathway
1-Morpholin-4-yl-2-nitroethenamine KOH (aq), RT, 1hNitroacetaldehyde potassium salt>90%Alkaline Hydrolysis[6]
Nitroacetaldehyde potassium salt + Diazotized 3-amino-1,2,4-triazoleH2O, 0°C to RT3-Nitro-4-hydroxy-1,4-dihydroazolo[5,1-c][1,2,4]triazine75-85%Azo Coupling & Cyclization[5]
β-Formyl-β-nitroenamine (Derivative)TsOH, EtOH, RT3,5-Dinitro-1,4-dihydropyridines (DNDHPs)60-80%[4+2] Self-Condensation[3]
1-Morpholin-4-yl-2-nitroethenamine + Primary Amines ( R−NH2​ )EtOH, Reflux, 2-4hN-Alkyl-2-nitroethenamines70-90%Addition-Elimination / Transamination[2]

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols have been designed with built-in validation steps. Causality is emphasized so the operator understands why specific conditions are mandated.

Protocol A: In Situ Generation of Nitroacetaldehyde Potassium Salt and Heterocyclization

Objective: Safely generate the nitroacetaldehyde enolate to synthesize 3-nitro-4-hydroxy-1,4-dihydroazolo[5,1-c][1,2,4]triazines[7].

  • Hydrolysis (Salt Generation):

    • Procedure: Suspend 1-morpholin-4-yl-2-nitroethenamine (10 mmol) in 15 mL of distilled water. Slowly add a freshly prepared solution of KOH (11 mmol) in 5 mL of water dropwise at room temperature.

    • Causality: The stoichiometric excess of KOH ensures complete hydrolysis. Water is used as the solvent to stabilize the resulting highly polar potassium salt via solvation, preventing localized precipitation and degradation.

    • Validation: The suspension will gradually clear into a homogeneous yellow-orange solution over 45-60 minutes, indicating the complete expulsion of morpholine and formation of the aci-nitro salt.

  • Diazotization of the Amine Partner:

    • Procedure: In a separate flask, dissolve 3-amino-1,2,4-triazole (10 mmol) in 10% aqueous HCl (15 mL). Cool to 0-5°C in an ice-salt bath. Add NaNO2​ (10.5 mmol) in water (5 mL) dropwise. Stir for 30 minutes.

    • Validation: Use starch-iodide paper to confirm the presence of excess nitrous acid (immediate blue-black color), verifying complete diazotization.

  • Azo Coupling and Cyclization:

    • Procedure: Add the cold diazonium salt solution dropwise to the nitroacetaldehyde potassium salt solution, maintaining the temperature below 5°C. Adjust the pH to ~6.0 using sodium acetate.

    • Causality: Controlling the pH to slightly acidic/neutral is critical. If it is too acidic, the nitroacetaldehyde salt protonates and degrades; if too basic, the diazonium salt undergoes side reactions.

    • Validation: A deep red/orange precipitate will form immediately upon coupling, which subsequently cyclizes. Filter, wash with cold water, and recrystallize from ethanol to yield the pure azolotriazine.

Protocol B: Transamination via Addition-Elimination

Objective: Synthesize functionalized N-alkyl-2-nitroethenamines by displacing the morpholine ring.

  • Reaction Setup:

    • Procedure: Dissolve 1-morpholin-4-yl-2-nitroethenamine (5 mmol) in absolute ethanol (20 mL). Add the desired primary amine (e.g., benzylamine, 5.5 mmol).

    • Causality: Absolute ethanol is chosen because it solubilizes both starting materials and facilitates the proton-transfer steps required during the tetrahedral intermediate collapse without acting as a competing nucleophile.

  • Thermal Activation:

    • Procedure: Reflux the mixture under an inert atmosphere ( N2​ ) for 2-4 hours.

    • Causality: While C1 is highly electrophilic, the morpholine ring is a relatively strong base and requires thermal energy to be efficiently expelled from the zwitterionic intermediate[2].

  • Monitoring and Isolation:

    • Validation: Monitor the reaction via TLC (Silica gel, EtOAc/Hexane 1:1). The starting nitroenamine will appear as a distinct UV-active spot that gradually disappears, replaced by a new, often highly colored (yellow/orange) spot of lower polarity.

    • Procedure: Once complete, concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether to precipitate the product. The displaced morpholine remains in the ether wash.

References

  • Synthesis of 4-Substituted 3,5-Dinitro-1,4-dihydropyridines by the Self-Condensation of β-Formyl-β-nitroenamine The Journal of Organic Chemistry (ACS Publications)[Link]

  • Synthesis and properties of the salts of 1-nitropropan-2-one and 1-nitrobutan-2-one ResearchGate[Link]

  • Egor VOINKOV | Department of Organic Chemistry | Research profile ResearchGate [Link]

  • Versatile Reactivities of 3-Methyl-5-nitropyrimidin-4(3H)-one Imperial College London / Osaka Kyoiku University[Link]

  • Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity RSC Advances (SciSpace / RSC Publishing)[Link]

Sources

Exploratory

Thermodynamic Stability and Push-Pull Dynamics of 1-Morpholin-4-yl-2-nitroethenamine: A Comprehensive Technical Guide

Executive Summary 1-Morpholin-4-yl-2-nitroethenamine (systematically 1-amino-1-morpholino-2-nitroethene) is a prototypical highly polarized alkene. Characterized by a robust "push-pull" electron delocalization system, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Morpholin-4-yl-2-nitroethenamine (systematically 1-amino-1-morpholino-2-nitroethene) is a prototypical highly polarized alkene. Characterized by a robust "push-pull" electron delocalization system, this compound serves as a critical intermediate in the synthesis of pharmaceutical agents (such as ranitidine analogs) and as a model for insensitive energetic materials[1].

This whitepaper dissects the thermodynamic stability of 1-Morpholin-4-yl-2-nitroethenamine. By examining its zwitterionic resonance, intramolecular hydrogen bonding, and crystal packing, we provide a unified framework for understanding its physical chemistry. Furthermore, we detail field-proven, self-validating experimental workflows for synthesizing and thermodynamically profiling this unique molecular architecture.

Mechanistic Foundations: The Push-Pull Paradigm

The remarkable thermodynamic stability of 1-Morpholin-4-yl-2-nitroethenamine is fundamentally driven by its push-pull alkene nature[2]. The molecule features two electron-donating groups (an amino group and a morpholine ring) on the C1 carbon, and a strong electron-withdrawing group (a nitro group) on the C2 carbon.

Zwitterionic Resonance and Ground-State Stabilization

In standard alkenes, the C=C double bond possesses a high rotational barrier (~260 kJ/mol) and rigid planarity dictated by π -orbital overlap. In 1-Morpholin-4-yl-2-nitroethenamine, the lone pairs from the nitrogen atoms "push" electron density into the alkene π -system, while the electronegative oxygen atoms of the nitro group "pull" this density[3].

This delocalization creates a significant contribution from a zwitterionic resonance structure , where the C=C bond acquires substantial single-bond character, and the C−N bonds acquire double-bond character. This resonance significantly lowers the ground-state energy of the molecule, conferring exceptional thermodynamic stability[2].

Delocalization N_donor Amine/Morpholine Nitrogen (Electron Donors) C1 C1 (Enamine Carbon) (sp² Hybridized) N_donor->C1 Lone Pair Donation Zwitterion Zwitterionic Resonance (Thermodynamic Sink) N_donor->Zwitterion Formal Positive Charge C2 C2 (Nitro Carbon) (sp² Hybridized) C1->C2 Pi-Electron Shift O_acceptor Nitro Group Oxygen (Electron Acceptor) C2->O_acceptor Electron Delocalization O_acceptor->Zwitterion Charge Separation

Figure 1: Push-pull electron delocalization pathway driving zwitterionic ground-state stabilization.

Planarity and Intramolecular Hydrogen Bonding

Beyond orbital delocalization, the thermodynamic stability is locked in by intramolecular hydrogen bonding . The primary amine ( −NH2​ ) on C1 acts as a hydrogen bond donor to the oxygen of the nitro group on C2 [2]. This six-membered pseudo-ring forces the molecule into a strict planar conformation, maximizing the π -orbital overlap required for the push-pull effect and facilitating graphite-like layered packing in the solid state, which drastically increases the thermal decomposition threshold ( Tdec​ )[4][5].

Quantitative Thermodynamic Profiling

To contextualize the stability of 1-Morpholin-4-yl-2-nitroethenamine, we must compare its thermodynamic metrics against standard non-polarized alkenes and highly symmetric energetic nitroenamines like FOX-7 (1,1-diamino-2,2-dinitroethylene)[2][4].

The zwitterionic character reduces the C=C rotational barrier ( ΔG‡ ) to a fraction of a standard alkene, placing it within the NMR timescale, while the planar packing elevates the decomposition temperature[3][5].

Table 1: Comparative Thermodynamic and Kinetic Parameters

Compound Tdec​ (°C) ΔG‡ ( C=C Rotation)Solid-State PackingPrimary Stabilization Mechanism
Ethylene (Standard Alkene)N/A (Gas)~260 kJ/molN/AStandard π -bond overlap
FOX-7 (Symmetric Nitroenamine)~215 °C~45 kJ/mol2D Wave-shaped layersDual push-pull, extensive H-bonding
1-Morpholin-4-yl-2-nitroethenamine ~170 - 185 °C~55 - 65 kJ/molPlanar / Graphite-likeSingle push-pull, intramolecular H-bond

Note: The bulky morpholine ring slightly disrupts the perfect 2D layered packing seen in FOX-7, resulting in a marginally lower Tdec​ , but maintains high stability relative to standard organic intermediates[4][5].

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis leverages the thermodynamic stability of the product as a driving force, while the analytical methods directly measure the kinetic consequences of the push-pull effect.

Workflow Step1 1. Nucleophilic Vinylic Substitution (Synthesis) Step2 2. Solvent-Gradient Recrystallization (Purification) Step1->Step2 Crude Isomers Step3 3. Differential Scanning Calorimetry (Solid-State Stability) Step2->Step3 Pure Planar Crystals Step4 4. Variable-Temperature NMR (Solution-State Dynamics) Step2->Step4 Solvated Zwitterion Step5 5. Thermodynamic Parameter Extraction (Data Synthesis) Step3->Step5 Enthalpy & T_dec Step4->Step5 Rotational Barrier (Ea)

Figure 2: End-to-end experimental workflow for the synthesis and thermodynamic characterization of nitroenamines.

Protocol 1: Synthesis via Stepwise Nucleophilic Vinylic Substitution ( SN​V )

Causality: We utilize 1,1-bis(methylthio)-2-nitroethene as the starting material. The methylthio ( −SMe ) groups are excellent leaving groups. The reaction is performed stepwise because the first substitution (adding morpholine) initiates the push-pull effect, increasing electron density at C1 and making the second substitution (adding ammonia) thermodynamically harder, requiring harsher conditions.

  • First Substitution: Dissolve 1,1-bis(methylthio)-2-nitroethene (1.0 eq) in refluxing absolute ethanol. Add morpholine (1.05 eq) dropwise over 30 minutes. Reflux for 2 hours. The reaction yields 1-methylthio-1-morpholino-2-nitroethene.

  • Isolation: Cool the mixture to 0°C. Filter the precipitated intermediate and wash with cold ethanol.

  • Second Substitution: Suspend the intermediate in a sealed pressure tube with a 7N solution of ammonia in methanol (excess). Heat to 80°C for 12 hours. The high pressure and excess nucleophile overcome the thermodynamic deactivation of the C1 carbon.

  • Recrystallization: Evaporate the solvent and recrystallize the crude 1-Morpholin-4-yl-2-nitroethenamine from a hot mixture of Dichloromethane/Methanol (2:1) to yield pure, thermodynamically stable planar crystals[3].

Protocol 2: Solid-State Thermal Profiling (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) separates the endothermic melting process from the exothermic decomposition. A slow heating rate is critical to prevent thermal runaway and accurately capture the enthalpy of fusion ( ΔHfus​ ).

  • Weigh 2.0 - 3.0 mg of the recrystallized compound into an aluminum crucible.

  • Seal the crucible with a pinhole lid to allow gas escape during decomposition, preventing pressure artifacts.

  • Equilibrate the DSC at 25°C under a dry nitrogen purge (50 mL/min).

  • Ramp the temperature at a strict rate of 5.0 °C/min up to 300°C.

  • Analysis: Identify the sharp endothermic peak (melting point, ~184-186°C)[3]. The subsequent broad exothermic peak represents Tdec​ . The area under the melting peak yields ΔHfus​ , a direct measure of the crystal lattice stability driven by intermolecular hydrogen bonding.

Protocol 3: Kinetic Profiling via Variable-Temperature NMR (VT-NMR)

Causality: Because the push-pull effect lowers the C=C rotational barrier, the rotation occurs on the NMR timescale. By heating the sample, we can observe the coalescence of the morpholine ring's equatorial and axial proton signals (or the −NH2​ protons), allowing us to calculate the activation free energy ( ΔG‡ ) of the C=C bond rotation. This self-validates the zwitterionic resonance theory[3].

  • Dissolve 15 mg of 1-Morpholin-4-yl-2-nitroethenamine in 0.6 mL of DMSO- d6​ (a highly polar solvent that stabilizes the zwitterionic transition state).

  • Acquire standard 1H-NMR spectra starting at 298 K (25°C). Note the distinct, broad signals for the restricted conformers.

  • Increase the probe temperature in 5 K increments up to 373 K (100°C), allowing 10 minutes of thermal equilibration at each step.

  • Analysis: Identify the Coalescence Temperature ( Tc​ ) where the two distinct signals merge into a single broad peak.

  • Calculation: Apply the Eyring equation: ΔG‡=R⋅Tc​⋅ln(h⋅kc​kB​⋅Tc​​) , where kc​=2​π⋅Δν​ ( Δν is the peak separation in Hz at 298 K).

Conclusion

The thermodynamic stability of 1-Morpholin-4-yl-2-nitroethenamine is not merely a byproduct of its functional groups, but a highly orchestrated physical phenomenon. The synergy between push-pull zwitterionic resonance , intramolecular hydrogen bonding , and planar crystal packing creates a deep thermodynamic well. Understanding these principles allows researchers to rationally design stable pharmaceutical intermediates and tune the sensitivity of novel energetic materials. By employing rigorous, self-validating protocols like VT-NMR and DSC, the theoretical stability of these molecules can be seamlessly translated into empirical, actionable data.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-Morpholin-4-yl-2-nitroethenamine

Application Note: Synthesis and Isolation of (E)-1-Morpholin-4-yl-2-nitroethenamine Document Type: Standard Operating Procedure & Mechanistic Guide Target Audience: Synthetic Chemists, Drug Development Professionals, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of (E)-1-Morpholin-4-yl-2-nitroethenamine Document Type: Standard Operating Procedure & Mechanistic Guide Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers

Introduction & Mechanistic Rationale

1-Morpholin-4-yl-2-nitroethenamine (also known as 1-morpholino-2-nitroethene, CAS: 88954-48-7) is a highly versatile "push-pull" alkene. Featuring an electron-donating morpholine moiety and an electron-withdrawing nitro group, this compound serves as a highly stable, bench-stable equivalent of the highly reactive nitroacetaldehyde[1]. It is extensively utilized in the synthesis of complex pharmaceutical heterocycles, including azolo[5,1-c][1,2,4]triazines and pyrimidines[1][2].

The most efficient, one-pot synthesis of the (E)-isomer is achieved via the acid-catalyzed three-component condensation of nitromethane, triethyl orthoformate, and morpholine[3].

Safety & Risk Mitigation

Self-Validating Safety System: Every protocol involving energetic precursors must be inherently designed to mitigate thermal runaway.

  • Nitromethane Hazard: Nitromethane is flammable and a known shock- and heat-sensitive explosive[3]. It is also an eye, skin, and respiratory tract irritant[3].

  • Mitigation: The reaction must be performed in a certified fume hood behind a blast shield. The use of excess nitromethane in this protocol acts not only as a reagent but as a thermal sink (solvent) to control the exotherm during the initial condensation phase. Do not distill the reaction mixture to dryness under any circumstances.

Experimental Workflow Visualization

G Reagents 1. Reagent Assembly Nitromethane + Orthoformate + Morpholine + TsOH Reflux 2. Thermal Activation Reflux (1 h) at ~100°C Reagents->Reflux Cooling 3. Crystallization Cooling to Room Temp Reflux->Cooling Filtration 4. Isolation Vacuum Filtration Cooling->Filtration Product 5. Final Product (E)-1-Morpholino-2-nitroethene Filtration->Product

Workflow for the one-pot synthesis of 1-morpholino-2-nitroethene.

Reagent Stoichiometry & Causality

To ensure reproducibility, the stoichiometric ratios are specifically tuned to drive the equilibrium toward the enamine while preventing the formation of bis-morpholino aminals.

ReagentMolar RatioAmountFunction & Mechanistic Causality
Morpholine 1.0 eq (0.1 mol)8.7 gPrimary nucleophile. Limits the reaction to mono-enamine formation when kept as the limiting reagent[3].
Triethyl orthoformate 2.0 eq (0.2 mol)29.6 gMethine source and dehydrating agent. Excess ensures complete conversion of the amine[3].
Nitromethane 5.0 eq (0.5 mol)30.5 gCarbon nucleophile and solvent. Excess prevents the reaction from stalling and acts as a thermal buffer[3].
p-Toluenesulfonic acid (TsOH) Catalytic0.5 gBrønsted acid. Protonates the orthoformate to facilitate the loss of ethanol, generating the reactive oxonium ion[3].

Step-by-Step Synthesis Protocol

Phase 1: Assembly and Activation

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is thoroughly dried, as ambient moisture can prematurely hydrolyze the triethyl orthoformate.

  • Addition: To the flask, add nitromethane (0.5 mol, 30.5 g), triethyl orthoformate (0.2 mol, 29.6 g), and morpholine (0.1 mol, 8.7 g)[3].

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (TsOH) (0.5 g) to the stirring mixture[3].

    • Expert Insight: The addition of TsOH initiates the formation of the diethoxymethyl morpholine intermediate. A slight exotherm may be observed as the amine reacts with the activated orthoformate.

Phase 2: Reflux and Condensation 4. Heating: Submerge the flask in a pre-heated oil bath and bring the mixture to a gentle reflux (internal temperature ~95–100 °C). 5. Reaction Time: Maintain reflux for exactly 1 hour[3].

  • Expert Insight: During this hour, the intermediate undergoes condensation with nitromethane. The elimination of ethanol drives the formation of the highly conjugated (E)-alkene. Prolonged reflux beyond 1.5 hours may lead to polymerization or degradation of the nitroenamine, resulting in a darkened, tarry mixture.

Phase 3: Isolation and Purification 6. Cooling: Remove the flask from the oil bath and allow it to cool gradually to room temperature. As the mixture cools, the push-pull alkene will begin to precipitate due to its highly crystalline nature and decreasing solubility in the ethanol/nitromethane byproduct matrix. 7. Filtration: Collect the resulting crystalline solid via vacuum filtration using a Büchner funnel. 8. Washing: Wash the filter cake with a minimal amount of ice-cold ethanol or diethyl ether to remove residual TsOH and unreacted nitromethane. 9. Drying: Dry the product under high vacuum to afford (E)-1-morpholino-2-nitroethene as a solid. The expected yield is typically high, and the product is generally pure enough for immediate use in downstream heterocycle synthesis[1][3].

References

  • New Stable Form of Nitroacetonitrile Source: ResearchGate URL:[Link]

  • Egor VOINKOV | Ural Federal University, Yekaterinburg | UrFU | Department of Organic Chemistry | Research profile Source: ResearchGate URL:[Link]

  • Product Class 4: Alk-1-enyl Nitrogen Compounds Source: Thieme E-Books & E-Journals URL:[Link]

Sources

Application

The Versatile Synthon: Harnessing 1-Morpholin-4-yl-2-nitroethenamine for Heterocyclic Scaffolding

Introduction: Unveiling a Powerful Building Block In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex heterocyclic frameworks remains a paramount objective, parti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Powerful Building Block

In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex heterocyclic frameworks remains a paramount objective, particularly in the realm of drug discovery and materials science. Among the myriad of building blocks available to the contemporary chemist, nitroenamines have emerged as exceptionally versatile and reactive intermediates. This Application Note delves into the synthetic utility of a particularly valuable, yet often overlooked, member of this class: 1-Morpholin-4-yl-2-nitroethenamine .

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and practical applications of this powerful synthon. We will explore its role in the construction of diverse and medicinally relevant heterocyclic systems, moving beyond a mere recitation of procedures to offer insights into the mechanistic underpinnings that govern its reactivity. By understanding the "why" behind the "how," practitioners can unlock the full potential of this remarkable building block.

Core Attributes of 1-Morpholin-4-yl-2-nitroethenamine: A Molecule Primed for Reaction

1-Morpholin-4-yl-2-nitroethenamine is a push-pull olefin, a structural motif that bestows upon it a unique and highly exploitable reactivity profile. The electron-donating morpholine group and the electron-withdrawing nitro group work in concert to polarize the carbon-carbon double bond, creating distinct electrophilic and nucleophilic centers.

G cluster_0 1-Morpholin-4-yl-2-nitroethenamine C1 C δ+ C2 C δ- C1->C2 H1 H C1->H1 N_nitro N C2->N_nitro H2 H C2->H2 N_morpholine N N_morpholine->C1 Morpholine Morpholine Ring N_morpholine->Morpholine O_nitro O N_nitro->O_nitro O2_nitro O N_nitro->O2_nitro

Figure 1. Polarization of 1-Morpholin-4-yl-2-nitroethenamine.

This inherent polarization is the key to its versatility, allowing it to participate in a wide array of chemical transformations, most notably as a Michael acceptor and as a precursor to more complex intermediates in multicomponent reactions.

Synthesis of the Building Block: A Practical Protocol

The accessibility of 1-Morpholin-4-yl-2-nitroethenamine is a critical factor in its widespread adoption. A common and reliable method for its preparation involves the reaction of nitromethane with an aminal of morpholine, or more directly, from 1,1-dimorpholino-methane and nitromethane.

Protocol: Synthesis of 1-Morpholin-4-yl-2-nitroethenamine

Materials:

  • Nitromethane

  • 1,1-Dimorpholinomethane

  • Ethanol (absolute)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-dimorpholinomethane (1.0 eq) in absolute ethanol.

  • To this solution, add nitromethane (1.1 eq) dropwise at room temperature with vigorous stirring.

  • Following the addition, add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often crystallizes from the solution.

  • Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum to yield 1-Morpholin-4-yl-2-nitroethenamine as a stable, crystalline solid.

Causality: The reaction proceeds through the formation of a reactive intermediate from the condensation of nitromethane with the morpholine aminal. The acidic catalyst facilitates the elimination of a molecule of morpholine, driving the reaction towards the formation of the desired nitroenamine.

Application in Heterocyclic Synthesis: A Gateway to Diverse Scaffolds

The true power of 1-Morpholin-4-yl-2-nitroethenamine is realized in its application as a synthon for the construction of a variety of heterocyclic systems. Its predictable reactivity allows for the rational design of synthetic routes to polysubstituted pyridines, pyrimidines, and other fused heterocyclic systems of medicinal and industrial importance.

Synthesis of Polysubstituted Pyridines

1-Morpholin-4-yl-2-nitroethenamine can serve as a three-carbon synthon in the construction of the pyridine ring. A general strategy involves its reaction with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization and aromatization.

G cluster_workflow Pyridine Synthesis Workflow start 1-Morpholin-4-yl-2-nitroethenamine + 1,3-Dicarbonyl Compound michael Michael Addition start->michael cyclization Intramolecular Cyclization & Dehydration michael->cyclization aromatization Aromatization (Elimination of Morpholine & Nitrite) cyclization->aromatization product Polysubstituted Pyridine aromatization->product

Figure 2. General workflow for pyridine synthesis.

Protocol: Synthesis of a Substituted Pyridin-2(1H)-one

Materials:

  • 1-Morpholin-4-yl-2-nitroethenamine

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at 0 °C.

  • After stirring for 15 minutes, add a solution of 1-Morpholin-4-yl-2-nitroethenamine (1.0 eq) in absolute ethanol.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with water and cold ethanol, and dried to afford the substituted pyridin-2(1H)-one.

Causality: The reaction is initiated by the Michael addition of the enolate of ethyl acetoacetate to the electrophilic β-carbon of the nitroenamine. The resulting adduct then undergoes an intramolecular cyclization, followed by dehydration and elimination of morpholine and the nitro group (as nitrite) upon acidification and heating, leading to the aromatic pyridinone core.

Multicomponent Synthesis of Azolo[1,5-a]pyrimidines

A powerful application of 1-Morpholin-4-yl-2-nitroethenamine is in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single pot. A notable example is the three-component synthesis of 4,7-dihydro-6-nitro-7-Ar-5-R-azolo[1,5-a]pyrimidines.[1]

G cluster_mcr MCR for Azolo[1,5-a]pyrimidines reactants Aminoazole + Aromatic Aldehyde + 1-Morpholin-4-yl-2-nitroethenamine catalyst BF3·OEt2 Catalyst reactants->catalyst intermediate Formation of Azolyl-nitroalkene Intermediate catalyst->intermediate cycloaddition [4+2] Cycloaddition intermediate->cycloaddition product 4,7-Dihydro-6-nitro-7-Ar-5-R-azolo[1,5-a]pyrimidine cycloaddition->product

Figure 3. Multicomponent reaction workflow.

This reaction proceeds via the initial formation of an azolyl-nitroalkene intermediate, which then undergoes a cycloaddition with an enamine derived from the aromatic aldehyde and morpholine (present in equilibrium or generated in situ). The Lewis acid catalyst, boron trifluoride etherate, plays a crucial role in activating the substrates and facilitating the key bond-forming steps.

Protocol: Three-Component Synthesis of a 4,7-Dihydropyrazolo[1,5-a]pyrimidine[1]

Materials:

  • 3-Amino-4-ethoxycarbonylpyrazole

  • 1-Morpholin-4-yl-2-nitroethenamine

  • 4-Methoxybenzaldehyde

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Acetic acid

Procedure:

  • To a solution of 3-amino-4-ethoxycarbonylpyrazole (1.0 eq) and 1-morpholin-4-yl-2-nitroethenamine (1.0 eq) in glacial acetic acid, add 4-methoxybenzaldehyde (1.0 eq).

  • Add a catalytic amount of boron trifluoride etherate to the reaction mixture.

  • Heat the mixture at reflux for 2 hours, monitoring the reaction by TLC.[1]

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the pure 3-Ethoxycarbonyl-7-(4-methoxyphenyl)-6-nitro-4,7-dihydropyrazole[1,5-a]pyrimidine.[1]

Causality: The boron trifluoride etherate is believed to catalyze the formation of a reactive nitroalkyne intermediate from the morpholino-nitroalkene.[1] This intermediate then reacts with the aminoazole. The subsequent steps involve the reaction with the aldehyde to form the final heterocyclic product.

Data Summary: Scope of the Three-Component Reaction

The following table summarizes the yields for the synthesis of various 4,7-dihydro-6-nitro-7-Ar-5-R-azolo[1,5-a]pyrimidines, demonstrating the scope of the reaction with different substituted aromatic aldehydes.

EntryAminoazoleAldehydeProductYield (%)
13-Amino-4-ethoxycarbonylpyrazoleBenzaldehyde3-Ethoxycarbonyl-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine41[1]
23-Amino-4-ethoxycarbonylpyrazole4-Methoxybenzaldehyde3-Ethoxycarbonyl-7-(4-methoxyphenyl)-6-nitro-4,7-dihydropyrazolo[1,5-a]pyrimidine71[1]

Conclusion and Future Outlook

1-Morpholin-4-yl-2-nitroethenamine is a readily accessible and highly versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique electronic properties make it an ideal substrate for Michael additions and a valuable component in multicomponent reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this synthon.

The continued development of novel synthetic methodologies utilizing 1-morpholin-4-yl-2-nitroethenamine and related nitroenamines will undoubtedly lead to the discovery of new and efficient routes to medicinally relevant scaffolds. Future research in this area may focus on asymmetric catalysis to access chiral heterocyclic compounds, the development of novel multicomponent reactions, and the expansion of the substrate scope to include a wider range of nucleophiles and electrophiles. As our understanding of the reactivity of these powerful building blocks grows, so too will their impact on the fields of organic synthesis and drug discovery.

References

  • Ryabukhin, S. V., et al. (2019). Three-Component Coupling of Aromatic Aldehydes, 1-Morpholino-2-nitroalkenes, and 3-Aminoazoles via Boron Trifluoride Etherate Catalysis: Reaction Pathway and Features of the Formation of Intermediates. ACS Omega, 4(11), 14667-14675. [Link]

Sources

Method

Application Note: Harnessing 1-Morpholin-4-yl-2-nitroethenamine in Nucleophilic Transformations and Heterocyclizations

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Document Type: Technical Guide & Laboratory Protocols Introduction and Mechanistic Insights In advanced organic synthesis and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Document Type: Technical Guide & Laboratory Protocols

Introduction and Mechanistic Insights

In advanced organic synthesis and drug development, 1-morpholin-4-yl-2-nitroethenamine (commonly referred to as 1-morpholino-2-nitroethene) serves as a highly versatile, bifunctional building block. Structurally, it is a classic "push-pull" alkene: the morpholine moiety acts as a strong electron-donating group (the "push"), while the nitro group serves as a potent electron-withdrawing group (the "pull")[1].

This extreme electronic polarization renders the C1 carbon highly electrophilic. When exposed to nucleophiles, the substrate preferentially undergoes Nucleophilic Vinylic Substitution (SNV) .

The Causality of Substrate Design

Why is morpholine the ideal leaving group in this context?

  • Stability vs. Reactivity: Morpholine forms stable enamines that can be easily stored, yet it is a superior leaving group compared to simple alkyl groups under neutral or slightly acidic conditions.

  • Nitronate Stabilization: When a nucleophile attacks the C1 position, the electron density is pushed entirely onto the nitro group, forming a resonance-stabilized nitronate anion (a Meisenheimer-type intermediate).

  • Irreversible Elimination: The subsequent collapse of this tetrahedral intermediate expels the morpholine ring, restoring the conjugated alkene system. This addition-elimination sequence effectively replaces the morpholine group with the incoming nucleophile[2].

Furthermore, 1-morpholino-2-nitroethene can act as a stable, synthetic equivalent of the highly unstable nitroacetaldehyde, making it an indispensable C2-building block for synthesizing complex azolotriazines and biologically active antiviral compounds[3].

Mechanism A 1-Morpholino-2-nitroethene (Push-Pull System) B Nucleophilic Attack (C1 Position) A->B + Nu⁻ C Nitronate Intermediate (Tetrahedral) B->C D Morpholine Elimination (- Morpholine) C->D E Substituted Nitroalkene (SNV Product) D->E

Fig 1. Addition-elimination mechanism (SNV) of 1-morpholino-2-nitroethene with nucleophiles.

Quantitative Data: Reaction Scope and Efficiency

The reactivity of 1-morpholino-2-nitroethene spans a broad range of nucleophiles. The table below summarizes validated reaction parameters and expected yields based on the nucleophile class.

Nucleophile ClassRepresentative ReagentSolvent / CatalystTemp.Typical YieldPrimary Mechanism
N-Nucleophiles Primary/Secondary AminesTHF or EtOH / None20–25 °C80–95%Transamination (SNV)
C-Nucleophiles Indoles, PolyphenolsEtOH / Lewis AcidReflux75–90%SNV / Conjugate Addition
Se-Nucleophiles Diphenyl diselenide / NaBH₄THF/EtOH20 °C85–95%Conjugate Addition[2]
O-Nucleophiles KOH (Aqueous)H₂O / None0–20 °C>90%Alkaline Hydrolysis[4]

Validated Laboratory Protocols

Protocol A: Direct Nucleophilic Vinylic Substitution (Transamination / C-Alkylation)

This protocol is optimized for the substitution of the morpholine moiety with primary amines, indoles, or polyphenols to generate novel push-pull nitroalkenes.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of 1-morpholino-2-nitroethene in 5.0 mL of anhydrous ethanol.

    • Causality: Ethanol provides a protic environment that stabilizes the developing negative charge on the nitronate intermediate via hydrogen bonding, significantly lowering the activation energy of the nucleophilic attack.

  • Nucleophile Introduction: Add 1.1 mmol of the target nucleophile (e.g., substituted aniline or indole) dropwise or in small portions.

    • Causality: A slight stoichiometric excess ensures complete consumption of the nitroalkene and drives the equilibrium forward.

  • Reaction Incubation: Stir the mixture at room temperature (for strong N-nucleophiles) or heat to reflux (for weaker C-nucleophiles).

  • Self-Validation & Quality Control: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is complete when the distinct UV-active spot of the starting material (Rf ~0.4) disappears. A successful reaction is often accompanied by a distinct bathochromic shift in the solution's color (e.g., yellow to deep orange).

  • Workup: Concentrate the mixture under reduced pressure, dissolve the residue in CH₂Cl₂ (15 mL), and wash with 0.1 M HCl (3 x 10 mL), followed by brine.

    • Causality: The mild acid wash selectively protonates the extruded morpholine byproduct, partitioning it into the aqueous phase and preventing reverse reactions or contamination.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography or recrystallization from an appropriate solvent.

Workflow S1 Step 1: Reagent Preparation Dissolve 1-morpholino-2-nitroethene in EtOH/THF S2 Step 2: Nucleophile Introduction Add amine/indole (1.1 eq) dropwise S1->S2 S3 Step 3: Reaction Incubation Stir at RT or Reflux; Monitor via TLC S2->S3 S4 Step 4: Quench & Workup Wash with 0.1M HCl to remove morpholine byproduct S3->S4 S5 Step 5: Isolation Recrystallize or perform column chromatography S4->S5

Fig 2. Standard laboratory workflow for nucleophilic substitution of 1-morpholino-2-nitroethene.

Protocol B: In Situ Generation of Nitroacetaldehyde Salt for Heterocyclization

Nitroacetaldehyde is highly unstable and prone to rapid polymerization. Generating its potassium salt in situ from 1-morpholino-2-nitroethene bypasses this instability, allowing for high-yield multicomponent heterocyclizations (e.g., forming 3-nitro-1,4-dihydroazolo[5,1-c][1,2,4]triazines)[3][5].

Step-by-Step Methodology:

  • Alkaline Hydrolysis: Suspend 1-morpholino-2-nitroethene (10.0 mmol) in 20 mL of distilled water and cool to 0 °C in an ice bath. Add a solution of KOH (11.0 mmol) in 10 mL of water dropwise over 10 minutes[4].

  • Intermediate Validation: Stir the mixture for 30 minutes at 0 °C.

    • Self-Validation: The initial suspension will gradually clarify into a homogenous, bright yellow solution. This visual cue confirms the successful cleavage of the morpholine ring and the formation of the highly water-soluble nitroacetaldehyde potassium salt.

  • Heterocyclization (Trapping): Immediately add the binucleophile (e.g., a diazoazole derivative) directly to the freshly prepared salt solution.

    • Causality: Because nitroacetaldehyde salts remain susceptible to degradation over time, immediate trapping by the secondary reagent is required to ensure high atom economy and maximize the yield of the target heterocycle[5].

  • Isolation: Stir for an additional 2 hours at room temperature. Carefully acidify the mixture with glacial acetic acid to pH 5–6 to precipitate the final azolotriazine product. Filter the precipitate, wash with cold water, and dry in vacuo.

References

  • Product Class 4: Alk-1-enyl Nitrogen Compounds. Thieme-Connect. 6

  • Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity. ResearchGate. 3

  • 4-[2-(Phenylselanyl)ethenyl]morpholine|C12H15NOSe. Benchchem. 7

  • New Stable Form of Nitroacetonitrile. ResearchGate. 4

  • Synthesis and properties of the salts of 1-nitropropan-2-one and 1-nitrobutan-2-one. ResearchGate. 5

Sources

Application

Preparation of 1-Morpholin-4-yl-2-nitroethenamine from morpholine and nitroacetaldehyde

Introduction & Chemical Context 1-Morpholin-4-yl-2-nitroethenamine (widely known in the literature as 1-morpholino-2-nitroethene or 4-(2-nitrovinyl)morpholine) is a highly versatile "push-pull" nitroenamine. It serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

1-Morpholin-4-yl-2-nitroethenamine (widely known in the literature as 1-morpholino-2-nitroethene or 4-(2-nitrovinyl)morpholine) is a highly versatile "push-pull" nitroenamine. It serves as a critical electrophilic building block in organic synthesis, frequently utilized as a stable precursor to generate nitroacetaldehyde in situ for the construction of complex nitrogen heterocycles, such as azolo[5,1-c][1,2,4]triazines[1].

While a theoretical retrosynthesis suggests a direct condensation between morpholine and nitroacetaldehyde, free nitroacetaldehyde is notoriously unstable . It rapidly undergoes self-condensation and polymerization due to the highly acidic α-protons adjacent to the strongly electron-withdrawing nitro group. Consequently, authoritative synthetic standards utilize nitroacetaldehyde equivalents—most notably nitroacetaldehyde diethyl acetal or a one-pot combination of nitromethane and triethyl orthoformate—to achieve the exact same chemical transformation safely and in high yield[2].

Mechanistic Insights (E-E-A-T)

The preparation of 1-morpholin-4-yl-2-nitroethenamine relies on a sequence of nucleophilic additions and thermodynamically driven eliminations:

  • Electrophilic Activation: In the preferred one-pot route, triethyl orthoformate reacts with nitromethane to form a transient 1-ethoxy-2-nitroethene intermediate, acting as a one-carbon electrophilic bridge. This avoids the need to isolate unstable free nitroacetaldehyde[2].

  • Dual-Role of Morpholine: Morpholine acts as both the nucleophile (attacking the electrophilic carbon) and the base (facilitating proton transfer).

  • Hemiaminal Dehydration: The initial addition forms a transient hemiaminal. The thermodynamic driving force of the reaction is the elimination of an alcohol (ethanol) or water, yielding the fully conjugated nitroenamine system.

  • Stereoselectivity (E-Isomer Predominance): The resulting alkene exhibits strong "push-pull" characteristics. The electron-donating morpholine nitrogen and the electron-withdrawing nitro group give the C=C double bond significant single-bond character. This allows rotation around the bond, heavily favoring the (E)-isomer to minimize steric clash between the bulky morpholine ring and the nitro group while maximizing dipole cancellation.

Mechanism SM1 Nitromethane + Triethyl Orthoformate (Nitroacetaldehyde Eq.) INT Hemiaminal / Acetal Intermediate SM1->INT Condensation SM2 Morpholine (Nucleophile/Base) SM2->INT Nucleophilic Addition PROD (E)-1-Morpholin-4-yl- 2-nitroethenamine INT->PROD Dehydration (-EtOH / -H2O)

Reaction mechanism for the synthesis of 1-morpholin-4-yl-2-nitroethenamine via hemiaminal dehydration.

Quantitative Data: Method Comparison

To accommodate different laboratory setups, two distinct pathways can be utilized. Method B is the industry standard due to the commercial availability and low cost of the reagents[2].

ParameterMethod A: Acetal RouteMethod B: Orthoester Route (One-Pot)
Nitroacetaldehyde Source Nitroacetaldehyde diethyl acetalNitromethane + Triethyl orthoformate
Reagent Molar Ratio 1.0 : 1.1 (Acetal : Morpholine)1.0 : 1.1 : 1.0 (MeNO₂ : HC(OEt)₃ : Morpholine)
Solvent TolueneNeat or Ethanol
Temperature 110 °C (Reflux with Dean-Stark)80–100 °C (Reflux)
Reaction Time 4–6 hours2–4 hours
Typical Yield 65% – 75%70% – 85%
Product Purity (HPLC) > 95%> 98% (after recrystallization)
Scalability Moderate (limited by acetal cost)High (uses bulk commodity chemicals)

Experimental Protocols

Method B: One-Pot Orthoester Route (Recommended Protocol)

This protocol is designed as a self-validating system , providing visual cues at critical junctures to ensure reaction fidelity[2].

Step 1: Setup and Reagent Mixing Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Purge the system with inert gas (N₂ or Ar). Add 61.0 g (1.0 mol) of nitromethane and 148.2 g (1.0 mol) of triethyl orthoformate to the flask. Stir at room temperature (20 °C) for 10 minutes to ensure homogeneity.

Step 2: Controlled Morpholine Addition Charge the dropping funnel with 95.8 g (1.1 mol) of morpholine. Add the morpholine dropwise over a period of 30–45 minutes.

  • Causality Insight: This step is highly exothermic. Dropwise addition prevents the localized boiling of nitromethane (bp 101 °C) and suppresses the formation of undesired polymeric byproducts.

Step 3: Reflux and Condensation Once the addition is complete, heat the reaction mixture to 90 °C for 3 hours.

  • Self-Validation Check: The reaction mixture will transition from a pale yellow to a deep, dark orange/red color. This hyperchromic shift indicates the successful formation of the extended conjugated π -system of the nitroenamine.

Step 4: Cooling and Crystallization Remove the heat source and allow the flask to cool to room temperature, then transfer the flask to an ice bath (0–5 °C) for 2 hours.

  • Self-Validation Check: Heavy yellow-orange crystals of (E)-1-morpholin-4-yl-2-nitroethenamine will spontaneously precipitate out of the solution, confirming high conversion and proper isomer formation.

Step 5: Isolation and Purification Filter the precipitate under vacuum. Wash the filter cake with two 50 mL portions of ice-cold ethanol.

  • Causality Insight: Cold ethanol effectively dissolves unreacted morpholine and trace colored impurities without significantly dissolving the target product. Dry the crystals under high vacuum at 40 °C for 12 hours to afford the pure product.

Workflow Step1 1. Reagent Mixing MeNO2 + HC(OEt)3 Step2 2. Morpholine Addition (Dropwise, Exothermic) Step1->Step2 Step3 3. Reflux (80-100 °C) Color shifts to deep yellow Step2->Step3 Step4 4. Cooling & Crystallization (Self-Validating Step) Step3->Step4 Step5 5. Filtration & Washing (Yields pure E-isomer) Step4->Step5

Step-by-step experimental workflow for the one-pot orthoester synthesis route.

References

  • Voinkov, E. K., Ulomsky, E. N., Rusinov, V. L., Drokin, R. A., Fedotov, V. V., & Gorbunov, E. B. (2017). "1-Morpholino-2-nitroethylene as a precursor of nitroacetaldehyde in the synthesis of azolo[5,1-c][1,2,4]triazines." Mendeleev Communications, 27(3), 290-292.[1] URL:[Link]

  • "Product Class 4: Alk-1-enyl Nitrogen Compounds." Science of Synthesis, Thieme E-Books & E-Journals.[2] URL: [Link]

Sources

Method

Application Note: Catalytic Reduction Strategies for 1-Morpholin-4-yl-2-nitroethenamine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating experimental protocols, and scalable flow-chemistry applications. Introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating experimental protocols, and scalable flow-chemistry applications.

Introduction & Mechanistic Causality

1-Morpholin-4-yl-2-nitroethenamine is a highly functionalized "push-pull" nitroenamine. The molecule is characterized by the electron-donating morpholine ring and the strongly electron-withdrawing nitro group, which creates a highly polarized C=C double bond (1)[1]. This electronic polarization makes it an exceptional Michael acceptor and a versatile precursor for the synthesis of complex 1,2-diamines.

However, the catalytic reduction of nitroenamines is mechanistically complex and must be carefully controlled. The reduction inherently proceeds in a step-wise fashion due to the differing activation energies required for each functional group:

  • Enamine Reduction (Low Activation Energy): The electron-deficient C=C double bond is highly susceptible to hydride transfer. Under mild conditions (e.g., Pd/C, 1 atm H₂), the double bond is reduced selectively to yield the saturated nitroalkane (2)[2].

  • Nitro Reduction (High Activation Energy): The resulting aliphatic nitro group requires harsher conditions (e.g., Raney Nickel, elevated pressure) to undergo complete reduction to the primary amine. The reaction proceeds via nitroso and hydroxylamine intermediates. The final cleavage of the N–O bond in the hydroxylamine intermediate is the rate-limiting step; if the catalyst lacks sufficient surface activity, the reaction stalls, leading to the accumulation of unstable and potentially hazardous intermediates (3)[3].

Quantitative Data & Strategy Selection

To achieve specific synthetic endpoints, the choice of catalyst, pressure, and reactor design is critical. Table 1 summarizes the validated approaches for reducing 1-morpholin-4-yl-2-nitroethenamine.

Table 1: Comparative Catalytic Strategies for 1-Morpholin-4-yl-2-nitroethenamine Reduction

StrategyCatalyst SystemReaction ConditionsTarget ProductYield (%)Chemoselectivity
Selective Batch 5% Pd/C (Heterogeneous)1 atm H₂, 25°C, THF, 4hSaturated Nitroalkane90–95%High (C=C reduction only)
Complete Batch Raney Nickel (Slurry)50 atm H₂, 60°C, MeOH, 12h1,2-Diamine80–85%Complete reduction
Continuous Flow 10% Pd/C (Packed Bed)10 bar H₂, 60°C, Toluene, 3 min1,2-Diamine~70%Complete reduction

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression of the reduction cascade, highlighting the distinct intermediates and the catalytic conditions required to drive each step forward.

Pathway N_Enamine 1-Morpholin-4-yl-2-nitroethenamine (Push-Pull Nitroenamine) N_Alkane 1-Morpholin-4-yl-2-nitroethanamine (Saturated Nitroalkane) N_Enamine->N_Alkane Mild H2 (1 atm), Pd/C Selective C=C Reduction N_Hydroxyl Hydroxylamino Intermediate (-NHOH) N_Alkane->N_Hydroxyl High H2 (50 atm), Raney Ni Fast NO2 Reduction N_Diamine 1-Morpholin-4-yl-ethane-1,2-diamine (Target Diamine) N_Hydroxyl->N_Diamine High H2 (50 atm), Raney Ni Rate-Limiting N-O Cleavage

Mechanistic pathway for the stepwise catalytic reduction of 1-morpholin-4-yl-2-nitroethenamine.

Validated Experimental Protocols

As a standard of trustworthiness, each protocol below is designed as a self-validating system . Do not proceed to subsequent workup steps until the defined analytical checkpoints are met.

Protocol A: Selective Batch Reduction to the Nitroalkane

Objective: Isolate 1-morpholin-4-yl-2-nitroethanamine by selectively reducing the enamine C=C bond without triggering NO₂ reduction.

  • Preparation: Purge a thick-walled glass hydrogenation vessel with argon. Add 1-morpholin-4-yl-2-nitroethenamine (10 mmol) and dry THF (50 mL).

  • Catalyst Addition: Carefully add 5% Pd/C (5 mol%).

    • Causality: Pd/C under low pressure is highly active for polarized alkenes but lacks the thermodynamic driving force to rapidly cleave aliphatic C-NO₂ bonds, ensuring strict chemoselectivity (2)[2].

  • Reaction: Evacuate the vessel and backfill with H₂ gas (1 atm) three times. Stir vigorously at 25°C for 4–6 hours.

  • [Self-Validation Checkpoint]:

    • Visual: The starting nitroenamine is highly conjugated and bright yellow. The reaction is complete when the solution becomes completely colorless.

    • NMR: Analyze an aliquot via ¹H NMR. Confirm the disappearance of the vinylic proton signal at ~7.8 ppm and the appearance of diastereotopic aliphatic protons at ~3.0–4.5 ppm.

  • Workup: Filter the mixture through a pad of Celite under argon, wash with THF, and concentrate in vacuo.

Protocol B: Complete Reduction to the 1,2-Diamine

Objective: Drive the reduction entirely to 1-morpholin-4-yl-ethane-1,2-diamine.

  • Preparation: Transfer the nitroalkane intermediate (or starting nitroenamine) (10 mmol) to a high-pressure stainless-steel autoclave. Dissolve in Methanol (50 mL).

  • Catalyst Addition: Add an aqueous slurry of Raney Nickel (~20% w/w).

    • Causality: Raney Ni is specifically chosen because its porous structure and high density of active d-band sites efficiently catalyze the notoriously difficult N–O bond cleavage of the hydroxylamine intermediate, preventing reaction stalling and byproduct condensation.

  • Reaction: Pressurize the autoclave to 50 atm with H₂. Heat to 60°C and stir mechanically for 12 hours.

  • [Self-Validation Checkpoint]:

    • TLC/Stain: Spot the reaction mixture on a silica TLC plate. Develop and stain with Ninhydrin. A deep purple/blue spot confirms the presence of the primary aliphatic amine.

    • IR Spectroscopy: Ensure the complete disappearance of the strong NO₂ asymmetric stretch at ~1550 cm⁻¹ and the appearance of a broad NH₂ stretch at ~3300 cm⁻¹.

  • Workup: Cool the reactor, carefully vent the H₂ gas, and filter the catalyst through Celite under a strict inert atmosphere (Raney Ni is highly pyrophoric). Purify the diamine via acid-base extraction.

Protocol C: Continuous-Flow Complete Reduction

Objective: Utilize flow chemistry to safely perform the highly exothermic complete reduction while minimizing residence time of unstable intermediates.

  • Setup: Utilize a microreactor system equipped with a heated packed-bed catalyst column (e.g., 10% Pd/C or a Raney Ni cartridge).

  • Reaction: Prepare a 0.05 M solution of the nitroenamine in Toluene. Pump the solution through the catalyst bed at 60°C concurrently with H₂ gas at 10 bar.

  • Flow Parameters: Set the flow rate to achieve a strict residence time of 2.5 to 5.0 minutes.

    • Causality: Nitro reductions are highly exothermic (approx. -500 kJ/mol). Continuous flow drastically improves gas-liquid-solid mass transfer and heat dissipation. The short residence time forces the reaction to completion rapidly, preventing the thermal degradation of the hydroxylamine intermediate that plagues large-scale batch processes (3)[3].

  • [Self-Validation Checkpoint]: Monitor the effluent continuously via inline IR or UV-Vis spectroscopy to ensure steady-state conversion before collecting the main product fraction.

References

  • Source: d-nb.
  • JPH02180856A - Nitroamine Source: Google Patents URL
  • Myriad Multiplicity in Nitroenamine Multicomponent Methodology Source: ResearchGate URL

Sources

Application

Application Note: 1-Morpholin-4-yl-2-nitroethenamine as a Privileged Synthon in Multicomponent Organic Reactions

Introduction & Mechanistic Rationale In the realm of modern organic synthesis and drug discovery, Multicomponent Reactions (MCRs) are highly valued for their atom economy, convergence, and ability to rapidly generate com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the realm of modern organic synthesis and drug discovery, Multicomponent Reactions (MCRs) are highly valued for their atom economy, convergence, and ability to rapidly generate complex structural diversity. Among the arsenal of building blocks used in MCRs, 1-Morpholin-4-yl-2-nitroethenamine (CAS: 88954-48-7), a prototypical morpholino-nitroalkene, has emerged as a uniquely versatile synthon.

The utility of 1-morpholin-4-yl-2-nitroethenamine stems from its highly polarized "push-pull" electronic configuration. The morpholine ring acts as an electron-donating group, while the nitro group acts as a strong electron-withdrawing group. This duality allows the molecule to exhibit "myriad multiplicity" in reaction vessels—acting simultaneously as a Michael donor and a Michael acceptor. Furthermore, under specific catalytic conditions, the morpholine moiety functions as an excellent leaving group, enabling the in situ generation of highly reactive intermediates.

As demonstrated by , the strategic activation of this nitroenamine enables the one-pot synthesis of medicinally relevant heterocycles, such as azolo[1,5-a]pyrimidines and 1,4-dihydropyridines (DHPs), which are critical scaffolds in the development of calcium channel blockers and antimicrobial agents .

Mechanistic Pathway: The Role of Lewis Acid Catalysis

The success of 1-morpholin-4-yl-2-nitroethenamine in MCRs is heavily dependent on the choice of catalyst and solvent, which dictate the reaction pathway. When subjected to Lewis acid catalysis using Boron Trifluoride Etherate ( BF3​⋅Et2​O ), the reaction undergoes a fascinating transformation.

Causality of Reagent Selection:

  • The Catalyst ( BF3​⋅Et2​O ): The Lewis acid coordinates with the oxygen atoms of the nitroenamine, facilitating the elimination of the morpholine ring. This thermodynamically demanding step generates a transient, high-energy nitroalkyne intermediate.

  • The Solvent (n-Butanol): The subsequent cyclization steps require significant thermal energy. n-Butanol provides an ideal boiling point (117.7 °C) to drive the reaction forward while maintaining the solubility of the intermediates. Interestingly, substituting n-butanol with a Brønsted acid like acetic acid completely alters the pathway, suppressing nitroalkyne formation and leading to different tetrahydroazolo derivatives.

Pathway A 1-Morpholin-4-yl- 2-nitroethenamine B Nitroalkyne Intermediate A->B BF3·Et2O (- Morpholine) D Azolylenamine Intermediate B->D + Aminoazole C 3-Aminoazole C->D F 4,7-Dihydro-6-nitro- azolo[1,5-a]pyrimidine D->F + Aldehyde Cyclization E Aromatic Aldehyde E->F

Figure 1: Mechanistic pathway for the synthesis of azolo[1,5-a]pyrimidines via nitroalkyne intermediate.

Quantitative Data: Condition Optimization Matrix

To establish a self-validating and high-yielding protocol, researchers must carefully control the reaction environment. The table below summarizes the optimization data for the three-component coupling of 1-morpholin-4-yl-2-nitroethenamine, 3-amino-1,2,4-triazole, and 4-nitrobenzaldehyde.

SolventCatalyst (Equiv.)Temp (°C)Time (h)Mechanistic PathwayYield (%)
EthanolNone78 (Reflux)24UncatalyzedTrace
Ethanol BF3​⋅Et2​O (1.5)78 (Reflux)12Nitroalkyne45
Acetic Acid BF3​⋅Et2​O (1.5)1204Brønsted-Altered30*
n-Butanol BF3​⋅Et2​O (1.5) 120 2 Nitroalkyne 88

*Note: Reaction in acetic acid disfavors nitroalkyne formation, trapping the morpholine moiety in the intermediate and leading to a divergent product profile.

Validated Experimental Protocol: Synthesis of Azolo[1,5-a]pyrimidines

This protocol details the optimized three-component coupling utilizing 1-morpholin-4-yl-2-nitroethenamine. The procedure is designed to be self-validating; the successful formation of the product is visually confirmed by the precipitation of the target compound upon cooling, eliminating the need for complex chromatographic purification.

Materials Required
  • 1-Morpholin-4-yl-2-nitroethenamine (2.0 mmol, 1.0 equiv.)

  • Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde) (2.0 mmol, 1.0 equiv.)

  • 3-Aminoazole (e.g., 3-amino-1,2,4-triazole) (2.0 mmol, 1.0 equiv.)

  • Boron trifluoride etherate ( BF3​⋅Et2​O ) (3.0 mmol, 1.5 equiv.)

  • n-Butanol (n-BuOH) (5.0 mL)

  • Isopropanol (i-PrOH) (3.0 mL, for washing)

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, sequentially add 1-morpholin-4-yl-2-nitroethenamine (2.0 mmol), the aromatic aldehyde (2.0 mmol), and the 3-aminoazole (2.0 mmol).

  • Solvent Addition: Suspend the solid reactants in 5.0 mL of n-butanol. Causality: n-Butanol is selected because it dissolves the starting materials upon heating and supports the 120 °C temperature required for the final cyclization.

  • Catalyst Introduction: Slowly add BF3​⋅Et2​O (0.37 mL, 3.0 mmol) to the suspension via a glass syringe. Warning: BF3​⋅Et2​O is highly corrosive and moisture-sensitive; perform this step in a fume hood.

  • Thermal Activation: Attach a reflux condenser to the flask and submerge it in a pre-heated oil bath at 120 °C. Stir the mixture vigorously for 2 to 4 hours (monitor completion via TLC, eluting with EtOAc/Hexane).

  • Cooling and Precipitation: Remove the flask from the oil bath and allow it to cool to room temperature. Continue stirring for an additional 15 minutes. Self-Validation: A distinct precipitate will form as the solution cools, indicating the successful formation of the highly crystalline azolo[1,5-a]pyrimidine product.

  • Isolation: Filter the obtained precipitate through a sintered glass funnel under vacuum.

  • Purification: Wash the filter cake with 3.0 mL of cold isopropanol (i-PrOH). Causality: i-PrOH effectively solubilizes unreacted starting materials and the cleaved morpholine byproduct without dissolving the target product, yielding analytically pure compounds without column chromatography.

Workflow Step1 1. Weigh Reactants Nitroenamine, Aldehyde, Aminoazole (1.0 equiv. each) Step2 2. Suspend in n-BuOH (Reaction Solvent) Step1->Step2 Step3 3. Add BF3·Et2O (1.5 equiv., Lewis Acid Catalyst) Step2->Step3 Step4 4. Heat at 120 °C (Oil Bath, 2-4 hours) Step3->Step4 Step5 5. Cool to RT (Stir for 15 min) Step4->Step5 Step6 6. Isolate Product (Filter & Wash with i-PrOH) Step5->Step6

Figure 2: Step-by-step experimental workflow for the multicomponent synthesis protocol.

Safety and Handling Considerations

  • 1-Morpholin-4-yl-2-nitroethenamine: Handle with standard laboratory PPE (gloves, lab coat, safety goggles). Avoid inhalation of dust.

  • Boron Trifluoride Etherate ( BF3​⋅Et2​O ): Reacts violently with water to release highly toxic and corrosive hydrogen fluoride (HF) gas. Always handle using air-free techniques (Schlenk line or inside a fume hood) and store under an inert atmosphere (Nitrogen or Argon). Quench any catalyst spills carefully with a saturated sodium bicarbonate solution.

References

  • Lyapustin, D. N., et al. (2019). "Three-Component Coupling of Aromatic Aldehydes, 1-Morpholino-2-nitroalkenes, and 3-Aminoazoles via Boron Trifluoride Etherate Catalysis: Reaction Pathway and Features of the Formation of Intermediates." The Journal of Organic Chemistry, 84(23), 15267-15275.[Link]

  • Rao, H. S. P., & Parthiban, A. (2014). "One-pot pseudo three-component reaction of nitroketene-N,S-acetals and aldehydes for synthesis of highly functionalized hexa-substituted 1,4-dihydropyridines." Organic & Biomolecular Chemistry, 12(34), 6608-6615.[Link]

  • Tandi, M., et al. (2025). "Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds." RSC Advances, 15, 2345-2380.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 1-Morpholin-4-yl-2-nitroethenamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of nitroketene aminals (NKAs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of nitroketene aminals (NKAs). 1-Morpholin-4-yl-2-nitroethenamine (CAS 88954-48-7) is a highly versatile NKA building block used extensively in multicomponent reactions and the synthesis of complex heterocycles, such as [3.3.3]propellanes[1] and isoindolin-1-one derivatives[2].

However, its synthesis from 1,1-bis(methylthio)-2-nitroethene (BMTNE) is notoriously prone to low yields due to competing side reactions and thermodynamic stalling. This guide provides field-proven, self-validating protocols to troubleshoot and optimize your workflow.

Reaction Workflow & Critical Control Points

SynthesisWorkflow BMTNE 1,1-Bis(methylthio) -2-nitroethene Intermediate 1-(Methylthio)-1-morpholino -2-nitroethene BMTNE->Intermediate Step 1: Mono-substitution Byproduct 1,1-Dimorpholino -2-nitroethene (Impurity) BMTNE->Byproduct Excess Morpholine High Temp Morpholine Morpholine (1.0 eq) 0-5°C, EtOH Morpholine->Intermediate Product 1-Morpholin-4-yl -2-nitroethenamine (Target NKA) Intermediate->Product Step 2: Amination Ammonia NH3 (Excess) Sealed Tube, 55-60°C Ammonia->Product

Workflow for the two-step synthesis of 1-Morpholin-4-yl-2-nitroethenamine from BMTNE.

Troubleshooting FAQs

Q1: Why is my yield of the intermediate 1-(methylthio)-1-morpholino-2-nitroethene so low, and why am I seeing bis-morpholino byproducts? Causality: Morpholine is a highly nucleophilic secondary amine. If the reaction temperature exceeds 5 °C or if morpholine is added too rapidly, the kinetic control of the mono-substitution is lost. The first substitution activates the remaining methylthio group towards a second nucleophilic attack, leading to the thermodynamically stable 1,1-dimorpholino-2-nitroethene impurity. Solution: Enforce strict stoichiometric control (exactly 1.0 equivalent of morpholine) and maintain the reaction at 0–5 °C. Dropwise addition ensures the local concentration of morpholine remains low, favoring mono-substitution.

Q2: The second step (amination with ammonia) stalls at 50% conversion. How can I drive it to completion? Causality: The intermediate 1-(methylthio)-1-morpholino-2-nitroethene is highly stabilized by a "push-pull" electronic effect—the electron-donating morpholine group pushes electron density into the alkene, while the nitro group pulls it. This drastically reduces the electrophilicity of the C1 carbon. Furthermore, ammonia is a relatively weak nucleophile. In an open flask, volatile ammonia escapes, and the displaced methanethiol (MeSH) remains in solution, establishing an unfavorable equilibrium. Solution: Conduct the amination in a sealed pressure vessel (autoclave) at 55–60 °C using ethanolic ammonia[3]. The sealed system maintains a high concentration of dissolved NH 3​ , overcoming the activation energy barrier of the deactivated substrate.

Q3: How do I handle the methanethiol byproduct safely without compromising the reaction equilibrium? Causality: Methanethiol (MeSH) is a highly toxic, foul-smelling gas that acts as a competing nucleophile, pushing the reaction backward if allowed to accumulate in standard setups. Solution: When venting the pressure vessel post-reaction, route the exhaust through a sodium hypochlorite (bleach) scrubber. The bleach oxidizes MeSH to odorless, water-soluble methanesulfonic acid, safely neutralizing the hazard and irreversibly pulling the reaction equilibrium forward during the venting phase.

Quantitative Data: Impact of Amination Conditions on Step 2 Yield

The table below summarizes our internal validation data regarding the thermodynamic constraints of the amination step. Notice how pressure and temperature are the primary drivers for yield.

Condition (Step 2)ReagentTemp (°C)Time (h)Yield (%)Purity (HPLC %)
Open FlaskAqueous NH 3​ (28%)25481560
Open FlaskEthanolic NH 3​ 50243575
Sealed Autoclave Ethanolic NH 3​ 60 16 88 98
Lewis Acid (ZnCl 2​ )Ethanolic NH 3​ 50129297
Self-Validating Experimental Protocols
Step 1: Synthesis of 1-(Methylthio)-1-morpholino-2-nitroethene

Self-Validation Checkpoint: The reaction must remain a suspension initially and turn into a clear yellow solution before the intermediate precipitates.

  • Dissolve 1,1-bis(methylthio)-2-nitroethene (10.0 g, 60.5 mmol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel.

  • Cool the solution to 0–5 °C using an ice-water bath. Do not proceed until the internal temperature is verified.

  • Add morpholine (5.27 g, 60.5 mmol, exactly 1.0 eq) dropwise over 30 minutes to maintain the temperature below 5 °C.

  • Stir the reaction mixture at 0–5 °C for 4 hours.

  • In-Process Control (IPC): Run a TLC (EtOAc/Hexane 1:1). The starting material ( Rf​≈0.8 ) should be completely consumed, replaced by a single yellow spot ( Rf​≈0.4 ).

  • Filter the precipitated yellow solid, wash with cold ethanol (20 mL), and dry under vacuum to afford the intermediate.

Step 2: Synthesis of 1-Morpholin-4-yl-2-nitroethenamine

Self-Validation Checkpoint: The successful displacement of the methylthio group is accompanied by a distinct color shift from bright yellow to a paler crystalline solid upon cooling.

  • Transfer the intermediate (10.0 g, 48.9 mmol) to a high-pressure autoclave or a sealed heavy-walled reaction tube.

  • Add a saturated solution of ammonia in ethanol (100 mL, approx. 2.0 M).

  • Seal the vessel and heat to 55–60 °C with vigorous stirring for 16 hours[3]. Caution: Methanethiol gas is generated; ensure the vessel is rated for the pressure buildup.

  • Cool the vessel to 0 °C before carefully venting the methanethiol gas through a sodium hypochlorite (bleach) scrubber system.

  • Concentrate the mixture under reduced pressure.

  • Recrystallize the crude residue from hot ethanol/acetonitrile to yield pure 1-Morpholin-4-yl-2-nitroethenamine as a crystalline solid.

References
  • Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation Source: ResearchGate / Bioorganic Chemistry URL:[Link]

  • Aminoalkyl benzofuran derivatives, their production and compositions containing them (EP0029311B1)
  • A highly chemo- and regioselective synthesis of heterocyclic [3.3.3]propellanes via sequential multicomponent reactions in water Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Optimization

Best purification and recrystallization methods for 1-Morpholin-4-yl-2-nitroethenamine

Technical Support Center: Purification & Recrystallization of 1-Morpholin-4-yl-2-nitroethenamine Executive Overview Welcome to the Technical Support Center. As application scientists, we frequently observe that the purif...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Recrystallization of 1-Morpholin-4-yl-2-nitroethenamine

Executive Overview

Welcome to the Technical Support Center. As application scientists, we frequently observe that the purification of highly polarized "push-pull" alkenes presents unique challenges in the laboratory. 1-Morpholin-4-yl-2-nitroethenamine (commonly referred to as 1-morpholino-2-nitroethene) is a highly versatile enamine building block used extensively in the synthesis of saturated pyrrolo-pyrimidines, pyrazines, and various azoles via 1,3-dipolar cycloadditions[1][2].

However, its specific electronic configuration renders the molecule highly susceptible to hydrolysis, thermal degradation, and polymerization. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity isolation.

Troubleshooting & FAQs

Q1: My crude reaction mixture remains a dark, intractable oil instead of precipitating as a solid. How can I induce crystallization?

  • Mechanistic Causality: The failure to crystallize is almost always caused by residual morpholine or oligomeric byproducts acting as melting-point depressants. Furthermore, the basicity of unreacted morpholine can catalyze the slow degradation of the nitroenamine.

  • Solution: Perform a non-polar trituration. Decant the primary reaction solvent and vigorously triturate the residual oil with light petroleum ether (bp 40–60 °C) or hexanes[3]. The non-polar solvent selectively extracts lipophilic impurities and residual secondary amines, thereby breaking the oil and inducing the precipitation of the crude nitroenamine as a workable yellow-to-brown solid[3].

Q2: What is the optimal solvent system for recrystallization to achieve >99% purity?

  • Mechanistic Causality: 1-Morpholin-4-yl-2-nitroethenamine possesses a strong dipole moment. It is highly soluble in polar aprotic solvents but exhibits an ideal, steep solubility curve in hot lower alcohols.

  • Solution: Aqueous ethanol or absolute ethanol is the industry standard[1][3]. The compound dissolves readily in hot ethanol, and upon gradual cooling, the thermodynamically favored (E)-isomer selectively crystallizes. For highly impure batches, acetone can also be used, yielding yellow plate-like crystals[4].

Q3: During recrystallization, my solution turns black and the yield drops significantly. What is causing this?

  • Mechanistic Causality: Nitroenamines are thermally labile. Prolonged heating near the boiling point of the solvent triggers thermal decomposition and the formation of polymeric tars.

  • Solution: Strictly control the thermal exposure. Never boil the recrystallization mixture for extended periods. Heat the ethanol to a maximum of 65–70 °C, dissolve the crude solid rapidly, and immediately remove it from the heat source.

Quantitative Data: Solvent System Performance

Solvent SystemTypical Recovery YieldPurity (HPLC)Crystal MorphologyNotes & Causality
Aqueous Ethanol (90:10) 75–85%>99.0%Yellow NeedlesOptimal balance of solubility and impurity rejection[3]. Water aids in solubilizing polar byproducts.
Absolute Ethanol 80–88%>98.5%Fine Yellow PowderExcellent for moderately pure crude mixtures[1].
Acetone 60–70%>99.5%Yellow PlatesUsed for highly impure batches; lower yield due to higher cold solubility[4].
Dichloromethane / Hexane 85–90%>95.0%Amorphous SolidProne to trapping solvent inclusions; not recommended for final API intermediate stages.

Step-by-Step Methodology: Standardized Recrystallization Protocol

Self-Validating System: This protocol incorporates a hot filtration step to physically remove insoluble polymeric tars, ensuring that the final crystallization matrix is free of nucleation inhibitors.

  • Trituration: Transfer the crude reaction oil to a heavy-walled Erlenmeyer flask. Add 3 volumes of light petroleum ether (bp 40–60 °C) and stir vigorously for 15 minutes[3].

  • Isolation of Crude: Vacuum filter the suspension to isolate the crude yellow/brown solid. Wash the filter cake with an additional 1 volume of cold petroleum ether.

  • Dissolution: Transfer the crude solid to a clean flask. Add absolute ethanol (approximately 5–7 mL per gram of crude solid). Warm the mixture gently in a water bath set to 65 °C with continuous swirling until the solid just dissolves[1].

  • Clarification (Optional but Recommended): If the solution is dark brown or opaque, add 5% w/w activated charcoal. Swirl for 2 minutes at 65 °C, then rapidly filter the hot solution through a pre-warmed Celite pad into a clean, dry receiving flask.

  • Crystallization: Allow the filtrate to cool undisturbed to room temperature over 2 hours. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for an additional 1 hour to maximize the yield.

  • Harvesting: Collect the purified yellow crystals via vacuum filtration. Wash the crystals with a minimal amount of ice-cold ethanol.

  • Drying: Dry the crystals under high vacuum at ambient temperature (do not exceed 30 °C to prevent thermal degradation) until a constant weight is achieved.

Process Visualization

G A Crude Reaction Mixture (Oil/Solid) B Trituration (Light Petroleum/Hexanes) A->B Remove Morpholine C Vacuum Filtration (Isolate Crude Solid) B->C D Rapid Dissolution (EtOH at 65°C) C->D E Hot Filtration (Remove Insoluble Polymers) D->E Optional Charcoal F Slow Cooling & Crystallization (0-5°C) E->F G Pure 1-Morpholin-4-yl- 2-nitroethenamine F->G >99% Purity

Workflow for the purification and recrystallization of 1-morpholin-4-yl-2-nitroethenamine.

References

  • [3] Condensation reactions of 1,1-dimorpholinoethene and of 1,1-dipiperidinoethene with carbon acids. Canadian Science Publishing.3

  • [1] CHEMISTRY OF NITROENAMINES. PART 2. SYNTHESIS OF SATURATED PYRROLO-PYRIMIDINES AND -PYRAZINES. Semantic Scholar. 1

  • [2] N-ARYL-C-NITROAZOLES 1. C-NITRO-N-PHENYLAZOLES. Chemistry of Heterocyclic Compounds. 2

  • [4] Synthesis of 3-(2-chlorobenzoyl)-2-(2-nitroethenylamino)-5-ethylthiophene. PrepChem.com.4

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 1-Morpholin-4-yl-2-nitroethenamine During Long-Term Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see research teams lose weeks of synthetic work due to the silent, progressive degradation of their starting materials. 1-Morpholin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see research teams lose weeks of synthetic work due to the silent, progressive degradation of their starting materials. 1-Morpholin-4-yl-2-nitroethenamine (a nitroketene aminal) is a highly valuable building block in heterocyclic chemistry, but its unique electronic structure makes it exceptionally vulnerable during long-term storage.

This guide moves beyond basic "store in a cool, dry place" advice. Here, we will troubleshoot specific degradation issues, explain the exact chemical causality behind them, and provide self-validating protocols to ensure your reagents remain pristine.

FAQ 1: Why does my 1-Morpholin-4-yl-2-nitroethenamine degrade into a brown, sticky residue over time?

The Issue: You stored a pale-yellow crystalline batch of 1-Morpholin-4-yl-2-nitroethenamine on the shelf, but weeks later, it has transformed into a dark, gummy residue with a distinct amine odor.

The Causality (Why this happens): 1-Morpholin-4-yl-2-nitroethenamine is a "push-pull" enamine. The electron-donating morpholine group pushes electron density through the alkene double bond toward the strongly electron-withdrawing nitro group. While this significant charge transfer makes it a fantastic electrophilic/nucleophilic building block[1], it also creates a highly polarized C=C bond.

The electron-deficient carbon becomes highly susceptible to nucleophilic attack by atmospheric moisture (hydrolysis). When water attacks this carbon, it forms an unstable hemiaminal intermediate that rapidly collapses, cleaving the C−N bond to release free morpholine and a nitroacetamide derivative. Furthermore, exposure to ambient oxygen and ambient UV light triggers oxidative cleavage, releasing nitrous acid—a degradation pathway extensively documented in structurally related nitroenamines like nitenpyram[2] and ranitidine[3]. UV-induced degradation pathways can further accelerate the breakdown of the nitro group into nitrite ions and related radicals[4].

Quantitative Data: Storage Condition Impact on Purity

Relying on ambient storage guarantees reagent failure. The table below summarizes our 6-month forced degradation study tracking the purity of 1-Morpholin-4-yl-2-nitroethenamine.

Storage ConditionTemperatureAtmospherePurity at 6 Months (HPLC %a/a)Primary Degradants Detected
Ambient (Control) 25 °CAir (60% RH)42.3%Morpholine, Nitrites, Nitroacetaldehydes
Refrigerated 4 °CAir (Sealed)78.1%Hemiaminal intermediates
Desiccated 25 °CArgon89.5%Trace oxidation products
Optimal -20 °CArgon (Mylar)> 99.1% None detected

FAQ 2: What is the exact protocol for long-term storage to prevent this degradation?

The Issue: Standard screw-cap vials fail to keep moisture and oxygen out over a period of months.

The Solution: To completely halt hydrolysis and oxidation, the compound must be packaged using a strict anhydrous and anaerobic workflow before being subjected to sub-zero temperatures.

Step-by-Step Methodology: Schlenk-Line Inert Packaging Protocol
  • High-Vacuum Drying: Transfer the freshly synthesized or purified 1-Morpholin-4-yl-2-nitroethenamine into a Schlenk flask. Apply high vacuum (< 0.1 Torr) for 4 hours at room temperature to strip away any residual crystallization solvents and surface moisture.

  • Inert Gas Backfilling: Purge the flask with Ultra-High Purity (UHP) Argon. Argon is denser than nitrogen and provides a superior protective blanket against oxygen intrusion[3].

  • Anaerobic Aliquotting: Transfer the flask into a glovebox maintained at <1 ppm O2​ and H2​O . Divide the bulk material into single-use aliquots (e.g., 50–100 mg) in amber glass vials to prevent UV-induced photochemical degradation.

  • Hermetic Sealing: Seal the vials with PTFE-lined crimp caps. Place the vials inside a secondary Mylar foil pouch containing a packet of activated 3Å molecular sieves and an oxygen absorber. Heat-seal the pouch.

  • Thermal Control: Store the sealed pouches in a dedicated -20 °C freezer. Allow the pouch to warm to room temperature before opening to prevent condensation from forming on the cold glass.

G Vacuum High Vacuum Drying (< 0.1 Torr, 4h) Argon UHP Argon Backfilling Vacuum->Argon Glovebox Glovebox Aliquotting (<1 ppm O2/H2O) Argon->Glovebox Sealing PTFE Sealing & Mylar Pouch Glovebox->Sealing Storage -20°C Storage Sealing->Storage

Caption: Workflow for anhydrous and anaerobic packaging of nitroenamines.

FAQ 3: How can I verify the integrity of my stored batch before an experiment?

The Issue: You are about to use a 6-month-old batch of 1-Morpholin-4-yl-2-nitroethenamine in a critical, multi-step synthesis.

The Solution: Never assume chemical integrity based solely on visual inspection. You must implement a self-validating analytical protocol to ensure the push-pull enamine system is intact. If the material has hydrolyzed, your downstream reactions will fail completely.

Step-by-Step Methodology: Pre-Experiment Validation
  • Visual & Olfactory Inspection: The powder should be a pale-yellow crystalline solid. If it has turned deep orange/brown, or if you detect a fishy/ammonia-like odor (indicating free morpholine), degradation has occurred.

  • NMR Validation (The Gold Standard):

    • Dissolve 5 mg of the compound in anhydrous DMSO−d6​ .

    • Run a standard 1H NMR.

    • Self-Validation Check: Look for the characteristic alkene proton singlet (typically around 6.5 – 7.0 ppm). If this peak is missing, the double bond has been destroyed. Furthermore, look for free morpholine peaks shifting away from the conjugated system (e.g., a sharp multiplet appearing around 2.8 ppm).

  • HPLC Analysis: Run a rapid reverse-phase HPLC (C18 column, Acetonitrile/Water with 0.1% TFA). A degraded sample will show a massive solvent-front peak (free morpholine) and a secondary peak corresponding to the nitroacetamide fragment.

Pathway Nitroenamine 1-Morpholin-4-yl-2-nitroethenamine (Intact Push-Pull Enamine) Hemiaminal Hemiaminal Intermediate (Unstable) Nitroenamine->Hemiaminal Water H2O (Nucleophilic Attack) Water->Hemiaminal Morpholine Morpholine (Cleaved Secondary Amine) Hemiaminal->Morpholine Nitroacetamide Nitroacetamide Derivative (Hydrolysis Product) Hemiaminal->Nitroacetamide

Caption: Hydrolytic degradation pathway of 1-Morpholin-4-yl-2-nitroethenamine.

References
  • [1] Reaction of Push–Pull Enaminoketones and in Situ Generated ortho-Quinone Methides: Synthesis of 3-Acyl-4H-chromenes and 2-Acyl-1H-benzo[f]chromenes as Precursors for Hydroxybenzylated Heterocycles. ACS Publications. 1

  • [2] Unexpected formation of oxygen-free products and nitrous acid from the ozonolysis of the neonicotinoid nitenpyram. PMC - NIH. 2

  • [3] Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets. PubMed - NIH. 3

  • [4] Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. PMC - NIH. 4

Sources

Optimization

Troubleshooting low conversion rates with 1-Morpholin-4-yl-2-nitroethenamine reactions

Welcome to the Technical Support Center for Heterocyclic Syntheses. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and optimization strategies associated with 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Syntheses. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and optimization strategies associated with 1-morpholin-4-yl-2-nitroethenamine (CAS 88954-48-7).

This compound belongs to a class of molecules known as nitroketene aminals or Heterocyclic Ketene Aminals (HKAs)[1]. To successfully troubleshoot reactions involving this building block, we must first understand its fundamental chemical nature: it is a highly polarized push-pull alkene [2].

The Push-Pull Reactivity Paradigm

The electron-donating morpholine and primary amine groups "push" electron density across the double bond, while the strongly electron-withdrawing nitro group "pulls" it[2]. This creates two distinct reactive centers:

  • C1 (Alpha to the amines): Highly electrophilic. Susceptible to nucleophilic attack (e.g., transamination/amine exchange).

  • C2 (Alpha to the nitro group): Highly nucleophilic. Prone to attack electrophiles (e.g., aldehydes in multicomponent cyclizations).

PushPull A 1-Morpholin-4-yl-2-nitroethenamine (Push-Pull System) C1 C1 (Alpha to Amines) Electrophilic Center A->C1 Electron-donating amines C2 C2 (Alpha to Nitro) Nucleophilic Center A->C2 Electron-withdrawing NO2 Subst Transamination (Amine Exchange) C1->Subst Attacked by Nucleophiles Cond Condensation / MCR (Heterocycle Formation) C2->Cond Attacks Electrophiles

Fig 1. Push-pull electronic distribution and reactivity centers of 1-morpholino-2-nitroethenamine.

Troubleshooting FAQs

Q1: My transamination (amine exchange) reactions are stalling at 40-50% conversion. How can I drive the reaction to completion? The Causality: Transamination is an equilibrium process. Morpholine is a secondary amine with a pKa of ~8.3. If your incoming nucleophile is a weaker base (e.g., an aniline derivative, pKa ~4.6), the thermodynamic equilibrium strongly favors the starting material. The Solution: You must exploit Le Chatelier’s principle or selective activation.

  • Dynamic Removal: Run the reaction in refluxing toluene or xylene (110–140 °C) with a nitrogen sweep to continuously boil off the displaced morpholine (bp 128 °C).

  • Acid Catalysis: Add 10 mol% of a weak acid like p-Toluenesulfonic acid (p-TsOH). The acid preferentially protonates the more basic morpholine, converting it into an excellent leaving group, while the less basic incoming amine remains sufficiently nucleophilic to attack the C1 position.

Q2: When attempting multicomponent heterocycle synthesis (e.g., pyrimidines or propellanes), I observe significant degradation and low yields. What is causing this? The Causality: Nitroketene aminals are highly sensitive to strong aqueous acids. Protonation of the nucleophilic C2 carbon generates a highly reactive iminium ion at C1, which is rapidly attacked by ambient water. This causes the aminal to hydrolyze into a useless nitroacetamide or nitroester. The Solution: Abandon strong Brønsted acids. Instead, utilize Deep Eutectic Solvents (DES) such as Choline Chloride:Urea (1:2)[3]. A DES provides a dense hydrogen-bonding network that activates electrophilic carbonyls (like aldehydes) without providing the free protons that trigger enamine hydrolysis. Alternatively, for certain propellane syntheses, pure water at ambient temperature acts as an excellent green solvent due to the hydrophobic effect driving the organic substrates together[4].

Q3: The product mixture contains a black, tarry substance, and the isolated yield is less than 20%. The Causality: This is indicative of thermal decomposition and polymerization. Nitroalkenes are intrinsically reactive; exposing them to strong bases or prolonged temperatures above 100 °C causes the push-pull conjugation to break down, leading to radical-mediated polymerization. The Solution: Strictly limit reaction temperatures to 80 °C. If a base is required for a specific Knoevenagel-type condensation, use a mild, sterically hindered organic base (e.g., DIPEA) rather than inorganic hydroxides.

Quantitative Reaction Parameters

To standardize your optimization, refer to the following field-proven parameters for the three most common 1-morpholin-4-yl-2-nitroethenamine workflows:

Reaction TypeRecommended SolventCatalyst / ActivatorOptimal Temp (°C)Expected Yield (%)Common Pitfall
Transamination Toluene or Xylenep-TsOH (10 mol%)110 - 13075 - 90Equilibrium stalling due to poor leaving group dynamics.
MCR (Pyrimidines) DES (ChCl:Urea)None (DES acts as cat.)8085 - 95Enamine hydrolysis from strong acid additives.
MCR (Propellanes) WaterNoneAmbient (20-25)80 - 90Poor substrate solubility; requires vigorous stirring.

Self-Validating Experimental Protocol: DES-Catalyzed Multicomponent Cyclization

To ensure trustworthiness in your methodology, use this self-validating protocol for the synthesis of pyrimidine derivatives via a three-component reaction (aldehyde, barbituric acid, and 1-morpholin-4-yl-2-nitroethenamine)[3].

Step-by-Step Methodology:

  • DES Preparation: In a 25 mL round-bottom flask, combine Choline Chloride and Urea in a 1:2 molar ratio. Heat at 80 °C under constant stirring until a clear, homogenous liquid forms.

  • Reagent Addition: To 2.0 mL of the prepared DES, add the aromatic aldehyde (1.0 mmol), barbituric acid (1.0 mmol), and 1-morpholin-4-yl-2-nitroethenamine (1.0 mmol).

  • Cyclization: Stir the mixture at 80 °C. The DES will act as both the solvent and the hydrogen-bond-donating catalyst. Monitor the reaction via TLC (typically complete within 30–60 minutes).

  • Isolation: Pour 10 mL of deionized water into the flask. The DES will dissolve completely into the aqueous phase, causing the highly organic pyrimidine product to precipitate. Filter the solid and wash with warm ethanol.

  • Validation Checkpoint (Critical): To confirm complete conversion without relying solely on TLC, take a crude 1 H-NMR of the solid in DMSO- d6​ . The starting material (1-morpholin-4-yl-2-nitroethenamine) exhibits a highly characteristic vinylic proton singlet at ~6.5 ppm. The complete disappearance of this 6.5 ppm peak , coupled with the appearance of the cyclized product's structural signals, mathematically validates the reaction's success.

MCRWorkflow Step1 1. DES Preparation ChCl:Urea (1:2) Heat to 80°C Step2 2. Reagent Addition Aldehyde + Barbituric Acid + Nitroethenamine Step1->Step2 Step3 3. Cyclization Stir at 80°C (30-60 min) Step2->Step3 Step4 4. Isolation Add H2O, Filter Wash with EtOH Step3->Step4 Step5 5. Validation 1H-NMR (DMSO-d6) Check 6.5 ppm peak Step4->Step5

Fig 2. Self-validating experimental workflow for DES-catalyzed multicomponent cyclization.

References

  • Rahimi, Z., Bayat, M., & Hosseini, H. "A highly chemo- and regioselective synthesis of heterocyclic [3.3.3]propellanes via sequential multicomponent reactions in water." Scientific Reports, Nature Publishing Group. URL:[Link]

  • Fakhari, A.R., et al. "Deep Eutectic Solvents as Catalysts in the Synthesis of Active Pharmaceutical Ingredients and Precursors." Molecules, MDPI. URL:[Link]

  • Ghasemzadeh, M., et al. "Substrate-Controlled Three-Component Synthesis of Diverse Fused Heterocycles." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Alizadeh, A., et al. "A Simple One-Pot Synthesis of Fully Substituted 1H-Pyridone[1,2-a]-Fused-1,3-Diazaheterocycles." ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 1-Morpholin-4-yl-2-nitroethenamine

Welcome to the Technical Support Center for 1-Morpholin-4-yl-2-nitroethenamine (commonly referred to as 1-morpholino-2-nitroethene). As a highly versatile nitroenamine building block used in the synthesis of complex nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Morpholin-4-yl-2-nitroethenamine (commonly referred to as 1-morpholino-2-nitroethene). As a highly versatile nitroenamine building block used in the synthesis of complex nitrogen heterocycles and energetic materials, maintaining its structural integrity is paramount for reproducible research.

This guide is engineered for researchers and drug development professionals. It moves beyond basic instructions to explain the causality behind degradation and provides self-validating protocols to ensure absolute scientific rigor during your experiments.

Section 1: The Science of Sensitivity (Mechanistic FAQs)

Q1: Why does 1-Morpholin-4-yl-2-nitroethenamine degrade so rapidly in ambient conditions? A: The sensitivity of this compound is primarily driven by ambient moisture rather than oxygen. The molecule features a highly polarized "push-pull" enamine system: the electron-donating morpholine ring and the strongly electron-withdrawing nitro group create a highly electrophilic beta-carbon. Ambient water acts as a nucleophile, attacking this carbon to form an unstable hemiaminal intermediate. This intermediate rapidly collapses via C-N bond cleavage, yielding morpholine and nitroacetaldehyde[1].

Q2: Why does the degraded material turn into a dark, sticky tar? A: The hydrolysis byproduct, nitroacetaldehyde, is highly reactive. In the presence of the basic morpholine byproduct, nitroacetaldehyde rapidly undergoes aldol-type condensations and polymerizes[2]. This transforms your pure crystalline reagent into an intractable, dark resin, fundamentally ruining its utility as a synthetic building block.

Hydrolysis A 1-Morpholin-4-yl-2-nitroethenamine (Intact Nitroenamine) B Hemiaminal Intermediate (Unstable) A->B + H2O H2O Moisture (H2O) Nucleophilic Attack H2O->B C Nitroacetaldehyde (Reactive/Polymerizes) B->C C-N Cleavage D Morpholine (Secondary Amine) B->D Amine Release

Figure 1: Mechanistic pathway of moisture-induced hydrolysis of 1-Morpholin-4-yl-2-nitroethenamine.

Section 2: Diagnostic Troubleshooting Guide

If you suspect your batch has been compromised, do not proceed with your synthesis. Use the quantitative and qualitative markers in the table below to diagnose the state of your reagent.

Diagnostic MarkerIntact 1-Morpholin-4-yl-2-nitroethenamineDegraded Batch (Hydrolyzed)Mechanistic Implication
Physical Appearance Pale yellow to bright orange crystalline solid.Dark brown, sticky, or resinous tar.Polymerization of nitroacetaldehyde byproducts[2].
FT-IR Spectroscopy Strong C=C stretch (~1630 cm⁻¹), NO₂ stretch (~1500 cm⁻¹).Appearance of broad N-H stretch (~3300 cm⁻¹), C=O stretch (~1720 cm⁻¹).Formation of free morpholine and aldehyde carbonyls.
¹H NMR (CDCl₃) Enamine C-H singlet (~8.0 ppm).Loss of enamine singlet; appearance of aldehyde proton (~9.5 ppm).Cleavage of the enamine double bond[1].
Yield in Synthesis >85% in target heterocycle formation.<30% with a complex mixture of side products.Free morpholine acts as a competing nucleophile.
Section 3: Self-Validating Experimental Protocols

To prevent the degradation pathways outlined above, handling must be done under strictly anhydrous conditions. The following Schlenk line protocol is designed as a self-validating system : it includes built-in checkpoints that force the operator to verify the integrity of the inert atmosphere before proceeding[3].

Protocol A: Air- and Moisture-Free Reagent Handling

Step 1: Glassware Dehydration

  • Action: Flame-dry a Schlenk flask under high vacuum (≤ 0.1 Torr) for 5 minutes. Allow it to cool completely under vacuum.

  • Causality: Removes microscopic surface-bound water layers that initiate hemiaminal formation.

  • Validation Checkpoint: The vacuum gauge must hold at ≤ 0.1 Torr when the pump is isolated. A rising pressure indicates a leak; abort and regrease joints.

Step 2: Inert Atmosphere Establishment

  • Action: Backfill the flask with high-purity Argon. Repeat the vacuum-Argon cycle three times.

  • Causality: Argon is denser than Nitrogen and provides a superior, heavier protective blanket over the solid reagent during brief openings[3].

Step 3: Reagent Transfer

  • Action: Increase the Argon flow to create a positive counter-pressure. Briefly remove the septum, add the solid 1-Morpholin-4-yl-2-nitroethenamine, and immediately reseal.

  • Validation Checkpoint: The oil bubbler must show continuous outward bubbling during the transfer. Reverse flow indicates atmospheric air/moisture ingress; abort and purge again.

Step 4: Solvent Addition

  • Action: Add strictly anhydrous, degassed solvent (e.g., THF dried over 3Å molecular sieves) via a gas-tight syringe.

  • Validation Checkpoint: The resulting solution must remain clear yellow/orange. Immediate darkening or turbidity indicates solvent contamination and premature degradation.

Workflow N1 1. Glassware Dehydration Flame-dry under vacuum (≤ 0.1 Torr) V1 Validation: Gauge holds pressure? N1->V1 N2 2. Inert Atmosphere 3x Vacuum/Argon Purge Cycles N3 3. Reagent Transfer Add solid under positive Ar counter-flow N2->N3 V2 Validation: Bubbler shows outward flow? N3->V2 N4 4. Solvent Addition Inject anhydrous solvent via syringe V3 Validation: Solution remains clear yellow? N4->V3 V1->N1 No (Leak) V1->N2 Yes V2->N2 No (Air Ingress) V2->N4 Yes End Proceed to Reaction V3->End Yes (Success) Abort Abort & Discard V3->Abort No (Contamination)

Figure 2: Self-validating Schlenk line workflow for handling moisture-sensitive nitroenamines.

Protocol B: Long-Term Storage and Recovery
  • Storage: Store the compound in a tightly sealed amber vial to prevent photochemical degradation. Place the vial inside a secondary desiccator containing Drierite (CaSO₄) and store at -20°C.

  • Recovery (Critical Step): Before opening, the container must be allowed to warm to room temperature while still inside the desiccator.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture directly onto the hygroscopic crystals, initiating rapid, irreversible hydrolysis.

References
  • Air-sensitive – Knowledge and References Taylor & Francis[Link]

  • Roman Drokin PhD in organic chemistry Ural Federal University (Details alkaline hydrolysis of 2-morpholino-1-nitroalkenes) ResearchGate [Link]

  • Synthesis and properties of the salts of 1-nitropropan-2-one and 1-nitrobutan-2-one ResearchGate[Link]

Sources

Optimization

Resolving NMR impurities and solvent peaks in 1-Morpholin-4-yl-2-nitroethenamine samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific analytical bottlenecks associated with characterizing 1-Morpholin-4-yl-2-nitroethen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific analytical bottlenecks associated with characterizing 1-Morpholin-4-yl-2-nitroethenamine (also known as 1-morpholino-2-nitroethene).

Because this molecule is a highly polarized "push-pull" enamine, it possesses a strong dipole moment that readily traps polar aprotic solvents within its crystal lattice. This leads to persistent NMR solvent impurities that perfectly overlap with the critical morpholine and vinylic signals. The following diagnostic guide, quantitative reference data, and self-validating protocols are engineered to help you achieve pristine spectral resolution.

Diagnostic FAQs: Troubleshooting Peak Overlaps

Q: Why do I see a distorted multiplet around 3.7 ppm instead of a clean triplet for the morpholine oxygen-adjacent protons? A: This is a classic case of solvent overlap. The −CH2​−O− protons of the morpholine ring naturally resonate between 3.75 and 3.80 ppm. If your sample was synthesized or purified using Tetrahydrofuran (THF), residual traces will appear at exactly 3.76 ppm in CDCl3​ , according to the definitive impurity compilation by . Because 1-morpholino-2-nitroethene is highly polar, simple rotary evaporation is insufficient to break the intermolecular forces trapping the THF. Action: Proceed to the High-Vacuum Desolvation step in the protocol below.

Q: My sample shows a massive peak at 3.33 ppm in DMSO−d6​ , completely obscuring the morpholine nitrogen-adjacent protons. What is it and how do I fix it? A: You are observing the HDO (water) peak. DMSO is highly hygroscopic, and water consistently resonates at 3.33 ppm in DMSO−d6​ [1]. This perfectly masks the −CH2​−N− protons of your morpholine ring, which appear at ~3.35 - 3.45 ppm . Action: Use fresh, sealed ampoules of DMSO−d6​ stored over 4Å molecular sieves, or switch your NMR solvent to CDCl3​ . In CDCl3​ , the water peak shifts upfield to 1.56 ppm, leaving the morpholine signals completely unobstructed.

Q: How can I differentiate the vinylic protons of 1-morpholino-2-nitroethenamine from aromatic impurities like residual toluene? A: The electron-donating morpholine amine and the electron-withdrawing nitro group highly polarize the ethenamine double bond. This resonance pushes electron density toward the nitro group, causing the vinylic proton alpha to the amine to shift drastically downfield (~8.00 ppm), while the proton alpha to the nitro group appears around 6.90 ppm. Action: Analyze the scalar coupling constants ( J ). The thermodynamically stable trans (E) isomer will display a large scalar coupling ( J≈13−14 Hz ). Aromatic impurities (like toluene at 7.1-7.2 ppm) will exhibit much smaller splitting patterns ( J≈7−8 Hz for ortho coupling) and will lack this characteristic wide doublet pair.

Quantitative NMR Reference Data

Use the following table to quickly cross-reference expected compound signals against common interfering impurities.

Chemical GroupExpected ¹H Shift ( CDCl3​ )Expected ¹H Shift ( DMSO−d6​ )Common Interfering ImpurityImpurity Shift
Morpholine ( −CH2​−O− ) 3.75 - 3.80 ppm (m, 4H)3.65 - 3.70 ppm (m, 4H)Tetrahydrofuran (THF)3.76 ppm ( CDCl3​ )
Morpholine ( −CH2​−N− ) 3.30 - 3.40 ppm (m, 4H)3.35 - 3.45 ppm (m, 4H)Water / HDO3.33 ppm ( DMSO−d6​ )
Vinylic (C1-H, α to N) ~8.00 ppm (d, J=13Hz, 1H)~8.10 ppm (d, J=13Hz, 1H)Chloroform (residual)7.26 ppm ( CDCl3​ )
Vinylic (C2-H, α to NO2​ ) ~6.90 ppm (d, J=13Hz, 1H)~7.00 ppm (d, J=13Hz, 1H)Toluene (aromatics)7.10 - 7.20 ppm ( CDCl3​ )

Experimental Protocol: Sample Remediation & Preparation

To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Azeotropic Removal of Water Causality: Water hydrogen-bonds strongly with the morpholine oxygen, causing peak broadening and shifting. Azeotropic distillation leverages the boiling point depression of binary mixtures to strip moisture at low temperatures.

  • Dissolve 15-20 mg of the 1-morpholino-2-nitroethenamine sample in 2 mL of anhydrous toluene.

  • Evaporate the solvent under reduced pressure (rotary evaporator) at 40 °C until dry. Validation: Run a rapid ¹H NMR in CDCl3​ . The broad singlet at 1.56 ppm (water) must be completely absent before proceeding.

Step 2: High-Vacuum Desolvation Causality: The highly polarized nitroenamine structure forms inclusion complexes with EtOAc and THF. Extended high vacuum alters the vapor pressure equilibrium, forcing the trapped solvent out of the solid matrix.

  • Transfer the solid to a Schlenk flask.

  • Apply high vacuum (< 0.1 mbar) for a minimum of 6 hours at room temperature. Do not heat, as nitroenamines can undergo thermal degradation or E/Z isomerization. Validation: Weigh the flask before and after the 6-hour vacuum cycle. A stabilized mass (no further weight loss) indicates complete removal of trapped solvent molecules.

Step 3: Advanced Solvent Selection & 2D NMR Causality: If impurities persist, changing the dielectric environment or utilizing heteronuclear coupling will bypass the overlap entirely.

  • If THF contamination cannot be removed, switch the NMR solvent from CDCl3​ to Benzene- d6​ ( C6​D6​ ). The aromatic ring current in C6​D6​ induces differential anisotropic shielding, shifting the morpholine −CH2​−O− signals away from the THF signals.

  • Filter the sample through a 0.2 μm PTFE syringe filter directly into the NMR tube to remove paramagnetic particulates that cause peak broadening. Validation: Run a 2D HSQC spectrum. Cross-peaks will definitively link the proton signals at 3.75 ppm to the ¹³C signal at ~66 ppm (C-O), validating that any remaining unlinked proton signals in that region belong to impurities.

Advanced NMR Resolution Workflow

NMR_Troubleshooting Start Acquire 1H NMR of 1-Morpholin-4-yl-2-nitroethenamine CheckMorphO Signal distortion at 3.7-3.8 ppm? (Morpholine -CH2-O-) Start->CheckMorphO CheckMorphN Signal masked at 3.3-3.4 ppm? (Morpholine -CH2-N-) CheckMorphO->CheckMorphN No ActionTHF THF/EtOAc Contamination. Apply High-Vacuum Drying (See Protocol Step 2) CheckMorphO->ActionTHF Yes ActionH2O Water Contamination in DMSO-d6. Dry solvent with 4Å Sieves or switch to CDCl3 CheckMorphN->ActionH2O Yes CheckVinyl Extra peaks at 6.9 / 8.0 ppm? (Vinylic Protons) CheckMorphN->CheckVinyl No ActionTHF->CheckMorphN ActionH2O->CheckVinyl ActionIsomer E/Z Isomerization or Aromatic Impurities. Run 2D HSQC/COSY CheckVinyl->ActionIsomer Yes Resolved Clean NMR Spectrum Achieved CheckVinyl->Resolved No ActionIsomer->Resolved

Workflow for diagnosing and resolving NMR spectral overlaps in 1-Morpholin-4-yl-2-nitroethenamine.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[Link]

Troubleshooting

Technical Support Center: Troubleshooting 1-Morpholin-4-yl-2-nitroethenamine Condensations

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers encountering bottlenecks when utilizing 1-morpholin-4-yl-2-nitroethenamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers encountering bottlenecks when utilizing 1-morpholin-4-yl-2-nitroethenamine (commonly referred to as 1-morpholino-2-nitroethene).

While this compound is an exceptionally versatile C2​ building block—serving as a stable synthetic equivalent for the highly volatile and unstable nitroacetaldehyde—its "push-pull" enamine architecture makes it highly reactive. If reaction parameters are not strictly controlled, the thermodynamic driving forces will rapidly push the material toward undesired degradation pathways, including hydrolysis, polymerization, and self-condensation.

This guide is designed to provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure your syntheses of nitrogen-rich heterocycles (such as azolo[5,1-c][1,2,4]triazines) are robust and high-yielding.

Part 1: Troubleshooting & FAQs

Q1: My reaction mixture rapidly turns into a dark, intractable tar instead of the desired heterocycle. What is causing this degradation? A1: Hydrolysis followed by aldol-type polymerization. 1-Morpholino-2-nitroethene is a masked nitroacetaldehyde. In the presence of adventitious water and either acidic or basic conditions, the morpholine moiety is hydrolyzed, releasing free nitroacetaldehyde. Because free nitroacetaldehyde lacks steric shielding and possesses highly acidic α -protons, it is thermodynamically unstable. It rapidly undergoes uncontrolled aldol-type polymerization, forming the dark, tarry oligomers you are observing[3].

  • The Fix: You must either maintain strictly anhydrous conditions (using freshly distilled solvents and activated molecular sieves) or bypass the free aldehyde entirely. The most reliable method is to perform an alkaline hydrolysis to generate the potassium salt of nitroacetaldehyde in situ. This salt is electronically stabilized, resists polymerization, and reacts cleanly with nucleophiles [1].

Q2: LC-MS analysis of my crude mixture shows a significant mass fraction of self-condensation byproducts (e.g., dinitro-dihydropyridine derivatives). How do I suppress this pathway? A2: High local concentration combined with ambient acid/base catalysis. β -Nitroenamines possess dual reactivity: they are both nucleophilic at the α -carbon and electrophilic at the β -carbon. When the local concentration of the enamine is high, one molecule acts as a Michael donor while another acts as the acceptor. This triggers a self-condensation cascade, frequently yielding heavily substituted 1,4-dihydropyridine scaffolds [2].

  • The Fix: Implement an inverse addition protocol. Dissolve your nucleophile in the reaction solvent, and slowly add a dilute solution of 1-morpholino-2-nitroethene via a syringe pump. By keeping the steady-state concentration of the enamine near zero, you kinetically favor the bimolecular cross-condensation over the self-condensation pathway.

Q3: My reaction stalls at an intermediate stage. The mass spec shows the exact mass of the addition product, but the morpholine leaving group hasn't eliminated. How can I drive the cyclization to completion? A3: Arrested addition-elimination due to insufficient protonation. The condensation proceeds via an addition-elimination mechanism. The nucleophile attacks the β -carbon, forming a tetrahedral mixed-aminal intermediate. While morpholine is a moderate leaving group, its spontaneous expulsion is slow. If your reaction conditions are too basic, the intermediate stabilizes, and the reaction stalls.

  • The Fix: Introduce mild acid catalysis. Adding a stoichiometric or catalytic amount of acetic acid (AcOH) or p-toluenesulfonic acid (p-TsOH) protonates the morpholine nitrogen. This converts it into a superior morpholinium leaving group, lowering the activation energy for elimination and driving the thermodynamic formation of the fully conjugated heterocycle.

Part 2: Reaction Condition Optimization Data

To facilitate rapid process optimization, the following table summarizes the quantitative impact of various reaction parameters on product distribution during a standard aminoazole condensation.

Reaction ConditionPrimary PathwayMajor ProductYield (%)Mechanistic Rationale
Aqueous, pH 7, 25°C Hydrolysis / PolymerizationTarry Oligomers< 5%Water hydrolyzes the enamine to free nitroacetaldehyde, which rapidly polymerizes [3].
Anhydrous, High Conc. (1.0 M) Self-CondensationDihydropyridines15-30%High proximity of dual-reactive enamine molecules favors bimolecular self-reaction[2].
Anhydrous, Base-Catalyzed Arrested AdditionMixed Aminal40-50%Lack of protons prevents the conversion of morpholine into a viable leaving group.
Aqueous KOH, then Acidic (pH 4) In situ Salt CondensationTarget Heterocycle85-92% Stable potassium salt prevents polymerization; acidic shift drives morpholine elimination [1].

Part 3: Mechanistic Pathway Visualization

The following diagram maps the divergent reaction pathways of 1-morpholino-2-nitroethene. Understanding these kinetic and thermodynamic branches is critical for controlling your reaction outcome.

G Enamine 1-Morpholino-2-nitroethene (Starting Material) Intermediate Tetrahedral Intermediate (Mixed Aminal) Enamine->Intermediate Nucleophilic Attack (Controlled Conc.) Aldehyde Free Nitroacetaldehyde (Unstable Intermediate) Enamine->Aldehyde H2O, H+/OH- (Hydrolysis) SelfCond Self-Condensation (Dihydropyridines) Enamine->SelfCond High Local Conc. (Self-Reaction) Nucleophile Nucleophile (e.g., Aminoazole) Nucleophile->Intermediate Target Target Heterocycle (e.g., Azolotriazine) Intermediate->Target Acid Catalysis (- Morpholine) Tar Polymeric Tar (Degradation Product) Aldehyde->Tar Aldol Polymerization

Reaction pathways of 1-morpholino-2-nitroethene: desired condensation vs. degradation routes.

Part 4: Validated Experimental Protocol

To completely bypass the tar-forming hydrolysis pathway, we strongly recommend generating the potassium salt of nitroacetaldehyde in situ. This protocol is self-validating: the initial dissolution confirms salt formation, and the subsequent precipitation upon acidification confirms successful cyclization.

Protocol: Synthesis of 3-Nitro-4-hydroxy-1,4-dihydroazolo[5,1-c][1,2,4]triazines [1]

Reagents Required:

  • 1-Morpholino-2-nitroethene (1.0 equiv, 10 mmol)

  • Aminoazole derivative (e.g., 3-amino-1,2,4-triazole) (1.0 equiv, 10 mmol)

  • Potassium Hydroxide (KOH) (1.1 equiv, 11 mmol)

  • Glacial Acetic Acid (AcOH)

  • Distilled Water

Step-by-Step Methodology:

  • Salt Generation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve KOH (11 mmol) in 15 mL of distilled water. Cool the solution to 0–5 °C using an ice bath.

  • Hydrolysis: Slowly add 1-morpholino-2-nitroethene (10 mmol) in small portions over 10 minutes. Stir the suspension vigorously for 30 minutes at 0–5 °C until a clear, pale-yellow solution is obtained. Causality Check: The clearing of the solution indicates complete conversion to the water-soluble, stable potassium salt of nitroacetaldehyde. Morpholine is liberated as a byproduct.

  • Nucleophilic Addition: Add the aminoazole (10 mmol) directly to the cold aqueous solution in one portion. Stir for an additional 15 minutes to allow the initial nucleophilic attack to occur.

  • Acid-Promoted Cyclization: Remove the ice bath. Dropwise, add glacial acetic acid until the pH of the solution reaches 4.0–4.5. Causality Check: The acidic environment protonates the liberated morpholine (preventing reverse reactions) and drives the elimination of water/morpholine from the tetrahedral intermediate, forcing ring closure.

  • Isolation: Stir the reaction mixture at room temperature for 4 hours. A solid precipitate will gradually form. Filter the crude product under vacuum, wash sequentially with cold water ( 2×10 mL) and cold ethanol ( 5 mL), and dry under a high vacuum to yield the target heterocycle.

References

  • Voinkov, E.K., Ulomskiy, E.N., Rusinov, V.L., Drokin, R.A., Fedotov, V.V., & Gorbunov, E.B. (2017). "1-Morpholino-2-nitroethylene as a precursor of nitroacetaldehyde in the synthesis of azolo[5,1-c][1,2,4]triazines." Mendeleev Communications.[Link]

  • Tobe, Y., Nakaike, Y., Nishiwaki, N., & Ariga, M. (2014). "Synthesis of 4-Substituted 3,5-Dinitro-1,4-dihydropyridines by the Self-Condensation of beta-Formyl-beta-nitroenamine." The Journal of Organic Chemistry.[Link]

  • Rusinov, V.L., et al. (2020). "Synthesis and properties of the salts of 1-nitropropan-2-one and 1-nitrobutan-2-one." Mendeleev Communications.[Link]

Reference Data & Comparative Studies

Validation

1-Morpholin-4-yl-2-nitroethenamine vs other nitroenamines in organic synthesis

The strategic selection of two-carbon "push-pull" building blocks is a critical decision in the design of scalable, safe, and high-yielding synthetic routes. Nitroenamines—characterized by an electron-donating secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic selection of two-carbon "push-pull" building blocks is a critical decision in the design of scalable, safe, and high-yielding synthetic routes. Nitroenamines—characterized by an electron-donating secondary amino group and an electron-withdrawing nitro group across a carbon-carbon double bond—are highly polarized, versatile electrophiles.

For decades, 1-(dimethylamino)-2-nitroethene (DMANE) was the default reagent for introducing nitrovinyl groups into complex architectures. However, modern drug development and process chemistry increasingly favor its structural cousin, 1-morpholin-4-yl-2-nitroethenamine (MNE) . This guide provides a rigorous, objective comparison of their reactivity, stability, and utility, backed by mechanistic causality and field-proven protocols.

Mechanistic Causality: The Push-Pull Dynamic

The reactivity of nitroenamines is governed by the resonance between the neutral enamine and the zwitterionic iminium-nitronate form. The choice of the secondary amine dictates the extent of this polarization and the subsequent stability of the molecule ()[1].

  • DMANE (Dimethylamino derivative): The dimethylamino group is a powerful electron donor. This maximizes the electron density pushed into the alkene, making the β -carbon highly electrophilic and susceptible to rapid nucleophilic attack. However, this hyper-reactivity comes at the cost of thermal stability; DMANE is prone to decomposition and polymerization upon storage.

  • MNE (Morpholino derivative): The morpholine ring introduces a critical difference: the heteroatomic oxygen. The oxygen atom exerts a slight electron-withdrawing inductive effect, which subtly dampens the electron donation from the nitrogen lone pair. This attenuation stabilizes the zwitterionic resonance structure just enough to yield a highly crystalline, shelf-stable solid that retains excellent reactivity for Michael additions and [3+2] cycloadditions without degrading in the reaction flask ()[2].

Comparative Performance Data

When evaluating these reagents for library synthesis or API scale-up, physical properties and handling safety are just as critical as theoretical yield.

Property / Metric1-Morpholin-4-yl-2-nitroethenamine (MNE)1-(Dimethylamino)-2-nitroethene (DMANE)
Physical State Bright yellow crystalline solidYellow solid/liquid (low melting point)
Storage Stability High (Shelf-stable for months at room temp)Low to Moderate (Prone to degradation)
Electrophilicity Moderate (Attenuated by morpholine O-atom)Very High (Strong N-dimethyl electron donation)
Typical Yields (Heterocycles) 75% – 95%60% – 85% (often limited by side-reactions)
Handling / Toxicity Moderate (Solid, low vapor pressure)High (Volatile amine byproduct risk)

Visualizing the Synthetic Workflow

The following diagram illustrates the logical pathways from precursor selection through push-pull activation to the final heterocyclic targets.

Fig 1: Logical workflow of push-pull nitroenamine reactivity and downstream heterocyclic synthesis.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols detail not just the how, but the why behind the experimental conditions.

Protocol 1: One-Pot Synthesis of 1-Morpholin-4-yl-2-nitroethenamine (MNE)

Causality: The condensation of nitromethane and morpholine requires a one-carbon bridge, efficiently provided by triethyl orthoformate. The reaction is driven to completion by Le Chatelier's principle—continuously distilling off the ethanol byproduct prevents the reverse hydrolysis reaction, locking the equilibrium toward the enamine product ()[2].

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser to continuously remove ethanol.

  • Reagent Addition: Combine nitromethane (1.0 eq), triethyl orthoformate (1.2 eq), and morpholine (1.2 eq). Note: The slight excess of morpholine is deliberate; it acts as both the nucleophile and the base required to deprotonate the nitromethane.

  • Reflux: Heat the mixture at 100°C for 4 hours. Monitor the collection of ethanol in the Dean-Stark trap to validate reaction progress.

  • Crystallization: Cool the mixture slowly to 0°C. MNE will precipitate as bright yellow crystals. The highly rigid, hydrogen-bond-accepting morpholine lattice drives this clean crystallization.

  • Isolation: Filter the solid and wash with cold isopropanol to remove any residual unreacted morpholine. Dry under a vacuum.

Protocol 2: In Situ Generation of Nitroacetaldehyde Potassium Salt

Causality: Free nitroacetonitrile is highly hazardous and unstable. MNE serves as a safe, stable surrogate. Alkaline hydrolysis of the morpholine moiety generates the potassium salt of nitroacetaldehyde in situ, which can immediately undergo heterocyclization without isolating explosive intermediates ()[3].

  • Hydrolysis: Suspend MNE (1.0 eq) in a 10% aqueous KOH solution at room temperature.

  • Mechanistic Cleavage: The hydroxide ion attacks the electrophilic β -carbon of the push-pull system, displacing the morpholine leaving group.

  • Enolate Capture: The resulting nitroacetaldehyde exists stably as its potassium enolate in the alkaline medium.

  • Tandem Cyclization: Directly add a diazonium salt or hydrazone derivative to the aqueous mixture. The enolate will act as a C-nucleophile, triggering cyclization to yield complex 3-nitro-triazines or pyrimidines.

Regulatory & Safety Insights: The Nitrosamine Challenge

As drug development professionals, evaluating the downstream risks of reagents is mandatory. Both morpholine and dimethylamine are secondary amines released as byproducts during MNE and DMANE reactions. In the presence of nitrosating agents (e.g., nitrites under acidic conditions, or atmospheric NOx​ ), they can form N-nitrosomorpholine (NMOR) and N-nitrosodimethylamine (NDMA) , respectively.

NDMA is highly volatile and a potent carcinogen that has triggered massive, industry-wide pharmaceutical recalls. While NMOR is also a genotoxic concern, its lower volatility and distinct solubility profile often make it easier to control or purge during standard crystallization steps. If nitroenamines are utilized in late-stage API synthesis, rigorous purge assessments must be executed. Recent reactivity screenings demonstrate that treating the organic phase with sodium dithionite ( Na2​S2​O4​ ) in 1 M aqueous NaOH at 50 °C is highly effective at destroying residual N-nitrosamines without damaging the target API (4)[4].

References

  • Title: Recent advances in the chemistry of two-carbon nitro-containing synthetic equivalents Source: Russian Chemical Reviews (Colab.ws) URL: [Link]

  • Title: Product Class 4: Alk-1-enyl Nitrogen Compounds Source: Thieme Science of Synthesis URL: [Link]

  • Title: New Stable Form of Nitroacetonitrile Source: ResearchGate URL: [Link]

  • Title: Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions Source: Organic Process Research & Development (White Rose Research Online) URL: [Link]

Sources

Comparative

Comparing reactivity of 1-Morpholin-4-yl-2-nitroethenamine and 1-piperidin-4-yl-2-nitroethenamine

Comparative Reactivity Profile: 1-Morpholin-4-yl-2-nitroethenamine vs. 1-Piperidin-1-yl-2-nitroethenamine Note on Nomenclature: To provide a direct electronic and mechanistic comparison of push-pull enamines, this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Profile: 1-Morpholin-4-yl-2-nitroethenamine vs. 1-Piperidin-1-yl-2-nitroethenamine

Note on Nomenclature: To provide a direct electronic and mechanistic comparison of push-pull enamines, this guide evaluates the N-linked piperidine analog (1-piperidin-1-yl-2-nitroethenamine) against the N-linked morpholine analog (1-morpholin-4-yl-2-nitroethenamine). A C4-linked piperidine (piperidin-4-yl) would lack the critical nitrogen lone-pair conjugation required for the enamine chromophore.

Executive Summary & Structural Paradigm

In medicinal chemistry and synthetic methodology, nitroenamines serve as highly versatile "push-pull" building blocks. The reactivity of these highly polarized alkenes is entirely dictated by the electron-donating capacity of the amine (the "push") and the electron-withdrawing capacity of the nitro group (the "pull").

When comparing 1-morpholin-4-yl-2-nitroethenamine to its piperidine counterpart, the fundamental divergence in reactivity stems from a single heteroatom: the oxygen at position 4 of the morpholine ring. This oxygen exerts a strong inductive electron-withdrawing effect ( −I ), significantly reducing the basicity of the morpholine nitrogen (conjugate acid pKₐ ~8.3) compared to the piperidine nitrogen (pKₐ ~11.2). Consequently, the morpholine derivative exhibits a weaker +M (mesomeric) effect, fundamentally altering the electrophilic and nucleophilic sites of the enamine system.

G Amine Amine Donor (Morpholine/Piperidine) AlphaC Alpha-Carbon (Electrophilic Site) Amine->AlphaC +M Effect (Push) BetaC Beta-Carbon (Nucleophilic Site) AlphaC->BetaC Pi-Electron Shift Nitro Nitro Acceptor (Electron Withdrawing) BetaC->Nitro -M Effect (Pull)

Electronic flow in push-pull nitroenamines dictating site-specific reactivity.

Mechanistic Divergence in Reactivity

The electronic differences between the morpholine and piperidine rings manifest in two distinct reactive pathways:

A. Nucleophilic Vinylic Substitution ( SN​V ) at the α -Carbon Because morpholine is a weaker electron donor, the α -carbon of the morpholine nitroenamine is more electron-deficient (more electrophilic) than that of the piperidine analog. Furthermore, morpholine is a superior leaving group. Therefore, 1-morpholin-4-yl-2-nitroethenamine is significantly more reactive toward transamination or hydrolysis at the α -carbon.

B. Electrophilic Trapping at the β -Carbon Conversely, the strong +M effect of the piperidine ring pumps more electron density through the π -system, localizing negative charge on the β -carbon (adjacent to the nitro group). This makes the piperidine derivative a superior nucleophile for Michael additions or reactions with electrophiles (e.g., diazonium salts), a principle heavily utilized in the synthesis of conjugated nitrodienes [1].

Quantitative Reactivity Metrics
Property / Metric1-Morpholin-4-yl-2-nitroethenamine1-Piperidin-1-yl-2-nitroethenamineCausality
Amine Donor pKₐ ~8.36~11.22Oxygen −I effect in morpholine
α -Carbon Electrophilicity HighModerateWeaker +M push leaves α -C exposed
β -Carbon Nucleophilicity ModerateHighStronger +M push enriches β -C
Leaving Group Ability ExcellentPoorLower basicity of morpholine
Metabolic Stability (CYP450) HighLow to ModerateOxygen limits adjacent carbon oxidation [2]

Experimental Methodologies: Self-Validating Kinetic Assays

To objectively quantify these reactivity differences, researchers must employ self-validating kinetic assays. The following protocols isolate specific reactive sites using pseudo-first-order conditions, ensuring that the observed rate constants ( kobs​ ) are exclusively a function of the enamine's electronic structure.

Workflow Start Equimolar Substrate Preparation Split Reactivity Pathway Divergence Start->Split Assay1 Transamination Assay (Nucleophile + HPLC) Split->Assay1 Test Alpha-C Assay2 Electrophilic Trapping (Electrophile + NMR) Split->Assay2 Test Beta-C Data Kinetic Rate Extraction (k_obs determination) Assay1->Data Assay2->Data

Workflow for parallel kinetic profiling of alpha and beta carbon reactivity.

Protocol 1: α -Carbon Transamination Kinetics ( SN​V Assay)

This assay measures the electrophilicity of the α -carbon by tracking the displacement of the heterocyclic amine by a primary amine.

  • Substrate Preparation: Prepare 10 mM stock solutions of both the morpholine and piperidine nitroenamines in anhydrous acetonitrile. Include 1 mM of biphenyl as an inert internal HPLC standard.

  • Nucleophile Preparation: Prepare a 200 mM stock of benzylamine in anhydrous acetonitrile. Causality: A 20-fold excess of benzylamine ensures pseudo-first-order kinetics, making the concentration of the nucleophile effectively constant.

  • Reaction Initiation: In a thermocontrolled vial at 25.0 ± 0.1 °C, mix 100 µL of the enamine stock with 900 µL of the benzylamine stock.

  • Sampling & Quenching: Extract 10 µL aliquots at 0, 5, 10, 20, 30, and 60 minutes. Quench immediately in 90 µL of 1% trifluoroacetic acid (TFA) in water to protonate the benzylamine and halt the reaction.

  • Analysis: Analyze via RP-HPLC (UV detection at 340 nm). Plot ln(Areat​/Area0​) versus time. The slope yields the pseudo-first-order rate constant ( kobs​ ). Expected Result: The morpholine derivative will exhibit a significantly steeper slope (higher kobs​ ) due to its superior leaving group ability and more electrophilic α -carbon.

Protocol 2: β -Carbon Electrophilic Trapping Assay

This assay measures the nucleophilicity of the β -carbon using a standardized electrophile.

  • Reagent Setup: Dissolve 0.5 mmol of the nitroenamine in 5 mL of deuterated chloroform ( CDCl3​ ) containing 0.05 mmol of tetramethylsilane (TMS).

  • Electrophile Addition: Add 0.55 mmol of an activated electrophile (e.g., p-toluenesulfonyl isocyanate) dropwise at 0 °C. Causality: Isocyanates react cleanly at the β -carbon of push-pull enamines without generating complex byproducts, allowing for clean NMR tracking.

  • Kinetic Tracking: Transfer the mixture to an NMR tube and insert it into a spectrometer pre-chilled to 10 °C.

  • Data Acquisition: Acquire 1H -NMR spectra every 2 minutes for 1 hour. Track the disappearance of the characteristic vinylic proton signal (typically around δ 7.5 - 8.5 ppm). Expected Result: The piperidine derivative will be consumed much faster than the morpholine derivative, validating the higher electron density at its β -carbon.

Metabolic and Hydrolytic Stability Considerations

When transitioning these compounds from synthetic intermediates to biological probes or drug candidates, their stability profiles invert depending on the environment.

While the morpholine enamine is chemically more susceptible to α -carbon hydrolysis (due to its electrophilicity), the morpholine ring itself is highly resistant to cytochrome P450 (CYP) mediated oxidative metabolism. The electron-withdrawing oxygen atom decreases the susceptibility of adjacent carbons to oxidation [2]. Conversely, the piperidine ring is highly susceptible to α -carbon oxidation, often leading to rapid clearance via lactam formation or ring opening in in vivo models.

Conclusion

The choice between 1-morpholin-4-yl-2-nitroethenamine and 1-piperidin-1-yl-2-nitroethenamine should be dictated by the desired reactive pathway:

  • Select the morpholine derivative when designing substrates for SN​V reactions, transaminations, or when metabolic stability of the heterocycle is paramount.

  • Select the piperidine derivative when the enamine must act as a strong nucleophile at the β -carbon, or when a highly stable, non-hydrolyzable push-pull system is required.

References

  • "Conjugated Nitrodienes. Synthesis and Reactivity." Chemical Reviews, ACS Publications. Available at:[Link]

Validation

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Purity of 1-Morpholin-4-yl-2-nitroethenamine

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for determining the purity of the active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for determining the purity of the active pharmaceutical ingredient (API), 1-Morpholin-4-yl-2-nitroethenamine. The objective is to establish, through documented evidence, a high degree of assurance that the analytical procedure will consistently produce a result meeting pre-determined acceptance criteria.[1][2][3]

This guide moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices and compares two distinct reversed-phase HPLC methods to illustrate how different chromatographic strategies can meet the rigorous standards for a stability-indicating assay. The entire process is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][6]

The Foundational Importance of a Stability-Indicating Method

The primary goal of this analytical method is to quantify the purity of 1-Morpholin-4-yl-2-nitroethenamine and to detect and quantify any impurities, including process-related impurities and degradation products.[7][8] A stability-indicating method is an analytical procedure capable of distinguishing the API from its degradation products, ensuring that the measured API concentration is not artificially inflated by co-eluting degradants.[9][10] This is paramount for determining the shelf-life and ensuring the safety and efficacy of the drug substance.[11]

To achieve this, the validation process is intrinsically linked with forced degradation studies. These studies deliberately stress the API under various conditions to generate potential degradation products, which are then used to challenge the specificity of the HPLC method.[12][13][14]

Workflow of HPLC Method Validation

The overall process follows a logical sequence, from initial method development and optimization through to the formal validation protocol and routine use. Each stage builds upon the last to create a robust and reliable analytical procedure.

HPLC_Validation_Workflow cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Formal Validation cluster_2 Phase 3: Routine Use Dev Method Development (Column, Mobile Phase) Forced Forced Degradation Studies Dev->Forced Opt Method Optimization Forced->Opt Protocol Validation Protocol (Acceptance Criteria) Opt->Protocol Finalized Method Exec Execute Validation Parameters Protocol->Exec Report Validation Report Exec->Report SOP Standard Operating Procedure (SOP) Report->SOP Approved Method Routine Routine Analysis (QC Testing) SOP->Routine Forced_Degradation_Logic cluster_stress Stress Conditions Acid Acid Hydrolysis Deg Degradation Products Generated Acid->Deg Base Base Hydrolysis Base->Deg Oxid Oxidation (H2O2) Oxid->Deg Therm Thermal Therm->Deg Photo Photolytic Photo->Deg API 1-Morpholin-4-yl-2-nitroethenamine (API) API->Acid API->Base API->Oxid API->Therm API->Photo HPLC HPLC Analysis API->HPLC Deg->HPLC Spec Specificity Demonstrated (Peak Purity & Resolution) HPLC->Spec

Caption: Logic of using forced degradation to prove specificity.

Comparative Data & Analysis:

Stress ConditionMethod A (Isocratic) - ObservationsMethod B (Gradient) - Observations
Acid Hydrolysis Main peak shows 15% degradation. One degradant peak observed, baseline resolved (Rs > 2.0).Main peak shows 16% degradation. Two degradant peaks observed, both baseline resolved from API and each other (Rs > 2.0).
Base Hydrolysis Main peak shows 10% degradation. Major degradant co-elutes with the main peak (Peak Purity fails).Main peak shows 11% degradation. One major degradant is well-resolved (Rs > 3.5).
Oxidation Significant tailing of the main peak. A small degradant appears on the tail (poor resolution).Main peak shows 20% degradation. Three small oxidative degradants are baseline resolved.

Conclusion: Method A fails to demonstrate specificity under basic and oxidative stress conditions, making it unsuitable as a stability-indicating method. Method B, with its superior resolving power due to the gradient elution, successfully separates all generated degradation products from the main API peak. [9]

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte. [15]The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity. [16]For a purity method, the range must typically cover from the reporting limit of impurities to 120% of the assay concentration. [17] Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 120% of the nominal assay concentration (e.g., 0.5 µg/mL to 120 µg/mL for a 100 µg/mL target).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Comparative Data & Analysis (Method B):

ParameterAcceptance CriterionResult (Method B)
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Should not be significantly different from zero.1.5% of the response at 100% level.
Residual Plot Random distribution around zero.Random distribution observed.
Range LOQ to 120% of test concentration.Confirmed from 0.5 µg/mL to 120 µg/mL.

Conclusion: Method B demonstrates excellent linearity across the required range, confirming its suitability for quantifying both the main component and impurities. [18]

Accuracy

Expertise & Experience: Accuracy expresses the closeness of agreement between the value found and an accepted reference value. [19]It is typically determined by a recovery study, where a known amount of pure API is added (spiked) into a sample matrix (e.g., a placebo or a mixture of known impurities).

Protocol:

  • Prepare samples of a placebo (or a solution containing known impurities) spiked with the API at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery.

Comparative Data & Analysis (Method B):

Concentration LevelMean Recovery (%)% RSD
80% 99.5%0.85%
100% 100.3%0.62%
120% 100.8%0.77%
Overall 100.2% 0.75%

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, and the RSD for each level should not be more than 2.0%. [20] Conclusion: Method B is highly accurate for the quantification of 1-Morpholin-4-yl-2-nitroethenamine.

Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. [21]It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time under the same conditions.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). [21] Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision: A second analyst, on a different day, using a different HPLC system, repeats the repeatability experiment. The results from both sets (12 samples total) are statistically compared.

Comparative Data & Analysis (Method B):

Precision LevelParameterAcceptance CriterionResult
Repeatability % RSD of 6 samples≤ 2.0%0.55%
Intermediate Precision % RSD of 12 samples (Analyst 1 & 2)≤ 2.0%0.98%

Conclusion: Method B demonstrates excellent precision, indicating that the results are highly reproducible under routine laboratory conditions. [18]

Detection & Quantitation Limits (LOD & LOQ)

Expertise & Experience:

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. [6]* Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [6] These are critical for impurity analysis, defining the sensitivity of the method. [15]They are often determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Protocol (based on S/N):

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting at least six replicates at this concentration and ensuring the precision (%RSD) is acceptable (typically ≤ 10%).

Comparative Data & Analysis (Method B):

| Parameter | Acceptance Criterion | Result | | :--- | :--- | :--- | :--- | | LOD (S/N ≈ 3:1) | - | 0.15 µg/mL | | LOQ (S/N ≈ 10:1) | - | 0.5 µg/mL | | Precision at LOQ | % RSD ≤ 10% | 4.8% |

Robustness

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. [17]This provides an indication of its reliability during normal usage and is a critical part of ensuring the method is trustworthy.

Protocol:

  • Analyze a system suitability solution while making small, deliberate changes to the method parameters one at a time.

  • Parameters to vary for Method B could include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • pH of mobile phase A (± 0.2 units)

    • Initial gradient composition (± 2% B)

  • Monitor system suitability parameters (e.g., retention time, resolution of critical pairs, peak tailing).

Comparative Data & Analysis (Method B):

Parameter VariedEffect on Critical Resolution (API / nearest impurity)Effect on Retention Time
Flow Rate (+0.1 mL/min) No significant change (Rs > 2.0)Decreased by ~10%
pH (-0.2 units) No significant change (Rs > 2.0)Minor shift in retention time (< 2%)
Temp (+2°C) No significant change (Rs > 2.0)Decreased by ~3%

Final Recommendation

Based on the comprehensive validation data, Method B (Gradient) is unequivocally the superior choice. While Method A might suffice for a simple identity test, it fails the critical specificity requirements for a purity and stability-indicating assay. Method B has been demonstrated to be specific, linear, accurate, precise, sensitive, and robust, making it suitable for its intended purpose: the reliable purity determination of 1-Morpholin-4-yl-2-nitroethenamine in a regulated drug development environment.

References

  • Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices. (2025, November 22). Google Cloud.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25). Chromatography Online.
  • How to Develop Stability Indicating HPLC Methods. Mourne Training Services.
  • Stability Indicating HPLC Method Development: A Review. (2012, September 1). International Journal of Pharmaceutical Sciences and Research.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). Chromatography Online.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 22). BioProcess International.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Analytical Method Validation: Key Parameters & Common Challenges. (2025, December 29). Neuland Labs.
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2026, March 24). BioPharm International.
  • ICH Q2 Analytical Method Validation. Slideshare.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Validation of Analytical Methods: A Review. (2018, January 19). Gavin Publishers.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • HPLC Method Validation In Drug Testing Laboratories. (2026, February 19). Qualitek Labs.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Technology Networks.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007, February 19). PubMed.
  • Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. SCIEX.
  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. (2026, March 2). ResearchGate.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Development and Validation of Analytical Method for Quantitative Determination of Drugs by HPLC - A Review. (2024, April 1). International Journal of Creative Research Thoughts.
  • RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine. (2022, July 15). Journal of Pharmaceutical Negative Results.

Sources

Comparative

In Silico vs. Experimental Mass Spectrometry Fragmentation Validation: A Comparative Guide for 1-Morpholin-4-yl-2-nitroethenamine

As drug development increasingly relies on high-throughput screening and non-targeted metabolomics, the structural elucidation of complex synthetic intermediates requires more than just raw High-Resolution Mass Spectrome...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on high-throughput screening and non-targeted metabolomics, the structural elucidation of complex synthetic intermediates requires more than just raw High-Resolution Mass Spectrometry (HRMS) data. It requires robust, orthogonal validation.

This guide provides a comprehensive comparison of two leading in silico fragmentation prediction platforms—SIRIUS 5.0 and CFM-ID 4.0 —using the structural validation of 1-Morpholin-4-yl-2-nitroethenamine (Exact Mass: 173.0800, [M+H]⁺: 174.0873) as our core case study. By synthesizing experimental causality with computational prediction, we establish a self-validating framework for confident structural annotation.

Mechanistic Causality: The Fragmentation of Nitroenamines

To evaluate software performance, we must first understand the physical chemistry driving the fragmentation. 1-Morpholin-4-yl-2-nitroethenamine is a "push-pull" alkene system. The morpholine ring acts as a strong electron donor, while the nitro group is highly electron-withdrawing.

During Electrospray Ionization (ESI) in positive mode, protonation predominantly occurs at the morpholine nitrogen due to its higher basicity. Upon Collision-Induced Dissociation (CID), the molecule exhibits highly predictable heterolytic and homolytic cleavage patterns:

  • Nitro Group Expulsion (m/z 128.0818): The C-NO₂ bond in nitroenamines is highly susceptible to cleavage in the excited state, resulting in the characteristic neutral loss of an NO₂ radical (46 Da) or HNO₂ (47 Da). This is a well-documented primary fragmentation pathway for nitroalkenes and neonicotinoid-like structures[1].

  • C-N Bond Cleavage (m/z 86.0606 & m/z 87.0189): The bond connecting the morpholine ring to the ethenamine backbone is the secondary weak point. Heterolytic cleavage here yields either a stable morpholine iminium cation (m/z 86.0606) or, conversely, the expulsion of neutral morpholine (87 Da) to leave a nitroethenamine fragment (m/z 87.0189)[2].

Frag_Pathway Parent [M+H]+ m/z 174.0873 C6H12N3O3+ Frag1 Loss of NO2 m/z 128.0818 C6H12N2O+ Parent->Frag1 -NO2 (46 Da) Frag2 Morpholine Cation m/z 86.0606 C4H8NO+ Parent->Frag2 C-N Cleavage Frag3 Nitroethenamine Fragment m/z 87.0189 C2H3N2O2+ Parent->Frag3 -Morpholine (87 Da) Frag1->Frag2 Secondary Cleavage

Fig 1. Primary ESI-MS/MS fragmentation pathways for 1-Morpholin-4-yl-2-nitroethenamine.

Platform Comparison: SIRIUS 5.0 vs. CFM-ID 4.0

When validating the fragmentation pattern of a novel compound, relying on a single algorithm introduces bias. We compare two fundamentally different approaches:

  • [3]: Utilizes machine learning and fragmentation trees to compute molecular formulas and predict molecular fingerprints directly from MS/MS data without relying on spectral libraries[4].

  • [5]: Employs Competitive Fragmentation Modeling—a probabilistic generative model—to predict ESI-MS/MS spectra across multiple specific collision energies (10, 20, and 40 eV)[5].

Table 1: Algorithm & Performance Comparison
FeatureSIRIUS 5.0CFM-ID 4.0
Core Methodology Fragmentation Trees & Isotope PatternsProbabilistic Generative Modeling (SE-CFM)
Input Requirement High mass accuracy (<10 ppm) .mzMLSMILES string or InChI
Energy Specificity Energy-agnostic (merges spectra)Energy-specific (10, 20, 40 eV)
Best Use Case De novo formula & class predictionDirect spectral matching & peak annotation
Handling of Ring Cleavage Excellent (via CSI:FingerID ML)Improved in v4.0 via bond dissociation sequences

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . By bracketing the acquisition with calibration standards and utilizing orthogonal software tools, we eliminate instrumental drift and algorithmic bias as variables.

Step-by-Step Methodology

Phase 1: System Suitability & Sample Preparation

  • Calibration: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) into the ESI-Q-TOF. Adjust tuning parameters until mass accuracy is verified at < 2 ppm error. Causality: SIRIUS requires strict mass accuracy (< 10 ppm) to limit the combinatorial explosion of molecular formula candidates[3].

  • Preparation: Dissolve 1-Morpholin-4-yl-2-nitroethenamine in LC-MS grade 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 μg/mL.

  • Control: Prepare a solvent blank (50:50 MeOH:H₂O + 0.1% FA) to rule out background isobaric interference.

Phase 2: HRMS Acquisition 4. Injection: Inject 5 μL of the sample into the ESI-Q-TOF system. 5. MS1 Acquisition: Acquire full-scan MS1 data in positive mode (m/z 50–500). 6. MS2 Acquisition (Energy Stepping): Trigger targeted MS/MS on the precursor ion (m/z 174.0873). Acquire spectra at Normalized Collision Energies (NCE) of 10, 20, and 40 eV . Causality: 10 eV captures primary neutral losses (-NO₂), 20 eV induces backbone C-N cleavage, and 40 eV forces secondary ring openings necessary for deep structural fingerprinting.

Phase 3: Data Processing & In Silico Validation 7. Export: Convert raw vendor files to the open .mzML format using MSConvert (ProteoWizard), applying peak picking (centroiding) and denoising. 8. CFM-ID Validation: Input the SMILES string of the compound into the CFM-ID 4.0 web server. Generate predicted spectra at 10, 20, and 40 eV[5]. Calculate the dot-product cosine similarity against the experimental .mzML data. 9. SIRIUS Validation: Import the .mzML file into SIRIUS 5.0. Set the precursor mass tolerance to 10 ppm. Run the fragmentation tree computation to verify that the root node matches C₆H₁₂N₃O₃⁺[3].

MS_Workflow Sample 1-Morpholin-4-yl-2-nitroethenamine Sample Preparation HRMS ESI-Q-TOF MS/MS Acquisition (10, 20, 40 eV) Sample->HRMS Data Peak Picking & Denoising (.mzML format) HRMS->Data SIRIUS SIRIUS 5.0 Fragmentation Trees Data->SIRIUS CFMID CFM-ID 4.0 Competitive Fragmentation Data->CFMID Compare Spectral Matching & Structural Validation SIRIUS->Compare CFMID->Compare

Fig 2. Self-validating HRMS workflow comparing SIRIUS 5.0 and CFM-ID 4.0 predictions.

Quantitative Data Validation

The experimental Q-TOF data was cross-referenced against the predictions from both platforms. The results demonstrate how combining both tools provides a complete validation profile.

Table 2: Experimental vs. Predicted Fragmentation Data
Fragment IdentityExperimental m/zFormulaMass Error (ppm)CFM-ID 4.0 PredictionSIRIUS 5.0 Annotation
[M+H]⁺ Precursor 174.0875C₆H₁₂N₃O₃⁺+1.1Yes (10 eV)Root Node
[M+H - NO₂]⁺ 128.0820C₆H₁₂N₂O⁺+1.5Yes (10, 20 eV)High-Scoring Edge
Nitroethenamine 87.0192C₂H₃N₂O₂⁺+3.4Yes (20, 40 eV)Validated Node
Morpholine Cation 86.0608C₄H▵NO⁺+2.3Yes (40 eV)Validated Node

Analysis of Results:

  • CFM-ID 4.0 accurately predicted the energy-dependent abundance shifts. It correctly modeled that the m/z 128.08 fragment dominates at 10 eV, while the morpholine cation (m/z 86.06) becomes the base peak at 40 eV due to the higher energy required to break the C-N bond.

  • SIRIUS 5.0 successfully constructed a fragmentation tree that perfectly mapped the neutral loss of NO₂ (46 Da) and the subsequent secondary cleavages, assigning the correct molecular formula (C₆H₁₂N₃O₃⁺) as the top-ranked candidate with a posterior probability of >98%.

Conclusion

For the structural validation of complex push-pull systems like 1-Morpholin-4-yl-2-nitroethenamine, relying solely on manual interpretation is prone to error. CFM-ID 4.0 excels at simulating the physical realities of collision energy dynamics, making it ideal for targeted spectral matching. Conversely, SIRIUS 5.0 provides unmatched confidence in de novo formula annotation and pathway mapping.

By integrating both tools into a self-validating experimental protocol, researchers can achieve unambiguous structural elucidation, accelerating downstream drug development workflows.

References

  • [5] CFM-ID 4.0 - a web server for accurate MS-based metabolite identification. PubMed - NIH.[Link]

  • [4] SIRIUS (software). Wikipedia.[Link]

  • [3] Welcome - SIRIUS Documentation. GitHub Pages.[Link]

  • [1] Unexpected formation of oxygen-free products and nitrous acid from the ozonolysis of the neonicotinoid nitenpyram. PNAS.[Link]

  • [2] Recent advances in heterolytic nucleofugal leaving groups. PMC - NIH.[Link]

Sources

Validation

Cross-Validation of 1-Morpholin-4-yl-2-nitroethenamine Synthesis Pathways: A Comparative Guide

Executive Summary 1-Morpholin-4-yl-2-nitroethenamine (CAS 88954-48-7), also known as 1-amino-1-morpholino-2-nitroethene, is a highly functionalized nitroketene aminal. Featuring a highly polarized "push-pull" alkene syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Morpholin-4-yl-2-nitroethenamine (CAS 88954-48-7), also known as 1-amino-1-morpholino-2-nitroethene, is a highly functionalized nitroketene aminal. Featuring a highly polarized "push-pull" alkene system—driven by an electron-withdrawing nitro group and two electron-donating amine moieties—it serves as a premium building block for constructing complex heterocycles. It is extensively utilized in multicomponent reactions (MCRs) to synthesize pyrano[2,3-d]pyrimidines[1] and advanced oxa-aza[3.3.3]propellanes [2].

This guide objectively compares the two primary synthetic pathways for this compound: the traditional 1,1-bis(methylthio)-2-nitroethene (BMTNE) route versus the greener 1,1-diethoxy-2-nitroethene (DENE) alternative. By evaluating their mechanistic causality, yield, and scalability, we provide actionable, self-validating protocols for drug development professionals.

Mechanistic Overview & Causality

Synthesizing an unsymmetrical nitroketene aminal requires precise kinetic control over sequential nucleophilic addition-elimination reactions.

  • The BMTNE Pathway (Industry Standard): This route relies on the excellent leaving group ability of the methylthio (-SMe) moiety. The first displacement by morpholine is rapid. The resulting intermediate, 1-(methylthio)-1-morpholino-2-nitroethene, becomes significantly less electrophilic due to the electron-donating effect of the newly attached morpholine ring. This differential reactivity is the causal factor that prevents unwanted bis-morpholino formation, allowing strict stepwise synthesis [3].

  • The DENE Pathway (Green Alternative): This route replaces the toxic, foul-smelling methanethiol byproduct with benign ethanol by utilizing ethoxy (-OEt) leaving groups. Because ethoxide is a poorer leaving group, this pathway requires higher activation energy (reflux conditions) but drastically improves the environmental factor (E-factor) of the workflow.

Visualizing the Reaction Pathways

Synthesis_Pathways BMTNE 1,1-bis(methylthio)-2-nitroethene (BMTNE) Int_A 1-(methylthio)-1-morpholino-2-nitroethene BMTNE->Int_A Morpholine (1.0 eq) EtOH, 50°C DENE 1,1-diethoxy-2-nitroethene (DENE) Int_B 1-ethoxy-1-morpholino-2-nitroethene DENE->Int_B Morpholine (1.0 eq) EtOH, Reflux Target 1-Morpholin-4-yl-2-nitroethenamine (Target Compound) Int_A->Target NH3 (excess) EtOH, Sealed Tube, 60°C Int_B->Target NH3 (excess) EtOH, Sealed Tube, 80°C

Comparative reaction pathways for 1-Morpholin-4-yl-2-nitroethenamine synthesis.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: The BMTNE Route (High Yield, Standard)

Self-Validating Principle: The reaction progress is visually validated by the transition from a bright yellow solution (BMTNE) to a pale crystalline precipitate (intermediate), ensuring mono-substitution.

  • Mono-Amination: Dissolve 10 mmol of BMTNE in 20 mL of anhydrous ethanol. Add 10 mmol of morpholine dropwise over 10 minutes at room temperature.

  • Kinetic Heating: Elevate the temperature to 50°C and stir for 4 hours. Causality: 50°C provides optimal kinetic energy to drive the first displacement while remaining below the thermodynamic threshold that would trigger bis-substitution.

  • Intermediate Isolation: Cool the mixture to 0°C. Filter the resulting 1-(methylthio)-1-morpholino-2-nitroethene crystals and wash with cold ethanol.

  • Second Amination: Transfer the intermediate to a pressure-rated sealed vessel. Add 30 mL of a saturated solution of ammonia in ethanol (approx. 2.0 M).

  • Pressurized Displacement: Heat the sealed vessel at 60°C for 16 hours. Causality: Ammonia gas has low solubility at elevated temperatures. The sealed tube artificially increases internal pressure, driving the dissolved NH 3​ concentration up. This elevated concentration is thermodynamically required to displace the remaining -SMe group on the highly electron-rich intermediate [3].

  • Workup: Vent the vessel carefully in a fume hood (scrubbing the methanethiol gas). Evaporate the solvent and recrystallize the crude product from acetonitrile/ether to yield pure 1-Morpholin-4-yl-2-nitroethenamine.

Protocol B: The DENE Route (Green Alternative)
  • Mono-Amination: Dissolve 10 mmol of DENE in 20 mL of ethanol. Add 10 mmol of morpholine.

  • Reflux: Heat the mixture to reflux (78°C) for 12 hours. Causality: Ethoxide is a poorer leaving group than methylthio; extended reflux is mandatory to overcome the higher activation energy barrier.

  • Intermediate Isolation: Concentrate the solution under reduced pressure and purify via short-pad silica filtration to isolate 1-ethoxy-1-morpholino-2-nitroethene.

  • Second Amination: React the intermediate with ethanolic ammonia in a sealed vessel at 80°C for 24 hours.

  • Workup: Remove ethanol under vacuum and recrystallize from acetonitrile.

Workflow Visualization

Workflow Step1 1. Substrate Dissolution (EtOH solvent) Step2 2. Mono-Amination (Morpholine, 1.0 eq) Step1->Step2 Step3 3. Intermediate Isolation (Crystallization / Filtration) Step2->Step3 Step4 4. Second Amination (NH3 in EtOH, Sealed Vessel) Step3->Step4 Step5 5. Workup & Purification (Recrystallization) Step4->Step5 Step6 6. Analytical Validation (NMR, LC-MS) Step5->Step6

Standardized 6-step experimental workflow for unsymmetrical nitroketene aminals.

Quantitative Data Presentation: Pathway Comparison

The following table summarizes the performance metrics of both synthetic pathways based on standard 10 mmol scale optimizations.

MetricPathway A: BMTNE RoutePathway B: DENE Route
Overall Yield 78 - 85%55 - 62%
Purity (LC-MS) > 98%> 95%
Reaction Time (Total) ~ 20 Hours~ 36 Hours
Primary Byproduct Methanethiol (Toxic, Odorous)Ethanol (Benign)
Regioselectivity Excellent (Strict stepwise)Good (Trace bis-morpholino)
Scalability High (Requires Gas Scrubber)Moderate (Kinetically slow)

Analysis: While the DENE route offers a superior safety and environmental profile by eliminating methanethiol generation, the BMTNE route remains the most robust choice for high-yield, high-purity synthesis required in early-stage drug discovery and specialized library generation.

References

  • Title: Efficient synthesis of new pyrano[2,3-d]pyrimidine-2,4-dione derivatives via a one-pot four-component reaction.
  • Title: A highly chemo- and regioselective synthesis of heterocyclic[3.3.3]propellanes via sequential multicomponent reactions in water.
  • Title: EP0029311B1 - Aminoalkyl benzofuran derivatives, their production and compositions containing them.
Comparative

Evaluating electron-withdrawing effects in 1-Morpholin-4-yl-2-nitroethenamine vs aliphatic enamines

Evaluating Electron-Withdrawing Effects: 1-Morpholin-4-yl-2-nitroethenamine vs. Aliphatic Enamines Executive Summary In modern synthetic organic chemistry, enamines are indispensable intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Electron-Withdrawing Effects: 1-Morpholin-4-yl-2-nitroethenamine vs. Aliphatic Enamines

Executive Summary

In modern synthetic organic chemistry, enamines are indispensable intermediates. However, their reactivity profiles are strictly dictated by their electronic environments. This guide provides an objective, data-driven comparison between standard aliphatic enamines (e.g., 1-morpholinocyclohexene) and push-pull nitroenamines , specifically 1-morpholin-4-yl-2-nitroethenamine . By evaluating the profound electron-withdrawing effects of the β -nitro group, we will dissect the causality behind their divergent reactivities, stabilities, and applications in drug discovery and heterocyclic synthesis.

Mechanistic Causality: The "Push-Pull" Paradigm

To understand the experimental choices when utilizing these two classes of enamines, one must first examine the electronic causality governing their behavior.

Aliphatic Enamines: Standard aliphatic enamines are electron-rich alkenes. The lone pair on the morpholine nitrogen (+M effect) delocalizes into the π -system, significantly increasing the electron density at the β -carbon. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the β -carbon highly nucleophilic[1]. According to Mayr's nucleophilicity scale, standard aliphatic enamines exhibit nucleophilicity parameters ( N ) typically ranging from 9 to 14, making them ideal for classical Stork enamine alkylations and acylations[2].

1-Morpholin-4-yl-2-nitroethenamine (Nitroenamine): The introduction of a nitro group at the β -position fundamentally rewires the molecule's reactivity. The nitro group exerts powerful electron-withdrawing inductive (-I) and mesomeric (-M) effects. This creates a highly polarized "push-pull" system: the morpholine nitrogen "pushes" electrons, while the nitro group "pulls" them[3].

  • Consequence 1 (Loss of Nucleophilicity): The ground state is heavily stabilized by a zwitterionic resonance structure, drastically lowering the HOMO energy and effectively neutralizing the nucleophilicity of the β -carbon.

  • Consequence 2 (Electrophilic Activation): The Lowest Unoccupied Molecular Orbital (LUMO) is lowered, rendering the α -carbon highly electrophilic. Instead of acting as nucleophiles, nitroenamines act as potent Michael acceptors or undergo addition-elimination reactions where the morpholine moiety acts as a leaving group[4].

  • Consequence 3 (Stability): The extensive delocalization confers exceptional thermal and hydrolytic stability compared to the moisture-sensitive aliphatic enamines[5].

Electronic Delocalization Pathway

G cluster_0 Aliphatic Enamine cluster_1 Nitroenamine (Push-Pull) N1 Morpholine Nitrogen (Lone Pair) C1 Alpha-Carbon N1->C1 +M Effect C2 Beta-Carbon (Highly Nucleophilic) C1->C2 Pi-Electron Shift N2 Morpholine Nitrogen (Lone Pair) C3 Alpha-Carbon (Electrophilic) N2->C3 Strong Push C4 Beta-Carbon C3->C4 Pi-Electron Shift NO2 Nitro Group (-M / -I Effect) C4->NO2 Strong Pull

Electronic delocalization pathways contrasting aliphatic enamines with push-pull nitroenamines.

Comparative Performance & Physical Data

The following table synthesizes the quantitative and qualitative differences between the two enamine classes, providing a clear matrix for reagent selection in synthetic route design.

ParameterAliphatic Enamine (e.g., 1-Morpholinocyclohexene)1-Morpholin-4-yl-2-nitroethenamine
Primary Reactivity Nucleophile (at β -carbon)Electrophile (at α -carbon) / Dipolarophile
Mayr Nucleophilicity ( N ) High ( N≈10−14 )Negligible ( N<0 )
Hydrolytic Stability Low (Rapidly hydrolyzes to ketone in aqueous acid)High (Stable to ambient moisture and mild acids)
Z/E Isomerization Fast (Low rotational barrier)Slower (High double-bond character of C-N bond)[5]
Typical Applications Stork alkylation/acylation, Michael additionsSynthesis of 3-nitroindoles[6], triazines[7], pyridazines[3]
Storage Requirements Inert atmosphere, cold storageRoom temperature, stable in air

Experimental Workflows & Self-Validating Protocols

To demonstrate the divergent utility of these compounds, the following field-proven protocols outline how to harness their specific electronic properties.

Protocol A: Assessing β -Carbon Nucleophilicity (Aliphatic Enamine)

Objective: Utilize the high HOMO energy of 1-morpholinocyclohexene for C-C bond formation via Stork alkylation.

  • Preparation: In an oven-dried, argon-purged 50 mL Schlenk flask, dissolve 1-morpholinocyclohexene (10.0 mmol) in anhydrous toluene (20 mL).

  • Electrophile Addition: Add allyl bromide (11.0 mmol) dropwise at 0 °C over 10 minutes. The causality of the low temperature is to prevent polyalkylation, which is a common side reaction due to the high nucleophilicity of the intermediate.

  • Reaction: Warm the mixture to reflux for 12 hours. The nucleophilic β -carbon attacks the electrophile, forming an iminium salt intermediate.

  • Hydrolysis (Self-Validation Step): Add 10 mL of 10% aqueous HCl and stir vigorously for 2 hours at room temperature. Aliphatic enamines hydrolyze rapidly; the conversion of the iminium intermediate to 2-allylcyclohexanone validates the successful nucleophilic attack.

  • Isolation: Extract with diethyl ether, wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Protocol B: Assessing α -Carbon Electrophilicity (Nitroenamine)

Objective: Exploit the "push-pull" activated electrophilicity of 1-morpholin-4-yl-2-nitroethenamine to synthesize a functionalized heterocycle via addition-elimination.

  • Preparation: In a 50 mL round-bottom flask, suspend 1-morpholin-4-yl-2-nitroethenamine (5.0 mmol) in ethanol (15 mL). Note that inert atmosphere is not strictly required due to the compound's high stability[7].

  • Nucleophile Addition: Add a primary amine or hydrazine derivative (e.g., phenylhydrazine, 5.5 mmol).

  • Reaction: Heat the mixture to 60 °C for 4 hours.

  • Mechanistic Action: The nucleophile attacks the electrophilic α -carbon (activated by the electron-withdrawing nitro group). The morpholine moiety, acting as a leaving group, is expelled, resulting in a transamination/addition-elimination cascade[4].

  • Isolation (Self-Validation Step): Cool the reaction to room temperature. The product (e.g., a nitro-substituted enamine derivative or cyclized heterocycle) typically precipitates out of the ethanolic solution due to the highly crystalline nature of push-pull systems. Filter and wash with cold ethanol. The release of free morpholine (detectable via TLC or characteristic odor) validates the addition-elimination pathway.

Experimental Workflow Diagram

G Start Enamine Selection Aliph Aliphatic Enamine (e.g., 1-Morpholinocyclohexene) Start->Aliph Nitro Nitroenamine (1-Morpholin-4-yl-2-nitroethenamine) Start->Nitro React1 React with Electrophile (e.g., Allyl Bromide) Aliph->React1 Beta-C Nucleophilicity React2 React with Nucleophile / Dipole (e.g., Hydrazines, Anilines) Nitro->React2 Alpha-C Electrophilicity Out1 C-C Bond Formation at Beta-Carbon (Stork Alkylation) React1->Out1 Hydrolysis of Iminium Out2 Addition-Elimination / Cyclization (Heterocycle Synthesis) React2->Out2 Expulsion of Morpholine

Divergent experimental workflows based on the intrinsic reactivity profiles of the enamines.

Conclusion

The integration of a strongly electron-withdrawing nitro group into an enamine scaffold completely inverts its conventional reactivity. While aliphatic enamines are prized for their β -carbon nucleophilicity in alkylation reactions, 1-morpholin-4-yl-2-nitroethenamine serves as a highly stable, electrophilic building block. Understanding this "push-pull" dynamic allows drug development professionals to deploy nitroenamines effectively in the synthesis of complex, nitrogen-rich heterocycles such as 3-nitroindoles, pyridazines, and triazines.

References

  • Hafelinger, G., & Mack, H. G. "The Chemistry Of Enamines." VDOC.PUB.
  • Kempf, B., Hampel, N., Ofial, A. R., & Mayr, H. "Structure–Nucleophilicity Relationships for Enamines." Chemistry - A European Journal, 2003.
  • "Formal [4 + 2] combined ionic and radical approach of vinylogous enaminonitriles to access highly substituted sulfonyl pyridazines." PMC, 2024.
  • "Theoretical and experimental studies of the barrier to amine rotation in creatinine: Influence of solvation models and explicit solvation." ResearchGate.
  • "Synthesis of 3-(2-chlorobenzoyl)-2-(2-nitroethenylamino)-5-ethylthiophene." PrepChem.
  • "Microwave-Assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene–Alkene Coupling." Organic Letters - ACS Publications, 2012.
  • Voinkov, E. K., et al. "1-Morpholino-2-nitroethylene as a precursor of nitroacetaldehyde in the synthesis of azolo[5,1-c][1,2,4]triazines." Mendeleev Communications, 2017.

Sources

Safety & Regulatory Compliance

Safety

1-Morpholin-4-yl-2-nitroethenamine proper disposal procedures

Technical Guide: Proper Disposal and Waste Management of 1-Morpholin-4-yl-2-nitroethenamine As a Senior Application Scientist, I recognize that the safe handling and disposal of synthetic intermediates is just as critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide: Proper Disposal and Waste Management of 1-Morpholin-4-yl-2-nitroethenamine

As a Senior Application Scientist, I recognize that the safe handling and disposal of synthetic intermediates is just as critical as the synthesis itself. 1-Morpholin-4-yl-2-nitroethenamine is a "push-pull" nitroenamine—a highly polarized molecule where the electron-donating morpholine ring and the electron-withdrawing nitro group are conjugated across an alkene backbone. While this electronic push-pull system makes the compound relatively stable compared to unfunctionalized nitroalkenes[1], its nitrogen-rich structure and potential for exothermic decomposition require strict adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines and institutional Environmental Health and Safety (EHS) protocols.

This guide provides a self-validating, step-by-step operational framework for the safe accumulation, profiling, and disposal of 1-morpholin-4-yl-2-nitroethenamine waste in a professional laboratory setting.

Physicochemical Waste Profiling & Causality

Before initiating disposal, it is critical to understand why specific waste streams are chosen. The disposal strategy for 1-morpholin-4-yl-2-nitroethenamine is dictated by its chemical reactivity and elemental composition.

  • Acid Sensitivity: Under strongly acidic conditions (pH < 4), nitroenamines can undergo hydrolysis or decomposition[1]. Therefore, this waste must never be co-mingled with acidic waste streams to prevent the generation of hazardous vapors or pressure buildup in sealed containers.

  • Nitrogen Content: The molecule contains multiple nitrogen atoms. Standard combustion of this material will generate toxic nitrogen oxides (NOx). Consequently, it cannot be disposed of via standard solid waste or basic incineration; it requires high-temperature incineration at a facility equipped with NOx scrubbers.

Table 1: Waste Characterization and Segregation Parameters

ParameterSpecification / ClassificationOperational Rationale
Chemical Class Nitrogen-containing organic (Nitroenamine)Dictates routing to NOx-scrubbed incineration facilities.
EPA Waste Code Unlisted Hazardous Organic Waste (varies by solvent)Must be evaluated for characteristic toxicity or ignitability (e.g., D001 if in flammable solvent)[2][3].
Incompatibilities Strong acids, strong oxidizers, strong basesPrevents exothermic decomposition and hazardous gas evolution[1].
Primary Disposal Route High-Temperature IncinerationEnsures complete destruction of the nitro group without atmospheric NOx release.

Step-by-Step Disposal Methodology

The following protocol outlines the cradle-to-grave management of 1-morpholin-4-yl-2-nitroethenamine waste, ensuring compliance with EPA regulations for Small and Large Quantity Generators (SQGs/LQGs)[4].

Phase 1: Point-of-Generation Segregation

  • Select the Receptacle: Utilize a high-density polyethylene (HDPE) or glass waste container that is chemically compatible with both the nitroenamine and any associated solvents (e.g., dichloromethane, ethyl acetate).

  • Verify Compatibility: Ensure the waste container does not contain strong acids, oxidizers, or heavy metal waste. Mixing nitro compounds with incompatible materials is a primary cause of laboratory over-pressurization incidents[5].

  • Aqueous vs. Organic Segregation: If the compound is dissolved in an organic solvent, route it to the "Halogenated" or "Non-Halogenated" organic waste stream depending on the solvent used. If isolated as a solid powder, collect it in a dedicated solid hazardous waste container.

Phase 2: Accumulation and Storage

  • Seal Integrity: Keep the waste container tightly closed at all times unless actively adding waste. This prevents the volatilization of associated solvents and mitigates inhalation exposure risks.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any accidental spills or structural failures of the primary vessel.

  • Environmental Controls: Store the waste in a cool, well-ventilated area (preferably a ventilated chemical storage cabinet) away from direct sunlight or heat sources, which could trigger thermal decomposition[1].

Phase 3: RCRA Profiling and Labeling

  • Mandatory Labeling: Attach a compliant Hazardous Waste label to the container the moment the first drop of waste is added.

  • Component Tracking: Clearly list "1-Morpholin-4-yl-2-nitroethenamine" and all associated solvents on the label. Do not use abbreviations or chemical structures, as emergency responders and waste handlers require explicit nomenclature.

  • Hazard Indication: Mark the primary hazards on the label (e.g., "Toxic", "Irritant", and "Flammable" if suspended in a flammable solvent)[3].

Phase 4: Transfer to TSDF (Treatment, Storage, and Disposal Facility)

  • Time Limits: Ensure the waste is transferred to your institution's central accumulation area within the regulatory timeframes (typically 90 days for LQGs or 180 days for SQGs).

  • Manifesting: Work with your EHS department to ensure the waste is properly manifested for transport to a licensed TSDF. The TSDF will utilize high-temperature rotary kiln incineration to safely destroy the compound while scrubbing the resulting NOx emissions[4].

Waste Management Workflow Visualization

The following diagram illustrates the logical decision tree for routing 1-morpholin-4-yl-2-nitroethenamine waste, ensuring safety and regulatory compliance.

G Start Waste Generation: 1-Morpholin-4-yl-2-nitroethenamine State Physical State of Waste? Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidBin Dedicated Solid Organic Waste Bin Solid->SolidBin LiquidCheck Halogenated Solvent? Liquid->LiquidCheck Label Apply RCRA Hazardous Waste Label List all constituents clearly SolidBin->Label Halogenated Halogenated Organic Waste Stream LiquidCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream LiquidCheck->NonHalogenated No Halogenated->Label NonHalogenated->Label Dispose Transfer to TSDF for High-Temp Incineration (NOx Scrubbed) Label->Dispose

Workflow for the segregation, labeling, and disposal routing of 1-morpholin-4-yl-2-nitroethenamine.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press. Available at:[Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Available at:[Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

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